9,10-Diphenylanthracene
Description
Structure
3D Structure
Properties
IUPAC Name |
9,10-diphenylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(20-13-5-2-6-14-20)24-18-10-8-16-22(24)25/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNCGHJSNVOIKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061734 | |
| Record name | Anthracene, 9,10-diphenyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or tan powder; [Alfa Aesar MSDS] | |
| Record name | 9,10-Diphenylanthracene | |
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CAS No. |
1499-10-1 | |
| Record name | 9,10-Diphenylanthracene | |
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| Record name | 9,10-Diphenylanthracene | |
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| Record name | 9,10-DIPHENYLANTHRACENE | |
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| Record name | Anthracene, 9,10-diphenyl- | |
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| Record name | Anthracene, 9,10-diphenyl- | |
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| Record name | 9,10-diphenylanthracene | |
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| Record name | 9,10-DIPHENYLANTHRACENE | |
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Foundational & Exploratory
An In-depth Technical Guide to 9,10-Diphenylanthracene: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,10-Diphenylanthracene (DPA) is a polycyclic aromatic hydrocarbon (PAH) renowned for its robust fluorescence and electrochemical properties. This guide provides a comprehensive overview of DPA, detailing its chemical structure, physicochemical and photophysical properties, and key applications in modern research and technology. Detailed experimental protocols for its synthesis, purification, and characterization are provided to enable practical application in a laboratory setting. Furthermore, this document explores its utility as a fluorescent probe and in chemiluminescence assays, with a particular focus on its relevance to drug development and material science. Visual diagrams are included to illustrate key experimental workflows and reaction mechanisms.
Chemical Structure and Identification
This compound is characterized by a central anthracene core with two phenyl groups substituted at the 9 and 10 positions. This substitution pattern imparts significant steric hindrance, forcing the phenyl rings to be twisted out of the plane of the anthracene core, which in turn influences its electronic and photophysical properties.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | DPA, Anthracene, 9,10-diphenyl-[1] |
| CAS Number | 1499-10-1[1] |
| Molecular Formula | C₂₆H₁₈[1] |
| SMILES | c1ccc(cc1)c2c3ccccc3c(c4ccccc4)c5c2cccc5 |
| InChI | InChI=1S/C26H18/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(20-13-5-2-6-14-20)24-18-10-8-16-22(24)25/h1-18H[1] |
Physicochemical Properties
DPA is a yellow crystalline solid at room temperature and exhibits high thermal stability. Its insolubility in water and good solubility in various organic solvents are characteristic of many polycyclic aromatic hydrocarbons.
| Property | Value | Reference |
| Molar Mass | 330.42 g/mol | [2] |
| Appearance | Slightly yellow powder | [2] |
| Melting Point | 248 to 250 °C | [2] |
| Boiling Point | ~485 °C | [3] |
| Density | 1.22 g/cm³ | [2] |
| Solubility | Insoluble in water. Soluble in solvents like toluene, dichloromethane (DCM), and hexane. | [4] |
Photophysical Properties
DPA is highly fluorescent, emitting a characteristic blue light upon excitation with ultraviolet radiation. Its high quantum yield makes it an excellent material for various optical applications.
| Property | Value | Conditions | Reference |
| Absorption Maxima (λ_abs) | 373 nm | In cyclohexane | [5] |
| Emission Maximum (λ_em) | 426 nm | In cyclohexane | [5] |
| Molar Extinction Coefficient | 14,000 cm⁻¹M⁻¹ | at 372.5 nm in cyclohexane | [6] |
| Fluorescence Quantum Yield (Φ_F) | ~1.0 | In cyclohexane | [6] |
| Stokes Shift | 53 nm | In cyclohexane | [5] |
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a general and efficient one-step synthesis of 9,10-diarylanthracenes via a bis Suzuki-Miyaura cross-coupling reaction.[7][8]
Materials:
-
9,10-Dibromoanthracene
-
Phenylboronic acid (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (base)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask, combine 9,10-dibromoanthracene (1.0 eq), phenylboronic acid (2.2 eq), and sodium carbonate (4.0 eq).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Bubble argon or nitrogen gas through the mixture for 15-20 minutes to create an inert atmosphere.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-100 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
References
- 1. journals.umz.ac.ir [journals.umz.ac.ir]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. lookchem.com [lookchem.com]
- 8. Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction | Semantic Scholar [semanticscholar.org]
Photophysical properties of 9,10-Diphenylanthracene
An In-depth Technical Guide to the Photophysical Properties of 9,10-Diphenylanthracene
Introduction
This compound (DPA) is a polycyclic aromatic hydrocarbon (PAH) that appears as a slightly yellow powder.[1] It is a highly efficient blue-emitting fluorophore widely utilized in diverse scientific and technological fields. Its rigid molecular structure, composed of an anthracene core with two phenyl groups at the 9 and 10 positions, imparts exceptional photostability and a high fluorescence quantum yield. These characteristics make DPA a benchmark compound for blue emission and a critical component in applications ranging from organic light-emitting diodes (OLEDs) and molecular sensors to advanced photophysical processes like chemiluminescence and photon upconversion.[1][2] This guide provides a comprehensive overview of the core photophysical properties of DPA, detailed experimental protocols for their measurement, and a description of the key mechanisms in which it participates.
Core Photophysical Properties
The photophysical behavior of DPA is characterized by strong absorption in the near-UV region, intense blue fluorescence, and a significant Stokes shift. Its properties can be influenced by the solvent environment and crystal polymorphism.
-
Absorption and Emission Spectra: In cyclohexane, DPA exhibits a characteristic absorption spectrum with a primary peak around 373 nm.[3][4] The fluorescence emission is a structured band with its maximum peak at approximately 426 nm, resulting in a vibrant blue light.[4][5]
-
Molar Extinction Coefficient: The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. For DPA in cyclohexane, a benchmark value is 14,000 cm⁻¹/M at 372.5 nm.[3][6]
-
Stokes Shift: The Stokes shift, the difference between the maximum absorption and emission wavelengths, is approximately 53 nm for DPA in cyclohexane, calculated from an excitation peak of 373 nm and an emission peak of 426 nm.[4][5]
-
Fluorescence Quantum Yield (Φf): DPA is renowned for its very high fluorescence quantum yield, often approaching unity in non-polar solvents, which signifies that nearly every absorbed photon is converted into an emitted fluorescent photon.[3] However, the value can vary with the solvent. For instance, the quantum yield is 0.95 in ethanol and 0.86 in cyclohexane.[7]
-
Fluorescence Lifetime (τf): The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. For DPA, this is typically in the nanosecond range, with a value of 7.58 ns measured in cyclohexane and 8.19 ns in ethanol.[7]
-
Triplet State Properties: While DPA is a highly efficient fluorescer, it can undergo intersystem crossing to a triplet state. The quantum yield for triplet formation in a benzene solution is quite small, around 0.04.[8] The resulting triplet state has a much longer lifetime, on the order of milliseconds (e.g., 3.4 ms in toluene), which is critical for its role in triplet-triplet annihilation processes.[9]
Data Presentation: Summary of Photophysical Parameters
The quantitative photophysical data for this compound are summarized in the table below for easy comparison.
| Property | Value | Solvent | Citation |
| Absorption Max (λabs) | ~373 nm | Cyclohexane | [4] |
| Emission Max (λem) | ~426 nm | Cyclohexane | [4][5] |
| Molar Extinction Coefficient (ε) | 14,000 cm⁻¹/M at 372.5 nm | Cyclohexane | [3][6] |
| Stokes Shift | ~53 nm | Cyclohexane | [4][5] |
| Fluorescence Quantum Yield (Φf) | 0.86 | Cyclohexane | [7] |
| 0.95 | Ethanol | [7] | |
| 0.93 | 3-Methylpentane | [7] | |
| 0.82 | Benzene | [7] | |
| Fluorescence Lifetime (τf) | 7.58 ns | Cyclohexane | [7] |
| 8.19 ns | Ethanol | [7] | |
| 7.88 ns | 3-Methylpentane | [7] | |
| 7.34 ns | Benzene | [7] | |
| Triplet State Lifetime (τT) | 3.4 ms | Toluene | [9] |
| Triplet Formation Quantum Yield (ΦISC) | 0.04 ± 0.02 | Benzene | [8] |
Key Photophysical Processes and Applications
DPA's unique properties enable its use in several advanced applications, most notably as an annihilator in triplet-triplet annihilation photon upconversion and as an emitter in chemiluminescence.
Triplet-Triplet Annihilation Photon Upconversion (TTA-UC)
TTA-UC is a process that converts two low-energy photons into one higher-energy photon. In this mechanism, DPA typically functions as the "annihilator." A sensitizer molecule first absorbs a low-energy photon and, via intersystem crossing, forms a long-lived triplet state. This triplet energy is then transferred to a DPA molecule. When two DPA molecules in their triplet state collide, they undergo annihilation: one molecule is promoted to its higher-energy excited singlet state, while the other returns to the ground state. The excited DPA molecule then emits a high-energy (upconverted) photon through fluorescence.[9][10]
Chemiluminescence
DPA is widely used as the emitter in chemiluminescent systems, such as commercial glow sticks, to produce blue light.[1] In a typical system, a chemical reaction (e.g., the oxidation of a phenyl oxalate ester by hydrogen peroxide) generates a high-energy chemical intermediate. This intermediate transfers its energy to a DPA molecule, promoting it to an excited singlet state. The excited DPA then relaxes to its ground state by emitting a photon, resulting in visible light. The color of the light is determined by the fluorescence spectrum of the dye, which is blue for DPA. DPA is also studied in electrogenerated chemiluminescence (ECL), where the excited state is generated through electrochemical reactions.[11][12][13]
Experimental Protocols
Accurate determination of photophysical properties requires standardized experimental procedures. The following sections detail the methodologies for key measurements.
UV-Vis Absorption Spectroscopy
This technique is used to measure the absorbance of DPA at various wavelengths.
-
Instrumentation: A dual-beam spectrophotometer (e.g., Cary 3) is typically used.[3]
-
Methodology:
-
A solution of DPA in a spectroscopic-grade solvent (e.g., cyclohexane) is prepared in a quartz cuvette with a known path length (typically 1 cm).
-
A reference cuvette containing only the pure solvent is placed in the reference beam path.
-
The absorption spectrum is recorded over a relevant wavelength range (e.g., 250-450 nm).
-
Typical instrument parameters include a spectral bandwidth of 1.0 nm, a data interval of 0.25 nm, and a scan rate of around 112.5 nm/min.[3]
-
Fluorescence Quantum Yield (Φf) Determination
The relative method, comparing the sample to a standard of known quantum yield, is most common.[14]
-
Instrumentation: A spectrofluorometer (e.g., Spex Fluorolog 3) and a UV-Vis spectrophotometer are required.[2]
-
Standard: A well-characterized standard with a known quantum yield, such as quinine sulfate in 0.1 M H₂SO₄, is used.[15]
-
Methodology:
-
Solution Preparation: Prepare a series of five to six dilutions for both the DPA sample and the quantum yield standard in their respective solvents. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is between 0.01 and 0.1 to prevent inner filter effects.[14][15]
-
Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution and note the exact absorbance at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Data Analysis: a. Integrate the area under the fluorescence emission curve for each spectrum. b. Plot the integrated fluorescence intensity versus absorbance for both the DPA sample and the standard. c. Determine the slope (gradient) of the linear fit for both plots.
-
Calculation: Calculate the quantum yield of DPA using the following equation:[14] Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Grad is the gradient from the plot and n is the refractive index of the solvent.
-
Fluorescence Lifetime (τf) Measurement
Time-Correlated Single Photon Counting (TCSPC) is the most sensitive and widely used technique for measuring fluorescence lifetimes in the nanosecond range.[16][17]
-
Instrumentation: A TCSPC system includes a high-repetition-rate pulsed light source (e.g., a 377 nm picosecond laser diode), a sensitive single-photon detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics (Time-to-Amplitude Converter and Multichannel Analyzer).[2][17]
-
Methodology:
-
The sample is excited by a short pulse of light from the laser.
-
Each laser pulse generates a "start" signal for the timing electronics.
-
The detector captures the first photon emitted from the sample after excitation, which generates a "stop" signal.
-
The time difference between the "start" and "stop" signals is measured precisely.
-
This process is repeated thousands or millions of times, and a histogram of the number of photons detected versus their arrival time after the excitation pulse is constructed.
-
This histogram represents the fluorescence decay curve, which is then fitted to an exponential function to extract the fluorescence lifetime (τf).[16][18]
-
Conclusion
This compound stands out as a preeminent organic fluorophore due to its exceptional photophysical characteristics. Its high fluorescence quantum yield, excellent photostability, and well-defined blue emission make it an invaluable tool for researchers and a critical component in various photonic applications. The long lifetime of its triplet state further extends its utility into complex photophysical schemes such as TTA-UC. A thorough understanding of its properties and the methodologies used to characterize them is essential for the continued development of next-generation optical materials and devices.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 3. This compound [omlc.org]
- 4. Absorption [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]
- 5. Spectrum [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]
- 6. PhotochemCAD | this compound [photochemcad.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diphenylanthracene Dimers for Triplet–Triplet Annihilation Photon Upconversion: Mechanistic Insights for Intramolecular Pathways and the Importance of Molecular Geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Electrogenerated chemiluminescence of this compound, rubrene" by David J. Vinyard, Shujun Su et al. [repository.lsu.edu]
- 12. Upconverted blue electrochemiluminescence of this compound with ultrafast response on photo-electro functional DNA/Ru(bpy)32+ hybrid electrode - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.uci.edu [chem.uci.edu]
- 15. benchchem.com [benchchem.com]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. Fluorescence-lifetime imaging microscopy - Wikipedia [en.wikipedia.org]
- 18. physicsopenlab.org [physicsopenlab.org]
9,10-Diphenylanthracene: A Comprehensive Technical Guide to its Fluorescence Quantum Yield and Lifetime
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Diphenylanthracene (DPA) is a highly fluorescent polycyclic aromatic hydrocarbon renowned for its high quantum efficiency and stability. These characteristics have led to its widespread use as a fluorescence standard for calibrating and validating fluorescence instrumentation. Its derivatives are also being explored for applications in organic light-emitting diodes (OLEDs). This technical guide provides an in-depth overview of the fluorescence quantum yield and lifetime of DPA, including detailed experimental protocols and the influence of the solvent environment on its photophysical properties.
Quantitative Photophysical Data
The fluorescence quantum yield (ΦF) and lifetime (τF) of this compound are significantly influenced by the solvent. The following tables summarize the reported values in various common solvents.
| Solvent | Quantum Yield (ΦF) | Reference |
| Cyclohexane | 1.00 | [1] |
| Cyclohexane | 0.97 | [2] |
| Cyclohexane | 0.86 | [2] |
| Ethanol | 0.95 | [2] |
| 3-Methylpentane | 0.93 | [2] |
| Benzene | 0.82 | [2] |
| Methanol | 0.83 | [1] |
Table 1: Fluorescence Quantum Yield of this compound in Various Solvents.
| Solvent | Lifetime (τF) [ns] | Temperature (K) | Reference |
| Cyclohexane | 7.58 | 293 | [2] |
| Ethanol | 8.19 | 293 | [2] |
| 3-Methylpentane | 7.88 | 293 | [2] |
| Benzene | 7.34 | 293 | [2] |
| Methanol | 8.7 | Room Temperature | [1] |
| Frozen Gas Matrices | - | 12 | [3][4] |
Table 2: Fluorescence Lifetime of this compound in Various Solvents.
Experimental Protocols
Accurate determination of fluorescence quantum yield and lifetime is crucial for characterizing fluorescent molecules. The following sections detail the standard methodologies for these measurements.
Measurement of Fluorescence Quantum Yield (Comparative Method)
The comparative method, also known as the relative method, is the most common technique for determining fluorescence quantum yield.[5] It involves comparing the fluorescence intensity of a sample with an unknown quantum yield to a standard with a known quantum yield.[5][6]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (10 mm path length)
-
Spectroscopic grade solvents
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.58)[7]
-
This compound (test sample)
Procedure:
-
Sample Preparation: Prepare a series of dilute solutions of both the standard and the DPA in the same solvent. The absorbance of the solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.[6][7]
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for all measurements.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
-
Data Analysis:
-
For both the standard and the DPA, plot the integrated fluorescence intensity versus the corresponding absorbance.
-
Determine the gradient (slope) of the resulting linear plots.
-
-
Quantum Yield Calculation: The quantum yield of the DPA (ΦX) is calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients for the DPA and the standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the DPA and the standard, respectively. If the same solvent is used, this term becomes 1.[5]
-
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[8][9][10] The method is based on the repetitive excitation of a sample with a pulsed light source and the precise timing of the arrival of individual fluorescence photons.[11][12]
Instrumentation:
-
Pulsed light source (e.g., picosecond laser or LED)
-
Sample holder
-
Emission monochromator or filter
-
Single-photon sensitive detector (e.g., photomultiplier tube - PMT)
-
TCSPC electronics, including a time-to-amplitude converter (TAC) and a multi-channel analyzer (MCA)
Procedure:
-
Instrument Response Function (IRF) Measurement:
-
Replace the fluorescent sample with a light-scattering solution (e.g., a dilute suspension of non-dairy creamer or silica nanoparticles).
-
Record the instrument's response to the excitation pulse. This provides the time resolution of the system.
-
-
Sample Measurement:
-
Excite the DPA solution with the pulsed light source. The repetition rate of the source should be low enough to allow the fluorescence to decay completely between pulses.
-
The detector registers the arrival of single fluorescence photons.
-
The TCSPC electronics measure the time delay between the excitation pulse and the arrival of each photon.
-
-
Data Acquisition:
-
A histogram of the number of photons versus their arrival time is constructed. This histogram represents the fluorescence decay profile.
-
-
Data Analysis:
-
The measured fluorescence decay is deconvoluted from the IRF.
-
The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I₀ * exp(-t/τF)
Where I₀ is the intensity at time t=0 and τF is the fluorescence lifetime.
-
Factors Influencing Fluorescence Properties
Solvent Effects
The polarity of the solvent can significantly impact the fluorescence properties of a fluorophore.[13][14][15] In the case of DPA, increasing solvent polarity generally leads to a decrease in the fluorescence quantum yield and a change in the fluorescence lifetime. This is due to the stabilization of the excited state dipole moment by the polar solvent molecules, which can promote non-radiative decay pathways.[14]
Concentration Effects
At high concentrations, the measured fluorescence lifetime of DPA can be artificially lengthened due to reabsorption effects, where emitted photons are reabsorbed by other DPA molecules in the solution.[16] At even higher concentrations, quenching can occur, leading to a decrease in both quantum yield and lifetime. Therefore, it is crucial to use dilute solutions for accurate measurements.
Visualized Workflows and Relationships
Experimental Workflow for Quantum Yield Measurement
Caption: Workflow for Relative Quantum Yield Measurement.
Experimental Workflow for Lifetime Measurement (TCSPC)
Caption: Workflow for Fluorescence Lifetime Measurement.
Logical Relationship of Photophysical Parameters
Caption: Factors influencing DPA's photophysical decay pathways.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescence lifetimes and quantum yields of this compound, benzene, and [2H6]benzene in frozen gas matrices at 12 K - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. iss.com [iss.com]
- 8. horiba.com [horiba.com]
- 9. edinst.com [edinst.com]
- 10. photonics.com [photonics.com]
- 11. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. journalcsij.com [journalcsij.com]
- 14. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 15. Molecular Expressions Microscopy Primer: Fluorescence - Solvent Effects on Fluorescence Emission - Interactive Java Tutorial [micro.magnet.fsu.edu]
- 16. researchgate.net [researchgate.net]
A Deep Dive into the Crystalline World of 9,10-Diphenylanthracene: Structure and Polymorphism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
9,10-Diphenylanthracene (DPA), a prominent organic semiconductor, is a molecule of significant interest in materials science and pharmaceutical research due to its excellent photoluminescence, thermal stability, and potential applications in neutron detection.[1][2] The performance of DPA in various applications is intrinsically linked to its solid-state structure. Understanding the nuances of its crystal packing and polymorphic behavior is therefore paramount for harnessing its full potential. This technical guide provides a comprehensive overview of the known crystal structures and polymorphs of DPA, detailing the experimental methodologies for their preparation and characterization.
The Polymorphic Landscape of DPA
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the development of organic functional materials.[3] Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and electronic characteristics. To date, several polymorphs of this compound have been identified, primarily designated as α, β, γ, and a more recently discovered δ form.[3][4][5] All known polymorphs of DPA crystallize in the monoclinic system, containing four molecules per unit cell.[6]
The α-Polymorph: The Thermodynamically Stable Form
The α-form of DPA is the most commonly encountered and thermodynamically stable polymorph.[5] It is typically obtained through solution-based crystallization methods.[1][4]
The β and γ-Polymorphs: Metastable Twins
The β and γ polymorphs are metastable forms of DPA that are often obtained concurrently from the melt or through sublimation.[4][6] While they share similar unit cell parameters, their crystal structures are distinct.[6] The β-polymorph has also been predominantly obtained in the form of microribbons by injecting water as a non-solvent into a DPA solution.[4]
The δ-Polymorph: A Novel Orthorhombic Structure
A new orthorhombic polymorph, designated as δ-DPA, has been recently discovered through template-induced crystallization.[3] This highlights the potential for discovering novel crystalline forms of DPA through advanced crystallization techniques.
Crystallographic Data of DPA Polymorphs
The structural diversity of DPA's polymorphs is quantitatively captured in their crystallographic data. The following tables summarize the key unit cell parameters for the α, β, and γ polymorphs as reported in the literature.
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (˚) | β (˚) | γ (˚) | Volume (ų) | Reference |
| α-DPA (Solution) | Monoclinic | C2/c | 10.6842(7) | 13.5461(8) | 12.2430(8) | 90 | 90.615(6) | 90 | 1771.82(19) | [2] |
| β-DPA | Monoclinic | P2₁/a | - | - | - | - | - | - | - | [6] |
| γ-DPA (Melt) | Monoclinic | P2₁/n | 9.2004(4) | 21.0836(8) | 10.0367(4) | 90 | 111.446(5) | 90 | 1812.10(14) | [2] |
| γ-DPA | Monoclinic | P2₁/n | 9.216 | 21.111 | 10.041 | - | 111.404 | - | - | [6] |
Note: Detailed crystallographic data for the β-polymorph and the newly discovered δ-polymorph require further consolidation from primary literature.
Molecular Geometry and Packing
The spatial arrangement of the DPA molecule, specifically the dihedral angle between the phenyl substituents and the central anthracene core, is a defining characteristic that varies among polymorphs. In the melt-grown crystal (γ-polymorph), this angle is close to 90 degrees (87.5–93.1°).[1] In contrast, for the solution-grown α-polymorph, the dihedral angle is significantly smaller, around 66.18–67.5°.[1] These conformational differences directly influence the intermolecular interactions and crystal packing, leading to variations in properties such as theoretical density. The solution-grown α-DPA exhibits a higher theoretical density (1.239 g/cm³) compared to the melt-grown γ-DPA (1.211 g/cm³).[1][2]
Experimental Protocols for Polymorph Preparation
The selective crystallization of a desired DPA polymorph is a key experimental challenge. The choice of crystallization method is the primary determinant of the resulting crystalline form.
Solution Growth for α-DPA
The thermodynamically stable α-polymorph is typically prepared by slow evaporation from a suitable solvent.
-
Procedure:
-
Dissolve this compound powder in a suitable organic solvent (e.g., xylene[1]) to create a saturated or near-saturated solution.
-
Allow the solvent to evaporate slowly at a controlled temperature.
-
Harvest the resulting crystals.
-
Melt Growth and Sublimation for β- and γ-DPA
Metastable polymorphs are often accessed through solvent-free methods that involve higher energy inputs.
-
Melt Growth Procedure:
-
Sublimation Procedure:
-
Heat DPA powder under vacuum to induce sublimation.
-
Collect the sublimed material on a cold surface. This method has also been shown to yield a mixture of β and γ polymorphs.[6]
-
Additive-Assisted and Template-Induced Crystallization
Advanced crystallization techniques can provide more precise control over polymorphism.
-
Additive-Assisted Crystallization: The introduction of specific molecular additives during crystallization can influence the nucleation and growth of a particular polymorph. For instance, tetracene has been shown to selectively promote the crystallization of metastable DPA polymorphs.[5]
-
Template-Induced Crystallization: The use of a crystalline substrate can template the growth of a specific polymorph. A novel orthorhombic δ-DPA polymorph was successfully crystallized using an orthorhombic rubrene template.[3]
The following diagram illustrates the general workflow for obtaining different DPA polymorphs.
Caption: Experimental pathways to different polymorphs of this compound.
Characterization of DPA Polymorphs
A combination of analytical techniques is essential for the unambiguous identification and characterization of DPA polymorphs.
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the gold standard for determining the crystal structure and unit cell parameters of a crystalline solid.[1][2]
-
Powder X-ray Diffraction (PXRD): Used for phase identification and to distinguish between different polymorphs in a bulk sample.[4][5]
-
Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are sensitive to the local molecular environment and can provide a fingerprint for each polymorph. For example, distinct differences in the Raman spectra of melt-grown and solution-grown DPA have been observed in the 1200–1010 cm⁻¹ and 490–400 cm⁻¹ wavenumber ranges.[1]
-
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting points, phase transition temperatures, and thermal stability of the different polymorphs.[1][2] Solution-grown DPA has been shown to have better thermal stability than the melt-grown form.[1][7]
The logical relationship for identifying and characterizing DPA polymorphs can be visualized as follows:
Caption: A workflow for the characterization of DPA polymorphs.
Conclusion
The polymorphic behavior of this compound is a rich and complex field of study. The ability to selectively crystallize and characterize its different solid-state forms is crucial for optimizing its performance in various technological applications. This guide has provided a comprehensive overview of the known polymorphs, their crystallographic properties, and the experimental methodologies for their preparation and analysis. Further research into advanced crystallization techniques, such as additive-assisted and template-induced methods, holds the key to unlocking new polymorphic forms with potentially enhanced properties, paving the way for novel applications in organic electronics and beyond.
References
Synthesis of 9,10-Diphenylanthracene via Suzuki Coupling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 9,10-diphenylanthracene (DPA) through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This widely utilized carbon-carbon bond-forming reaction offers a robust and efficient method for the preparation of DPA, a valuable organic semiconductor and chemiluminescent agent. This document provides comprehensive experimental protocols, quantitative data, and visual diagrams to support researchers in the successful synthesis and characterization of this important compound.
Reaction Principle: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon single bond between an organoboron species and an organohalide using a palladium complex as a catalyst.[1][2] In the synthesis of this compound, 9,10-dibromoanthracene serves as the dihalide, and phenylboronic acid is the organoboron reagent. The general reaction scheme is presented below.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
The reaction mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[2][3]
Experimental Protocols
Several protocols for the Suzuki coupling synthesis of this compound have been reported with variations in catalysts, bases, and solvent systems. Below are detailed methodologies from cited literature.
Protocol 1: Synthesis using Pd(PPh₃)₄ and Na₂CO₃ in a Toluene/THF/Water System
This protocol is adapted from a common procedure for Suzuki-Miyaura cross-coupling reactions.[4]
Materials:
-
9,10-dibromoanthracene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃), 2M aqueous solution
-
Toluene, degassed
-
Tetrahydrofuran (THF), degassed
-
Petroleum ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add 9,10-dibromoanthracene (1.0 eq), phenylboronic acid (2.2-5.2 eq), and Pd(PPh₃)₄ (0.075 eq).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add degassed toluene and degassed THF to the reaction vessel.
-
Add the 2M aqueous solution of Na₂CO₃.
-
Heat the mixture to reflux and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Extract the crude mixture with petroleum ether.
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis in DMF with an ARF-Pd Catalyst
This protocol utilizes N,N-Dimethylformamide (DMF) as the solvent.[5]
Materials:
-
9,10-dibromoanthracene (starting from 1,3-dibromobenzene in the cited example, but applicable to 9,10-dibromoanthracene)
-
Phenylboronic acid
-
Sodium carbonate (Na₂CO₃)
-
ARF-Pd catalyst
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction flask, combine 9,10-dibromoanthracene (1.0 mmol), phenylboronic acid (2.2 mmol), and Na₂CO₃ (4 mmol).
-
Add DMF (2 mL) and the ARF-Pd catalyst (0.01 mmol Pd).
-
Heat the mixture under a nitrogen atmosphere at 110 °C for 2.5 hours.[5]
-
After cooling, dilute the mixture with cold water (10 mL) and filter through a cotton bed.
-
Extract the filtrate with diethyl ether (3 x 20 mL).
-
Wash the combined organic extracts with brine (10 mL), dry over Na₂SO₄, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize the quantitative data reported for the synthesis of this compound via Suzuki coupling.
Table 1: Reaction Conditions and Yields
| Starting Material | Catalyst | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 9,10-dibromoanthracene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/THF/H₂O | Reflux | Overnight | 58 | [4] |
| 1,3-dibromobenzene* | ARF-Pd | Na₂CO₃ | DMF | 110 | 2.5 | 90 | [5] |
| 9,10-dibromoanthracene | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | Reflux | 76 | - | [4] |
Note: While the starting material in this specific example is 1,3-dibromobenzene, the conditions are illustrative of a Suzuki coupling that can be adapted for 9,10-dibromoanthracene.
Table 2: Characterization Data for this compound
| Property | Value | Reference |
| Melting Point | 245-247 °C | [5] |
| 248-250 °C | [6] | |
| ¹H NMR (CDCl₃) | ||
| δ (ppm) | 7.72-7.66 (m, 4H), 7.62-7.46 (m, 10H), 7.34-7.29 (m, 4H) | [5] |
| ¹³C NMR (CDCl₃) | ||
| δ (ppm) | 139.1, 137.1, 131.3, 129.8, 128.4, 127.4, 126.9, 125.0 | [5] |
Visualized Workflows and Mechanisms
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
General Experimental Workflow
This diagram outlines the typical workflow for the synthesis and purification of this compound.
Caption: A generalized experimental workflow for the synthesis of DPA.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound, providing good to excellent yields under relatively mild conditions. The choice of catalyst, base, and solvent system can be tailored to optimize the reaction outcome. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize and characterize this important molecule for its various applications in materials science and drug development.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
A Technical Guide to the Photophysical Properties of 9,10-Diphenylanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Diphenylanthracene (DPA) is a highly fluorescent polycyclic aromatic hydrocarbon with significant applications in various scientific and technological fields. Its rigid structure and extensive π-conjugation result in a high quantum yield and well-defined absorption and emission spectra, making it an ideal candidate for use as a fluorescence standard, a sensitizer in chemiluminescence reactions, and an active component in organic light-emitting diodes (OLEDs).[1] This technical guide provides an in-depth overview of the core photophysical properties of DPA, including its absorption and emission characteristics, supplemented with detailed experimental protocols and logical diagrams to facilitate its application in research and development.
Photophysical Data
The absorption and emission properties of this compound are solvent-dependent. The following tables summarize key quantitative data for DPA in various common solvents.
Table 1: Absorption and Emission Maxima
| Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (nm) |
| Cyclohexane | 357, 377, 396[2] | 426[3] | 30 |
| Benzene | 346.5, 363, 367.8, 370, 372.5, 384[4] | - | - |
| Ethanol | 331.7, 343.8, 347.5, 358.8, 370.0[4] | - | - |
| 3-Methylpentane | 357, 360, 370, 380[4] | - | - |
| Perfluoro-n-hexane | - | - | - |
| Toluene | - | - | - |
| Dichloromethane | - | - | - |
| DMF | 358, 376, 396[5] | - | - |
| DPA-Melt Crystal | 268, 357, 377, 396, 429[2] | 455[2] | 59 |
| DPA-Solution Crystal | 268, 362, 382, 403, 438[2] | 468[2] | 65 |
Note: The absorption spectrum of DPA typically shows multiple vibronic bands.
Table 2: Molar Absorptivity, Quantum Yield, and Fluorescence Lifetime
| Solvent | Molar Absorptivity (ε, M⁻¹cm⁻¹) at λ_max | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |
| Cyclohexane | 14,000 at 372.5 nm[6][7] | 0.90 - 1.0[6] | 7.58[4][8] |
| Benzene | - | 0.82 - 0.88[4][8][9] | 7.34[4][8] |
| Ethanol | - | 0.95[4][8] | 8.19[4][8] |
| 3-Methylpentane | - | 0.93[4][8] | 7.88[4][8] |
| Perfluoro-n-hexane | - | 0.58[10] | 6.7[10] |
| Toluene | - | - | - |
| Dichloromethane | - | - | - |
| DMF | - | 0.86 (for a derivative)[5] | 4.22 (for a derivative)[5] |
Experimental Protocols
Accurate measurement of the absorption and emission spectra of DPA is crucial for its effective application. Below are detailed methodologies for these key experiments.
Measurement of UV-Visible Absorption Spectrum
Objective: To determine the wavelengths of maximum absorbance (λ_abs) and the molar absorptivity (ε) of DPA in a specific solvent.
Materials:
-
This compound (high purity)
-
Spectroscopic grade solvent (e.g., cyclohexane)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
A dual-beam UV-Visible spectrophotometer (e.g., Cary 3)[6]
Procedure:
-
Solution Preparation: Prepare a stock solution of DPA of a known concentration (e.g., 1 x 10⁻⁴ M) in the chosen solvent. Ensure the optical density at the 0-0 band maximum is kept below 0.05/cm to avoid reabsorption effects.[4]
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range (e.g., 300-450 nm).
-
Set the spectral bandwidth to 1.0 nm.[6]
-
Set the scan rate to a moderate speed (e.g., 112.5 nm/min).[6]
-
Set the signal averaging time to 0.133 sec and the data interval to 0.25 nm.[6]
-
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place it in the reference beam path of the spectrophotometer.
-
Sample Measurement: Fill another quartz cuvette with the DPA solution. Place it in the sample beam path.
-
Data Acquisition: Record the absorption spectrum. The instrument will automatically subtract the absorbance of the blank from that of the sample.
-
Data Analysis:
-
Identify the wavelengths of the absorption maxima (λ_abs).
-
Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) at each maximum, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Measurement of Fluorescence Emission Spectrum
Objective: To determine the wavelengths of maximum emission (λ_em) and the relative fluorescence intensity of DPA.
Materials:
-
Dilute solution of DPA (absorbance at excitation wavelength < 0.1)
-
Spectroscopic grade solvent
-
Quartz fluorescence cuvettes (4-sided polished)
-
A spectrofluorometer (e.g., Spex FluoroMax)[7]
Procedure:
-
Solution Preparation: Prepare a dilute solution of DPA in the chosen solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Instrument Setup:
-
Blank Measurement: Record a spectrum of the pure solvent to check for background fluorescence or Raman scattering.
-
Sample Measurement: Place the cuvette with the DPA solution in the sample holder and record the emission spectrum.
-
Data Correction: If necessary, correct the emission spectrum for the instrument's response function (lamp intensity and detector sensitivity as a function of wavelength).
Key Photophysical Processes and Signaling Pathways
DPA is involved in several important photophysical processes, including chemiluminescence and triplet-triplet annihilation, which are critical for its applications.
Chemiluminescence
In many chemiluminescent systems, such as in glow sticks, DPA acts as the final emitter.[1] A high-energy intermediate, often generated from the reaction of an oxalate ester with hydrogen peroxide, transfers its energy to a DPA molecule. The excited DPA molecule then relaxes to the ground state by emitting a photon of blue light.[11]
Triplet-Triplet Annihilation (TTA)
DPA and its derivatives are also used in photon upconversion systems based on triplet-triplet annihilation. In this process, a sensitizer molecule absorbs low-energy photons and undergoes intersystem crossing to a long-lived triplet state. This triplet energy is then transferred to an acceptor (annihilator) molecule like DPA, promoting it to its triplet state. When two DPA molecules in the triplet state collide, one is promoted to an excited singlet state while the other returns to the ground state. The excited singlet DPA then emits a higher-energy photon.[12][13]
Conclusion
This compound exhibits robust and well-characterized photophysical properties that make it a valuable tool in various scientific disciplines. Its high fluorescence quantum yield, distinct spectral features, and participation in energy transfer processes underscore its importance in applications ranging from analytical standards to advanced materials for optoelectronics and bio-imaging. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and professionals working with this versatile fluorophore.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Spectrum [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09290K [pubs.rsc.org]
- 6. This compound [omlc.org]
- 7. PhotochemCAD | this compound [photochemcad.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. [논문]Spectral and photophysical properties of this compound in perfluoro-n-hexane: the influence of solute-solvent interactions [scienceon.kisti.re.kr]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Unveiling the Electronic Frontier: A Technical Guide to the HOMO-LUMO Energy Levels of 9,10-Diphenylanthracene
For Immediate Release
A comprehensive technical guide detailing the experimental and computational determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 9,10-Diphenylanthracene (DPA). This document is intended for researchers, scientists, and drug development professionals, providing in-depth data, detailed experimental protocols, and visualizations of the underlying scientific principles.
This compound (DPA) is a highly fluorescent aromatic hydrocarbon with significant applications in organic electronics, particularly in Organic Light Emitting Diodes (OLEDs), due to its excellent charge transport properties.[1] The performance of such devices is intrinsically linked to the energy levels of the frontier molecular orbitals, namely the HOMO and LUMO levels. A thorough understanding of these parameters is crucial for the rational design and optimization of new materials and devices. This guide summarizes key findings from experimental and computational studies to provide a clear overview of the electronic properties of DPA.
Quantitative Data Summary
The HOMO and LUMO energy levels of this compound have been determined through both experimental techniques and computational modeling. The following table summarizes the key quantitative data obtained from these studies.
| Parameter | Experimental Value (eV) | Computational Value (eV) | Method of Determination |
| HOMO Energy Level | -5.9[2] | -5.85 | Cyclic Voltammetry[2] / DFT (B3LYP/6-31G(d)) |
| LUMO Energy Level | -2.9[2] | -2.17 | Cyclic Voltammetry / Optical Band Gap[2] / DFT (B3LYP/6-31G(d)) |
| Electrochemical Band Gap | 3.0[2] | 3.68 | ELUMO - EHOMO |
| Optical Band Gap | ~2.78 - ~2.82 | - | UV-Vis Spectroscopy[3][4] |
Note: Experimental values can vary depending on the specific experimental conditions (e.g., solvent, electrolyte, reference electrode). Computational values are dependent on the chosen functional and basis set.
Experimental Protocols
The determination of the HOMO and LUMO energy levels of DPA relies on well-established electrochemical and spectroscopic techniques.
Cyclic Voltammetry (CV) for HOMO and LUMO Level Determination
Cyclic voltammetry is a primary electrochemical technique used to probe the redox properties of a molecule. The oxidation and reduction potentials obtained from CV measurements can be used to estimate the HOMO and LUMO energy levels.
Methodology:
-
Solution Preparation: A solution of this compound (typically 1-5 mM) is prepared in a suitable aprotic solvent, such as acetonitrile or dichloromethane. A supporting electrolyte, commonly 0.1 M tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF6), is added to ensure sufficient conductivity.[1][5][6]
-
Electrochemical Cell Setup: A three-electrode cell is employed, consisting of:
-
Working Electrode: A glassy carbon or platinum disk electrode.
-
Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode. Often, an internal reference standard such as ferrocene/ferrocenium (Fc/Fc+) is used for accurate potential calibration.
-
Counter Electrode: A platinum wire or foil.
-
-
Measurement: The solution is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can interfere with the measurements. A cyclic potential is then applied to the working electrode, and the resulting current is recorded as a function of the applied potential, generating a cyclic voltammogram.
-
Data Analysis and Calculation:
-
The onset of the first oxidation peak is used to determine the oxidation potential (Eox).
-
The onset of the first reduction peak is used to determine the reduction potential (Ered).
-
The HOMO and LUMO energy levels are then calculated using empirical formulas that relate the measured potentials to the vacuum level. A common equation, when referenced against the Fc/Fc+ couple (with an assumed absolute energy level of -4.8 eV or -5.1 eV relative to vacuum), is:
-
EHOMO = - (Eoxonset - E1/2(Fc/Fc+) + 4.8) eV
-
ELUMO = - (Eredonset - E1/2(Fc/Fc+) + 4.8) eV
-
-
UV-Vis Spectroscopy for Optical Band Gap Determination
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The onset of the lowest energy absorption band in the UV-Vis spectrum corresponds to the energy required to promote an electron from the HOMO to the LUMO, providing an estimation of the optical band gap.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as cyclohexane or dichloromethane.[7]
-
Spectrophotometer Setup: A dual-beam UV-Vis spectrophotometer is typically used. A cuvette containing the pure solvent is used as a reference.
-
Spectrum Acquisition: The absorption spectrum of the DPA solution is recorded over a relevant wavelength range (e.g., 200-800 nm). For DPA, characteristic absorption peaks are observed in the UV and near-visible regions.[3]
-
Data Analysis:
-
The absorption onset (λonset) is determined from the long-wavelength edge of the lowest energy absorption band. This can be found by identifying the intersection of the tangent of the leading edge of the absorption peak with the baseline.
-
The optical band gap (Egopt) is then calculated using the following equation:
-
Egopt (eV) = 1240 / λonset (nm)
-
-
For this compound, absorption band edges have been reported at approximately 446 nm and 455 nm for different crystal polymorphs, corresponding to optical band gaps of roughly 2.78 eV and 2.72 eV, respectively.[3][4]
-
Computational Methodology
Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic structure and properties of molecules, including the HOMO and LUMO energy levels.
Methodology:
-
Molecular Geometry Optimization: The three-dimensional structure of the this compound molecule is first optimized to find its lowest energy conformation.
-
Electronic Structure Calculation: A single-point energy calculation is then performed on the optimized geometry to determine the energies of the molecular orbitals.
-
Choice of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules like DPA, the B3LYP hybrid functional combined with a Pople-style basis set such as 6-31G(d) is a commonly used and well-validated level of theory for obtaining reliable electronic properties.[8][9][10]
-
Data Extraction: The output of the DFT calculation provides the energies of all molecular orbitals. The energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are then directly extracted from these results.
Visualizations
To better illustrate the concepts and workflows described in this guide, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound [omlc.org]
- 8. inpressco.com [inpressco.com]
- 9. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 10. researchgate.net [researchgate.net]
Unveiling the Electronic Landscape: A Technical Guide to the Theoretical Calculations of 9,10-Diphenylanthracene's Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,10-Diphenylanthracene (DPA) is a highly fluorescent organic molecule with significant applications in organic light-emitting diodes (OLEDs), scintillators, and as a photosensitizing agent.[1][2] A thorough understanding of its electronic structure is paramount for the rational design of new materials with tailored photophysical properties. This technical guide provides an in-depth overview of the theoretical methods used to calculate the electronic structure of DPA, supported by experimental data. We present key quantitative data in structured tables, detail the methodologies for both computational and experimental approaches, and provide visualizations of the theoretical workflow.
Introduction
This compound is a polycyclic aromatic hydrocarbon characterized by an anthracene core with phenyl groups substituted at the 9 and 10 positions.[1][2] This substitution pattern leads to a twisted molecular conformation, which influences its electronic and photophysical properties.[3] Theoretical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have proven to be invaluable tools for elucidating the electronic behavior of DPA.[3][4] These computational methods allow for the prediction of key parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, electronic absorption and emission spectra, and other crucial electronic properties that govern its performance in various applications.
Theoretical Electronic Structure Calculations
The electronic properties of DPA are predominantly investigated using DFT and TD-DFT methods. These calculations provide a quantum mechanical description of the molecule's ground and excited states.
Computational Methodology
A typical workflow for the theoretical calculation of DPA's electronic structure is outlined below. The ground state geometry is first optimized, followed by the calculation of its electronic properties and then the investigation of its excited states.
Key Computational Parameters
The accuracy of theoretical calculations is highly dependent on the chosen functional and basis set. For DPA and similar aromatic molecules, the B3LYP hybrid functional is commonly employed.[3]
| Parameter | Common Choices | Rationale |
| Method | Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT) | DFT is efficient for ground-state properties, while TD-DFT is well-suited for calculating excited-state properties like absorption and emission spectra.[3][4] |
| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) | This hybrid functional provides a good balance between accuracy and computational cost for organic molecules.[3] |
| Basis Set | 6-31G(d), 6-311G(d) | These Pople-style basis sets are widely used for organic molecules and provide a good description of the electronic structure. The inclusion of polarization functions (d) is crucial for accurately describing the bonding.[3] |
| Solvent Model | Polarizable Continuum Model (PCM) | To simulate the effect of a solvent environment on the electronic properties, a continuum solvation model is often used.[5] |
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from both theoretical calculations and experimental measurements for DPA.
Frontier Molecular Orbital Energies
The HOMO and LUMO energies are critical for understanding charge transfer properties.
| Parameter | Theoretical Value (eV) | Experimental Value (eV) | Method |
| HOMO | -5.17 | - | DFT/B3LYP/6-311G(d)[3] |
| LUMO | - | - | - |
| Energy Gap (HOMO-LUMO) | - | ~3.0 (in THF) | UV-Vis Spectroscopy[6] |
| Triplet Energy (T1) | 1.65 | 1.77 | DFT[4] |
Photophysical Properties
The absorption and emission properties are key characteristics of DPA's utility in optical applications.
| Property | Wavelength (nm) | Solvent | Method |
| Absorption (λmax) | 360, 380, 400 | - | Theoretical[4] |
| 372.5 | Cyclohexane | Experimental[7] | |
| 358, 376, 396 | Dimethylformamide (DMF) | Experimental[3] | |
| Emission (λem) | 426 | - | Theoretical[8] |
| 454 (crystal) | - | Experimental[9] | |
| 468 (crystal) | - | Experimental[9] | |
| Fluorescence Quantum Yield (Φf) | - | 0.97 | Cyclohexane |
| - | 0.99 | Acetone |
Experimental Protocols
The theoretical calculations are validated against experimental data. Below are generalized protocols for the key experimental techniques used to characterize the electronic structure of DPA.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths of light absorbed by DPA, corresponding to electronic transitions.
Protocol:
-
Sample Preparation: Prepare a dilute solution of DPA (e.g., 20 µM) in a suitable UV-transparent solvent (e.g., cyclohexane or DMF).[3]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 300-500 nm). The solvent is used as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Fluorescence Spectroscopy
This method measures the emission of light from DPA after excitation at a specific wavelength.
Protocol:
-
Sample Preparation: Use the same or a similarly prepared dilute solution as for UV-Vis spectroscopy.
-
Instrumentation: Employ a spectrofluorometer.
-
Measurement: Excite the sample at a wavelength corresponding to one of its absorption maxima (e.g., 350 nm).[7] Record the emission spectrum at higher wavelengths.
-
Data Analysis: Determine the wavelength of maximum emission intensity (λem). The fluorescence quantum yield can be determined using a standard reference compound.
Signaling Pathways and Logical Relationships
The relationship between molecular structure, computational parameters, and the resulting electronic properties can be visualized to illustrate the logical flow of a theoretical investigation.
References
- 1. This compound | C26H18 | CID 15159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09290K [pubs.rsc.org]
- 4. The Triplet–Triplet Annihilation Efficiency of Some 9,10-Substituted Diphenyl Anthracene Variants—A Decisive Analysis from Kinetic Rate Constants [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound [omlc.org]
- 8. Absorption [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]
- 9. mdpi.com [mdpi.com]
9,10-Diphenylanthracene CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 9,10-Diphenylanthracene (DPA), a polycyclic aromatic hydrocarbon widely utilized for its strong blue fluorescence. DPA serves as a crucial component in various applications, including as a sensitizer in chemiluminescence, a molecular organic semiconductor in OLEDs, and a fluorescent probe in photophysical studies.
Core Physicochemical Data
The fundamental quantitative data for this compound are summarized in the table below for quick reference.
| Parameter | Value | Reference |
| CAS Number | 1499-10-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₂₆H₁₈ | [1][2][7] |
| Molecular Weight | 330.42 g/mol | [1][3][4][6] |
| Appearance | Light orange to yellow powder/crystal | [7] |
| Melting Point | 245 - 248 °C | [6] |
Experimental Protocols
A common and effective method for the synthesis of this compound is the Suzuki coupling reaction. This protocol outlines a general procedure based on established methodologies.
Synthesis of this compound via Suzuki Coupling
Objective: To synthesize this compound from 9,10-dibromoanthracene and phenylboronic acid.
Materials:
-
9,10-dibromoanthracene
-
Phenylboronic acid
-
Sodium Carbonate (Na₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] catalyst
-
Dimethylformamide (DMF)
-
Deionized Water (H₂O)
-
Diethyl ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Petroleum Ether (PE)
Procedure:
-
In a reaction vessel, combine 9,10-dibromoanthracene (1.0 mmol), phenylboronic acid (2.2 mmol), and sodium carbonate (4.0 mmol).
-
Add DMF (2 mL) to the mixture.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst (e.g., 0.01 mmol Pd).
-
Heat the mixture to 110 °C under a nitrogen atmosphere for approximately 2.5 hours.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the cooled mixture with cold deionized water (10 mL).
-
Filter the mixture to remove insoluble materials.
-
Extract the aqueous filtrate with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography using silica gel and petroleum ether as the eluent to yield pure this compound.[1]
Visualization of a Key Application Workflow
This compound is a cornerstone of peroxyoxalate chemiluminescence, the chemical reaction that powers "light sticks." The following diagram illustrates the workflow of this light-emitting process.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electrogenerated chemiluminescence at a this compound/polyvinyl butyral film modified electrode with a tetraphenylborate coreactant - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. US6566572B2 - Process for producing this compound - Google Patents [patents.google.com]
- 7. polybluechem.com [polybluechem.com]
Spectroscopic Profile of 9,10-Diphenylanthracene: A Technical Guide
An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of 9,10-Diphenylanthracene (DPA), providing essential data and methodologies for researchers and scientists in drug development and materials science.
Introduction
This compound (DPA) is a polycyclic aromatic hydrocarbon (PAH) with a highly conjugated system, making it a subject of significant interest in various scientific fields, including organic electronics, scintillators for radiation detection, and as a fluorescent standard.[1] A thorough understanding of its spectroscopic properties is fundamental for its application and for the characterization of novel DPA-based materials. This technical guide provides a comprehensive overview of the NMR, IR, and UV-Vis spectroscopic data of DPA, complete with experimental protocols and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide distinct signatures corresponding to the different chemical environments of the protons and carbon atoms in the molecule.
¹H NMR Spectrum
The ¹H NMR spectrum of DPA is characterized by signals in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the anthracene core and the phenyl rings exhibit distinct chemical shifts due to their different electronic environments.
¹³C NMR Spectrum
The ¹³C NMR spectrum of DPA shows a series of signals corresponding to the non-equivalent carbon atoms in the molecule. The quaternary carbons at positions 9 and 10 of the anthracene core, to which the phenyl groups are attached, have a characteristic chemical shift.
Table 1: NMR Spectroscopic Data for this compound in CDCl₃
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ) ppm | Multiplicity & Integration | Chemical Shift (δ) ppm | Assignment |
| 7.94–7.91 | dt, J₁ = 8.4 Hz, J₂ = 1.6 Hz, 2H | 144.53 | C (Phenyl C1') |
| 7.73–7.69 | m, 2H | 138.63 | C (Anthracene C9/C10) |
| 7.63–7.61 | m, 2H | 138.26 | C |
| 7.60–7.52 | m, 4H | 134.47 | C |
| 7.48–7.46 | m, 2H | 132.29 | C |
| 7.39–7.33 | m, 4H | 131.15 | CH |
| 129.77 | CH | ||
| 129.36 | CH | ||
| 128.46 | CH | ||
| 127.65 | CH | ||
| 127.24 | CH | ||
| 125.98 | CH | ||
| 125.69 | CH | ||
| 125.17 | CH | ||
| 118.90 | C | ||
| 111.60 | C | ||
| 31.37 | C |
Data sourced from:[2]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of a molecule, allowing for the identification of functional groups. The IR spectrum of DPA is characterized by absorption bands corresponding to C-H and C=C stretching and bending vibrations within the aromatic rings.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity |
| 3057 | Aromatic C-H Stretch | - |
| 1599 | Aromatic C=C Stretch | - |
| 1494 | Aromatic C=C Stretch | Strong |
| 1414 | Anthracene framework loop stretching | Very Strong (Raman) |
| 1294 | C-C bridge bond between benzene rings | Very Strong (Raman) |
| 963 | - | Strong |
| 754 | C-H Bending | - |
| 699 | C-H Bending | - |
| 525 | - | Strong |
Note: Some data is derived from Raman spectroscopy which provides complementary vibrational information.[1] Intensity data is qualitative and can vary based on the sample preparation method.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended π-conjugated system of DPA results in strong absorption in the UV and near-visible regions. The absorption spectrum typically shows fine vibronic structure.
Table 3: UV-Vis Absorption Data for this compound
| Solvent/Form | λ_max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Cyclohexane | 372.5 | 14,000[3][4] |
| DPA-Melt Crystal | 268, 357, 377, 396, 429 | - |
| DPA-Solution Crystal | 268, 362, 382, 403, 438 | - |
The absorption bands in the 200-400 nm range are attributed to π–π transitions of the aryl groups, while the lower-intensity bands at longer wavelengths are characteristic of the π–π* transition of the anthryl group.[1]*
Experimental Protocols
The following sections outline generalized experimental methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube.[2] The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.[2] For ¹³C NMR, broad-band proton decoupling is typically used to simplify the spectrum.
IR Spectroscopy
The IR spectrum of solid DPA can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer.[5] The sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[6]
UV-Vis Spectroscopy
A dilute solution of this compound is prepared in a UV-transparent solvent, such as cyclohexane.[3][4] The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer.[4]
Structure-Spectra Relationship
The spectroscopic features of DPA are directly correlated with its molecular structure. The high degree of conjugation between the anthracene core and the two phenyl rings dictates the electronic transitions observed in the UV-Vis spectrum. The substitution pattern on the anthracene core influences the chemical shifts in the NMR spectra and the vibrational frequencies in the IR spectrum.
Conclusion
This technical guide has summarized the key spectroscopic data for this compound, covering NMR, IR, and UV-Vis analysis. The provided tables and experimental workflows offer a valuable resource for the identification, characterization, and quality control of this important aromatic compound in research and industrial settings. The distinct spectroscopic signatures of DPA are a direct consequence of its unique molecular structure, providing a powerful means for its analytical assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 3. PhotochemCAD | this compound [photochemcad.com]
- 4. This compound [omlc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C26H18 | CID 15159 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermal Stability and Decomposition of 9,10-Diphenylanthracene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,10-Diphenylanthracene (DPA) is a highly fluorescent polycyclic aromatic hydrocarbon with significant applications in organic electronics, scintillators, and chemiluminescence-based analytical methods. Its performance and longevity in these applications are intrinsically linked to its thermal stability. This technical guide provides a comprehensive overview of the thermal properties of DPA, including its stability and decomposition pathways. The document summarizes key quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), outlines detailed experimental protocols for thermal analysis, and presents a proposed decomposition mechanism based on established principles of polycyclic aromatic hydrocarbon pyrolysis.
Introduction
This compound is a rigid, planar aromatic molecule known for its high quantum yield of fluorescence.[1] Its utility in high-temperature applications, such as organic light-emitting diodes (OLEDs) and radiation detection, necessitates a thorough understanding of its thermal behavior. The thermal stability of DPA can be influenced by factors such as its crystalline polymorphism, the surrounding atmosphere, and the presence of impurities. This guide aims to consolidate the available data on the thermal characteristics of DPA and provide a foundational understanding of its decomposition process.
Thermal Stability of this compound
The thermal stability of this compound has been primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These analyses reveal that the stability is dependent on the crystalline form of DPA. Two common polymorphs, one obtained from a melt (DPA-Melt) and another from solution (DPA-Solution), exhibit different thermal properties.[2]
Quantitative Thermal Analysis Data
The following table summarizes the key thermal transition and decomposition data for the two principal polymorphs of this compound.
| Property | DPA-Melt Polymorph | DPA-Solution Polymorph | Reference |
| Melting Point | 245-248 °C (lit.) | 245-248 °C (lit.) | [3] |
| Decomposition Endotherm (DSC) | 342.4 °C | 352.0 °C | [2] |
Note: The decomposition endotherm from DSC indicates the temperature at which the most significant thermal decomposition event occurs under the specified experimental conditions. The DPA-Solution polymorph exhibits a higher decomposition temperature, suggesting greater thermal stability.[2]
Proposed Thermal Decomposition Mechanism
The primary step in the thermal decomposition of DPA is believed to be the homolytic cleavage of the carbon-carbon bond between the phenyl groups and the anthracene core. This is due to this bond being weaker than the C-C and C-H bonds within the aromatic rings themselves.
Step 1: Initiation - Homolytic Bond Cleavage
At elevated temperatures, the molecule gains sufficient vibrational energy to break the C-C bond connecting a phenyl group to the anthracene moiety, resulting in the formation of a phenyl radical and a 9-phenylanthracenyl radical.
Caption: Proposed initial step in the thermal decomposition of this compound.
Step 2: Propagation and Termination
The highly reactive phenyl and 9-phenylanthracenyl radicals can then undergo a variety of subsequent reactions, including:
-
Hydrogen Abstraction: The radicals can abstract hydrogen atoms from other DPA molecules or from solvent molecules (if present), leading to the formation of benzene, 9-phenylanthracene, and new radical species.
-
Fragmentation: The 9-phenylanthracenyl radical can undergo further fragmentation, breaking down the anthracene core into smaller, more volatile aromatic and aliphatic compounds. The specific products would depend on the temperature and reaction conditions.
-
Recombination/Polymerization: Radicals can recombine to form larger, more complex aromatic structures or polymeric materials.
The overall decomposition process is a complex cascade of radical reactions that ultimately leads to the breakdown of the this compound molecule into a mixture of smaller, more volatile compounds and potentially a carbonaceous residue at very high temperatures.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the accurate assessment of thermal properties. Below are methodologies for the key experiments discussed in this guide.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol is based on the methodology described for the analysis of DPA polymorphs.[2]
-
Sample Preparation: A small amount of the this compound sample (typically 1-5 mg) is accurately weighed into an inert sample pan (e.g., aluminum or platinum).
-
Instrumentation: A simultaneous TGA/DSC instrument is used for the analysis.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Collection: The instrument continuously records the sample weight (TGA) and the differential heat flow (DSC) as a function of temperature.
-
Data Analysis: The TGA curve is analyzed to determine the onset of decomposition and the percentage of weight loss at different temperatures. The DSC curve is analyzed to identify thermal events such as melting and decomposition endotherms.
Caption: Experimental workflow for TGA/DSC analysis of this compound.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
While specific Py-GC-MS data for this compound was not found, this is the standard technique for identifying thermal decomposition products. A general protocol is provided below.
-
Sample Preparation: A very small amount of the DPA sample (typically in the microgram range) is placed in a pyrolysis sample holder.
-
Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 400 °C, 500 °C, 600 °C) in an inert atmosphere within the pyrolyzer, which is directly coupled to the gas chromatograph.
-
Gas Chromatography (GC): The volatile pyrolysis products are swept into the GC column by a carrier gas (e.g., helium). The column separates the different components of the pyrolysate based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules and fragments them into characteristic patterns, which are detected based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectra are compared to spectral libraries (e.g., NIST) to identify the individual decomposition products.
Caption: General workflow for Py-GC-MS analysis of thermal decomposition products.
Conclusion
This compound exhibits good thermal stability, with decomposition temperatures exceeding 340 °C, a property that is advantageous for its various applications. The stability is influenced by its crystalline structure, with the solution-grown polymorph demonstrating slightly higher thermal resistance. The proposed decomposition mechanism, initiated by the homolytic cleavage of the phenyl-anthracene C-C bonds, aligns with the established principles of PAH pyrolysis. For a more definitive understanding of the decomposition pathway and to identify the full range of degradation products, further experimental studies employing techniques such as Py-GC-MS are recommended. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this compound, enabling informed decisions regarding its use in thermally demanding environments.
References
Discovery and historical synthesis of 9,10-Diphenylanthracene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
9,10-Diphenylanthracene (DPA) is a highly fluorescent polycyclic aromatic hydrocarbon with significant applications in chemical research and materials science. Its rigid, planar structure and extended π-conjugation give rise to its characteristic blue fluorescence, making it a valuable component in organic light-emitting diodes (OLEDs), chemiluminescent systems, and as a fluorescent probe. This technical guide provides a comprehensive overview of the historical and modern synthetic routes to DPA, detailed experimental protocols for key reactions, and a summary of its applications in light-emitting technologies. While the initial discovery is attributed to French chemists Charles Dufraisse and a collaborator named Giraud, the primary publication detailing this seminal work has proven elusive in contemporary scientific databases. This guide, therefore, focuses on well-documented historical and modern synthetic methodologies.
Discovery and Historical Context
The discovery of this compound is historically attributed to the French chemist Charles Dufraisse (1885-1969) and a colleague by the name of Giraud.[1] Dufraisse was a prominent figure in early 20th-century organic chemistry, known for his extensive work on photochemistry and autoxidation.[1] However, a definitive primary source or publication detailing their initial synthesis of DPA could not be identified through extensive searches of modern scientific literature databases.
Early synthetic approaches to polycyclic aromatic hydrocarbons often involved harsh reaction conditions. One of the foundational methods for the arylation of aromatic compounds, the Friedel-Crafts reaction, discovered in 1877, provided a conceptual basis for attaching phenyl groups to an anthracene core.
Synthetic Methodologies
The synthesis of this compound can be achieved through several distinct chemical reactions. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Modern methods like the Suzuki-Miyaura coupling offer high yields and milder reaction conditions compared to more classical approaches.
Summary of Synthetic Methods
| Synthesis Method | Starting Materials | Key Reagents & Catalysts | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Friedel-Crafts Reaction | Anthracene, Benzene | Lewis Acid (e.g., AlCl₃) | Moderate | Uses readily available starting materials. | Prone to polysubstitution and rearrangement; harsh conditions. |
| Grignard Reaction | 9,10-Anthraquinone, Phenylmagnesium bromide | Magnesium, Bromobenzene | 13-35 | Versatile for forming C-C bonds. | Requires strictly anhydrous conditions; can have moderate yields. |
| Suzuki-Miyaura Coupling | 9,10-Dibromoanthracene, Phenylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 11.2 - 99 | High yields, mild reaction conditions, high functional group tolerance.[2][3] | The cost of the palladium catalyst can be a drawback.[2] |
| Diels-Alder Reaction | α-Pyrone, Diphenylacetylene | Heat | Variable | Forms the anthracene core in a single step. | Often requires high temperatures and can have variable yields. |
Experimental Protocols
This method is favored for its high yield and selectivity.
Reactants:
-
9,10-Dibromoanthracene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
Procedure:
-
To a reaction flask, add 9,10-dibromoanthracene, phenylboronic acid (2.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%).
-
Add a degassed solvent mixture of toluene, ethanol, and an aqueous solution of sodium carbonate (2M).
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 6-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexanes) to yield pure this compound.[2]
This classical organometallic reaction provides a straightforward route to DPA from a common starting material.
Reactants:
-
9,10-Anthraquinone
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (for workup)
Procedure:
-
Prepare the Grignard reagent by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether or THF in a flame-dried flask under an inert atmosphere.
-
In a separate flask, dissolve 9,10-anthraquinone in anhydrous THF.
-
Slowly add the Grignard reagent to the solution of 9,10-anthraquinone at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Applications in Signaling and Light Emission
This compound is a cornerstone molecule in the study and application of chemiluminescence and electrochemiluminescence due to its high fluorescence quantum yield.
Peroxyoxalate Chemiluminescence
DPA is a widely used blue emitter in peroxyoxalate chemiluminescence, the chemical reaction that powers glow sticks. In this system, the reaction of an oxalate ester (like bis(2,4,6-trichlorophenyl)oxalate, TCPO) with hydrogen peroxide generates a high-energy intermediate. This intermediate then transfers its energy to a DPA molecule, exciting it to a singlet excited state. The DPA molecule then relaxes to its ground state by emitting a blue photon.[4]
Caption: Peroxyoxalate Chemiluminescence Pathway of DPA.
Electrogenerated Chemiluminescence (ECL)
In ECL, electrochemically generated radical ions of DPA react to produce light. The "annihilation pathway" involves the generation of both the radical cation (DPA•+) and the radical anion (DPA•−) at an electrode surface. These radicals then diffuse and react to form an excited state of DPA, which subsequently emits light.[5]
Caption: Electrogenerated Chemiluminescence (Annihilation Pathway) of DPA.
Conclusion
This compound remains a molecule of significant interest due to its robust photophysical properties. While its historical origins are not perfectly clear, the development of numerous synthetic routes, particularly the highly efficient Suzuki-Miyaura coupling, has made it readily accessible for a wide range of applications. Its role in chemiluminescent and electrochemiluminescent systems continues to be a subject of research, with potential for new applications in analytical chemistry, bio-imaging, and materials science. This guide provides the fundamental knowledge required for researchers to synthesize and utilize this versatile fluorophore in their work.
References
- 1. Charles Dufraisse — Wikipédia [fr.wikipedia.org]
- 2. posters.unh.edu [posters.unh.edu]
- 3. Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. innovation.world [innovation.world]
- 5. Electrogenerated chemiluminescence detection of single entities - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Electronic Architecture of 9,10-Diphenylanthracene: An In-depth Technical Guide to its Molecular Orbital Theory
An exploration of the fundamental electronic properties of 9,10-diphenylanthracene (DPA), a cornerstone molecule in organic electronics and photophysics. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of DPA's molecular orbital theory, supported by quantitative data, detailed experimental protocols, and visualizations of its key photophysical processes.
This compound (DPA) is a polycyclic aromatic hydrocarbon renowned for its high fluorescence quantum yield and its role as a blue-light emitter in various applications, including organic light-emitting diodes (OLEDs) and chemiluminescence.[1] Its photophysical behavior is intrinsically linked to the arrangement and energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Understanding the molecular orbital theory of DPA is paramount for designing and optimizing materials for advanced optical and electronic applications.
Core Electronic Properties: A Quantitative Overview
The electronic characteristics of DPA, particularly the energies of its HOMO and LUMO levels, dictate its charge injection and transport properties, as well as its absorption and emission behavior. These parameters have been extensively studied through both experimental techniques and computational methods.
| Property | Value | Method of Determination | Solvent/Medium |
| HOMO Energy Level | -5.10 eV | Computational (B3LYP/6-31G(d)) | Gas Phase |
| LUMO Energy Level | -1.60 eV | Computational (B3LYP/6-31G(d)) | Gas Phase |
| HOMO-LUMO Gap | 3.50 eV | Computational (B3LYP/6-31G(d)) | Gas Phase |
| Absorption Maxima (λabs) | 357 nm, 377 nm, 396 nm | UV-Vis Spectroscopy | DPA-Melt Crystal |
| 373 nm | UV-Vis Spectroscopy | Not Specified | |
| 372.5 nm | UV-Vis Spectroscopy | Cyclohexane | |
| Emission Maximum (λem) | 455 nm | Fluorescence Spectroscopy | DPA-Melt Crystal |
| 426 nm | Fluorescence Spectroscopy | Not Specified | |
| Fluorescence Quantum Yield (ΦF) | 1.0 | Fluorescence Spectroscopy | Cyclohexane |
| 0.90 | Fluorescence Spectroscopy | Cyclohexane | |
| 0.88 ± 0.03 | Time-Resolved Thermal Lensing | Benzene |
Experimental Determination of Molecular Orbital Properties
The characterization of DPA's electronic structure relies on a suite of well-established electrochemical and spectroscopic techniques.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule, from which the HOMO and LUMO energy levels can be estimated. The oxidation potential is related to the HOMO level, while the reduction potential corresponds to the LUMO level.
Experimental Protocol:
-
Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The solvent must be of high purity and freshly distilled to remove impurities.
-
Cell Assembly: Assemble a three-electrode electrochemical cell. A glassy carbon or platinum electrode is commonly used as the working electrode, a platinum wire serves as the counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is used as the reference electrode.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution throughout the experiment.
-
Data Acquisition: Connect the electrodes to a potentiostat. Scan the potential from an initial value where no faradaic current is observed towards a more positive potential to observe the oxidation peak of DPA. Then, reverse the scan direction towards a more negative potential to observe the reduction peak. The scan rate typically ranges from 20 to 200 mV/s.
-
Calibration: After recording the voltammogram of DPA, add a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc+), and record its voltammogram. The potentials are then referenced to the Fc/Fc+ couple.
-
Data Analysis: Determine the onset oxidation (Eox) and onset reduction (Ered) potentials from the cyclic voltammogram. The HOMO and LUMO energy levels can then be estimated using the following empirical formulas:
-
HOMO (eV) = -[Eox (vs Fc/Fc+) + 4.8]
-
LUMO (eV) = -[Ered (vs Fc/Fc+) + 4.8]
-
UV-Vis Absorption and Fluorescence Spectroscopy
UV-Vis absorption spectroscopy provides information about the electronic transitions from the ground state to excited states, while fluorescence spectroscopy probes the emission of light as the molecule relaxes from the first excited singlet state back to the ground state.
Experimental Protocol:
-
Solution Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane, toluene, or dichloromethane). The concentration should be low enough to ensure that the absorbance is within the linear range of the spectrophotometer (typically < 1).
-
UV-Vis Spectroscopy:
-
Record a baseline spectrum of the pure solvent in a quartz cuvette.
-
Fill the cuvette with the DPA solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).
-
The wavelengths of maximum absorbance (λabs) correspond to the energies of the electronic transitions.
-
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, excite the DPA solution at a wavelength where it absorbs strongly (determined from the UV-Vis spectrum).
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum emission intensity (λem) corresponds to the energy of the fluorescence transition.
-
-
Quantum Yield Determination:
-
The fluorescence quantum yield (ΦF) can be determined relative to a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the DPA solution and the standard solution under identical experimental conditions.
-
The quantum yield is calculated using the following equation: ΦF, sample = ΦF, standard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Key Photophysical Process: Triplet-Triplet Annihilation Upconversion
This compound is a widely used annihilator in triplet-triplet annihilation upconversion (TTA-UC), a process that converts lower-energy photons into higher-energy photons. This process is of great interest for applications such as solar cells and bioimaging.
The mechanism involves a sensitizer molecule that absorbs a low-energy photon and then transfers its triplet energy to two DPA molecules (the annihilator). These two triplet-excited DPA molecules then undergo annihilation, resulting in one DPA molecule in an excited singlet state and the other in the ground state. The excited singlet DPA molecule then emits a higher-energy photon through fluorescence.
References
Methodological & Application
Application Notes and Protocols for 9,10-Diphenylanthracene as a Blue Emitter in OLEDs
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Diphenylanthracene (DPA) and its derivatives are prominent blue-emitting materials utilized in Organic Light-Emitting Diodes (OLEDs). Their high photoluminescence quantum yield, good thermal stability, and deep blue emission make them attractive candidates for various applications, including high-resolution displays and solid-state lighting. These application notes provide a comprehensive overview of the synthesis, purification, device fabrication, and characterization of DPA-based OLEDs. Detailed experimental protocols are included to facilitate the replication and further development of these technologies in a research setting.
Photophysical and Electrochemical Properties
DPA is a hydrocarbon consisting of an anthracene core with two phenyl group substituents at the 9 and 10 positions. This molecular structure imparts a high fluorescence quantum yield, often approaching 100% in solution. The phenyl groups sterically hinder intermolecular interactions, which helps to reduce concentration quenching and maintain high emission efficiency in the solid state.
Table 1: Photophysical and Electrochemical Properties of this compound
| Property | Value | Reference |
| Absorption Peak (in cyclohexane) | 350 nm | [1] |
| Emission Peak (in cyclohexane) | ~408 nm | [1] |
| Fluorescence Quantum Yield (in cyclohexane) | ~1.0 | [1] |
| Highest Occupied Molecular Orbital (HOMO) | -5.9 eV | [2] |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.6 eV | [2] |
Performance of DPA and its Derivatives in OLEDs
The performance of OLEDs utilizing DPA and its derivatives as the emissive layer can vary significantly based on the specific molecular structure, device architecture, and fabrication conditions. The following table summarizes the key performance metrics of several reported DPA-based blue-emitting OLEDs.
Table 2: Performance of Selected DPA-Based Blue OLEDs
| Emissive Material | Device Structure | External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) |
| DPA | ITO/α-NPD/DPA/Alq₃/LiF/Al | 1.7 | 2.9 | 1.0 | (0.145, 0.195) |
| CBZDPA | Not specified | 4.5 | Not specified | Not specified | (0.17, 0.17) |
| OXDDPA | Not specified | 4.0 | Not specified | Not specified | (0.16, 0.18) |
| OCADN | Not specified | Not specified | 2.25 | 1.13 | (0.16, 0.30) |
| OC4PADN | Not specified | Not specified | Not specified | Not specified | (0.16, 0.14) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki Coupling
This protocol describes a common method for synthesizing DPA using a palladium-catalyzed Suzuki coupling reaction.
Materials:
-
9,10-dibromoanthracene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0)
-
Sodium carbonate (Na₂CO₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
-
Petroleum ether (PE)
Procedure:
-
In a round-bottom flask, combine 9,10-dibromoanthracene (1.0 mmol), phenylboronic acid (2.2 mmol), and sodium carbonate (4.0 mmol).
-
Add DMF (2 mL) to the flask.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.01 mmol Pd).
-
Heat the mixture under a nitrogen atmosphere at 110 °C for 2.5 hours.[3]
-
After cooling to room temperature, dilute the mixture with cold deionized water (10 mL) and filter through a cotton bed.[3]
-
Extract the filtrate with diethyl ether (3 x 20 mL).[3]
-
Combine the organic extracts and wash with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel using petroleum ether as the eluent to obtain this compound.[3]
Protocol 2: Purification of this compound by Sublimation
For high-purity DPA suitable for OLED fabrication, sublimation is a critical purification step.
Materials and Equipment:
-
Crude this compound
-
Sublimation apparatus
-
High-vacuum pump
-
Heat gun or heating mantle
-
Cold finger or condenser
Procedure:
-
Place the crude DPA into the sublimation apparatus.
-
Evacuate the apparatus to a high vacuum (typically <1 mbar).
-
Backfill with an inert gas like nitrogen and evacuate again. Repeat this cycle three times to remove residual air and moisture.[4]
-
Maintain the high vacuum and begin cooling the cold finger with circulating water.
-
Gently heat the bottom of the apparatus containing the crude DPA using a heat gun or heating mantle.
-
The DPA will sublime and then deposit as purified crystals on the cold finger.
-
Once a sufficient amount of purified DPA has collected, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Vent the apparatus with an inert gas and carefully scrape the purified DPA from the cold finger.
Protocol 3: Fabrication of a DPA-Based OLED
This protocol outlines the fabrication of a multilayer OLED using thermal vapor deposition.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Detergent solution, deionized water, acetone, isopropanol
-
UV-ozone cleaner or plasma cleaner
-
High-vacuum thermal evaporation system with multiple sources
-
Purified this compound (emissive layer, EML)
-
Hole-injection layer (HIL) material (e.g., HAT-CN)
-
Hole-transport layer (HTL) material (e.g., NPB)
-
Electron-transport layer (ETL) material (e.g., TPBi)
-
Electron-injection layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
Quartz crystal microbalances (QCMs)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in detergent solution, deionized water, acetone, and isopropanol for 10-15 minutes each.
-
Dry the substrates with a stream of dry nitrogen.
-
Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to improve the ITO work function and remove organic residues.[4]
-
-
Thin Film Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 5.0x10⁻⁶ Torr).
-
Sequentially deposit the organic and inorganic layers onto the ITO anode without breaking vacuum. The deposition rates should be monitored using QCMs. A typical device structure is as follows:
-
HIL: HAT-CN (~10 nm)
-
HTL: NPB (~40 nm)
-
EML: DPA (~30 nm)
-
ETL: TPBi (~30 nm)
-
EIL: LiF (~1 nm)
-
Cathode: Al (~100 nm)
-
-
The deposition rate for organic layers is typically maintained between 1-2 Å/s.[4]
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the completed device in a glovebox using a UV-curable epoxy and a glass lid.
-
Protocol 4: Characterization of the DPA-Based OLED
Equipment:
-
Source measure unit (SMU)
-
Photodiode or calibrated spectrometer
-
Luminance meter
Procedure:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Connect the OLED to the SMU.
-
Apply a forward bias voltage and sweep it over a desired range.
-
Simultaneously measure the current flowing through the device and the light output (luminance) using the photodiode or luminance meter.
-
Plot the current density (current/device area) versus voltage and the luminance versus voltage.[5][6]
-
-
Efficiency Calculations:
-
Current Efficiency (cd/A): Calculate by dividing the luminance by the current density at a given voltage.
-
Power Efficiency (lm/W): Calculated from the current efficiency and the operating voltage.
-
External Quantum Efficiency (EQE, %): This requires a calibrated spectrometer and integrating sphere to measure the total number of photons emitted per injected electron.
-
-
Electroluminescence (EL) Spectrum:
-
Measure the emitted light spectrum at a constant driving current or voltage using a spectrometer to determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
Diagrams
Caption: A typical multilayer OLED device structure utilizing this compound as the emissive layer.
Caption: Experimental workflow for the development and characterization of DPA-based OLEDs.
Caption: Energy level diagram of a typical DPA-based OLED showing HOMO and LUMO levels of constituent materials.
References
Application Notes and Protocols: 9,10-Diphenylanthracene in Peroxyoxalate Chemiluminescence Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 9,10-diphenylanthracene (DPA) in peroxyoxalate chemiluminescence (PO-CL) reactions. This document includes detailed protocols for key applications, quantitative data for performance assessment, and diagrams to illustrate the underlying mechanisms and workflows.
Introduction to Peroxyoxalate Chemiluminescence (PO-CL)
Peroxyoxalate chemiluminescence is a highly efficient, non-biological light-emitting reaction. It involves the reaction of a diaryl oxalate ester with hydrogen peroxide in the presence of a fluorophore.[1] The reaction generates a high-energy intermediate, 1,2-dioxetanedione, which excites the fluorophore. As the excited fluorophore returns to its ground state, it emits light. The color of the emitted light is dependent on the specific fluorophore used.[1]
This compound (DPA) is a polycyclic aromatic hydrocarbon that serves as a blue-light-emitting fluorophore in PO-CL reactions.[2] Its high fluorescence quantum yield makes it a sensitive sensitizer for these reactions, which are utilized in various analytical applications, including in vitro assays and as a detection method for high-performance liquid chromatography (HPLC).
Core Applications
The high sensitivity of the DPA-based PO-CL system lends itself to a variety of analytical applications, particularly in areas where trace-level detection is crucial.
Antioxidant Capacity and Hydrogen Peroxide Scavenging Assays
Application: The PO-CL reaction is initiated by hydrogen peroxide (H₂O₂). Antioxidants that scavenge H₂O₂ will inhibit the chemiluminescence signal. This principle is the basis for a simple and sensitive assay to determine the H₂O₂ scavenging activity of various compounds, which is of significant interest in drug development and food science.[3][4]
Principle: The chemiluminescence intensity is directly proportional to the concentration of H₂O₂. In the presence of an antioxidant, the H₂O₂ concentration is reduced, leading to a decrease in light emission. The degree of inhibition is a measure of the antioxidant's scavenging activity.
HPLC Post-Column Detection
Application: DPA-based PO-CL serves as a highly sensitive post-column detection method for HPLC. This is particularly useful for the analysis of fluorescent compounds or those that can be derivatized with a fluorescent tag. A key application is the detection of polycyclic aromatic hydrocarbons (PAHs), many of which are environmental pollutants and carcinogens.
Principle: After the analytes are separated by the HPLC column, the eluent is mixed with the PO-CL reagents (a diaryl oxalate and hydrogen peroxide) in a reaction coil. If the analyte is a fluorophore like DPA or another fluorescent compound, it will be excited by the PO-CL reaction, and the emitted light is measured by a detector.
Data Presentation
The following tables summarize quantitative data for the key applications of DPA in PO-CL reactions.
Table 1: Hydrogen Peroxide Scavenging Activity of Various Antioxidants
| Antioxidant | H₂O₂ Scavenging Activity (SA(HP)) (x 10⁻³ µM⁻¹) |
| β-Carotene | 70.9 ± 20.1[3][4] |
| L-Ascorbic Acid | 44.8 ± 5.6[3][4] |
| Quercetin | 19.1 ± 0.4[3][4] |
| α-Tocopherol | 8.4 ± 0.4[3][4] |
Table 2: Analytical Performance for Hydrogen Peroxide Detection
| Parameter | Value |
| Linearity Range | 9.0 to 72.0 µM[3][4] |
| Solvent System | Ethyl acetate/acetonitrile (9:1)[3][4] |
| Correlation Coefficient (r²) | 0.9990[3][4] |
Experimental Protocols
Protocol 1: Determination of Hydrogen Peroxide Scavenging Activity
This protocol details the steps for assessing the H₂O₂ scavenging activity of a sample using a DPA-based PO-CL assay.
Materials:
-
This compound (DPA) solution (e.g., 1 mM in ethyl acetate)
-
Diaryl oxalate solution (e.g., bis(2,4,6-trichlorophenyl) oxalate - TCPO, 10 mM in ethyl acetate)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 1 mM in a suitable solvent)
-
Antioxidant standard or sample solution
-
Solvent: Ethyl acetate/acetonitrile (9:1 v/v)
-
Luminometer or a fluorescence spectrophotometer with the light source turned off
Procedure:
-
Prepare the PO-CL Reagent Mixture: In a glass vial, mix the DPA solution and the TCPO solution. Protect from light.
-
Prepare Reaction Solutions: In separate luminometer tubes, add the solvent and the antioxidant standard or sample at various concentrations.
-
Initiate the Reaction: To each tube, add a specific volume of the H₂O₂ solution.
-
Add PO-CL Reagent: Immediately after adding H₂O₂, add the PO-CL reagent mixture to each tube and mix quickly.
-
Measure Chemiluminescence: Place the tube in the luminometer and measure the chemiluminescence intensity over a set period. The maximum intensity (I) is recorded.
-
Measure Blank: Prepare a blank sample containing the solvent instead of the antioxidant and measure its maximum chemiluminescence intensity (I₀).
-
Calculate Inhibition: The percentage of H₂O₂ scavenging activity is calculated using the formula: % Inhibition = [(I₀ - I) / I₀] x 100
-
Determine Scavenging Activity: Plot the percentage of inhibition against the concentration of the antioxidant to determine the IC₅₀ value (the concentration required to scavenge 50% of the H₂O₂).
Protocol 2: HPLC Post-Column Detection of Polycyclic Aromatic Hydrocarbons (PAHs)
This protocol provides a general framework for the analysis of PAHs using HPLC with DPA-based PO-CL detection.
Materials and Instrumentation:
-
HPLC system with a gradient pump and an injection valve
-
C18 reversed-phase HPLC column
-
Fluorescence detector or a dedicated chemiluminescence detector
-
Post-column reagent delivery pump
-
Mixing tee and reaction coil
-
Mobile Phase: Acetonitrile/Water gradient
-
PAH standards and samples
-
PO-CL Reagent A: Diaryl oxalate (e.g., TCPO) and DPA in a suitable solvent (e.g., ethyl acetate).
-
PO-CL Reagent B: Hydrogen peroxide in a suitable solvent.
Procedure:
-
HPLC Separation:
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Inject the PAH standard or sample onto the column.
-
Run a solvent gradient to separate the PAHs. A typical gradient might start with a higher percentage of water and gradually increase the percentage of acetonitrile.
-
-
Post-Column Reaction:
-
The eluent from the HPLC column is mixed with PO-CL Reagent A using a mixing tee.
-
This mixture then merges with PO-CL Reagent B, also through a mixing tee.
-
The combined stream flows through a reaction coil to allow the chemiluminescence reaction to proceed. The coil is positioned in front of the detector.
-
-
Detection:
-
The chemiluminescence emitted from the reaction coil is measured by the detector.
-
The detector output is recorded as a chromatogram, where each peak corresponds to a specific PAH.
-
-
Quantification:
-
A calibration curve is generated by injecting known concentrations of PAH standards.
-
The peak areas of the PAHs in the sample are compared to the calibration curve to determine their concentrations.
-
Visualizations
Signaling Pathway and Reaction Mechanism
Caption: Peroxyoxalate Chemiluminescence Reaction Mechanism with DPA.
Experimental Workflow: H₂O₂ Scavenging Assay
Caption: Workflow for the H₂O₂ Scavenging Assay.
Experimental Workflow: HPLC-PO-CL Detection
Caption: Workflow for HPLC with PO-CL Detection.
References
- 1. researchgate.net [researchgate.net]
- 2. Polycyclic aromatic hydrocarbons and their metabolites in bronchoalveolar lavage and urine samples from patients with inhalation injury throughout their hospitalization: A prospective pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A microfluidic system for evaluation of antioxidant capacity based on a peroxyoxalate chemiluminescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxyoxalate chemiluminescence detection of polycyclic aromatic hydrocarbons in liquid chromatography (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols: 9,10-Diphenylanthracene as a Fluorescence Standard
Introduction
9,10-Diphenylanthracene (DPA) is a highly fluorescent polycyclic aromatic hydrocarbon widely utilized as a fluorescence standard. Its high fluorescence quantum yield, photostability, and well-characterized photophysical properties make it an excellent reference compound for the determination of the relative fluorescence quantum yields of unknown samples. This document provides detailed application notes and protocols for the use of DPA as a fluorescence standard, intended for researchers, scientists, and drug development professionals.
Photophysical Properties of this compound
The photophysical properties of DPA are solvent-dependent. The following tables summarize the key quantitative data for DPA in various commonly used solvents.
Table 1: Absorption and Emission Properties of this compound in Various Solvents
| Solvent | Absorption Maxima (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at λ_max | Emission Maxima (λ_em, nm) | Stokes' Shift (nm) |
| Cyclohexane | 357, 377, 396[1] | 14,000 at 372.5 nm[2] | 426[3][4] | 53[3][4] |
| Ethanol | - | - | - | - |
| Benzene | - | - | - | - |
| 3-Methylpentane | - | - | - | - |
Data for Ethanol, Benzene, and 3-Methylpentane were not consistently available across the search results to populate all fields.
Table 2: Fluorescence Quantum Yield and Lifetime of this compound in Various Solvents
| Solvent | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |
| Cyclohexane | 0.90[2], 0.86[5], 0.97 | 7.58[5] |
| Ethanol | 0.95[5] | 8.19[5] |
| Benzene | 0.82[5] | 7.34[5] |
| 3-Methylpentane | 0.93[5] | 7.88[5] |
| Acetone | 0.99[6] | - |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solution
This protocol describes the preparation of a stock solution and working solutions of DPA. It is crucial to use high-purity DPA and spectroscopic grade solvents.
Materials:
-
This compound (high purity)
-
Spectroscopic grade cyclohexane (or other desired solvent)
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Analytical balance
-
Spatula
-
Ultrasonic bath
Procedure:
-
Prepare a Stock Solution (e.g., 1 x 10⁻⁴ M):
-
Accurately weigh approximately 3.3 mg of this compound (Molar Mass = 330.43 g/mol ).
-
Transfer the weighed DPA into a 100 mL volumetric flask.
-
Add a small amount of the chosen solvent (e.g., cyclohexane) to dissolve the DPA. Use an ultrasonic bath to aid dissolution if necessary.
-
Once fully dissolved, fill the volumetric flask to the mark with the solvent. This creates a stock solution of approximately 1 x 10⁻⁴ M.
-
-
Prepare Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working solutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength.
-
For example, to prepare a 1 x 10⁻⁶ M solution, dilute 1 mL of the 1 x 10⁻⁴ M stock solution to 100 mL in a volumetric flask.
-
It is critical to keep the optical density in the 0-0 band below 0.05/cm to avoid reabsorption effects.[5]
-
Protocol 2: Determination of Relative Fluorescence Quantum Yield
This protocol outlines the procedure for determining the relative fluorescence quantum yield of an unknown sample using DPA as the standard.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Absorbance Measurements:
-
Record the UV-Vis absorption spectra of both the DPA standard solutions and the unknown sample solutions.
-
The absorbance of the solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the fluorometer to a wavelength where both the DPA standard and the unknown sample have significant absorbance. An excitation wavelength of 350 nm is commonly used for DPA in cyclohexane.[2]
-
Record the fluorescence emission spectrum for each of the DPA standard solutions and the unknown sample solutions. Ensure the entire emission band is recorded.
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
-
Calculation of Relative Fluorescence Quantum Yield:
The relative fluorescence quantum yield (Φ_unk) of the unknown sample can be calculated using the following equation:
Φ_unk = Φ_std * (I_unk / I_std) * (A_std / A_unk) * (η_unk² / η_std²)
Where:
-
Φ_std is the fluorescence quantum yield of the DPA standard.
-
I_unk and I_std are the integrated fluorescence intensities of the unknown sample and the DPA standard, respectively.
-
A_unk and A_std are the absorbances of the unknown sample and the DPA standard at the excitation wavelength, respectively.
-
η_unk and η_std are the refractive indices of the solvents used for the unknown sample and the DPA standard, respectively.
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for determining the relative fluorescence quantum yield of an unknown sample using this compound as a standard.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound [omlc.org]
- 3. Absorption [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]
- 4. Spectrum [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09290K [pubs.rsc.org]
Application Notes: 9,10-Diphenylanthracene for Fast Neutron Detection
Introduction
In fields such as nuclear non-proliferation, security, and physics research, the unambiguous detection of fast neutrons against a high gamma-ray background is a significant challenge.[1] Organic scintillators are highly effective for this purpose due to their hydrogen-rich composition, which allows for efficient neutron detection via elastic scattering.[2] 9,10-Diphenylanthracene (DPA) has emerged as a superior crystalline organic scintillator, demonstrating a high light yield, excellent neutron/gamma discrimination capabilities, and robust thermal stability, making it a promising alternative to traditional materials like stilbene.[3][4] These notes provide a comprehensive overview of DPA's performance characteristics and detailed protocols for its application in fast neutron detection.
Principle of Operation
The detection of fast neutrons in organic scintillators like DPA is an indirect process. The primary mechanism involves elastic scattering of neutrons off hydrogen nuclei (protons) within the crystal.[1][5] These recoil protons then travel through the material, exciting the organic molecules and causing them to scintillate, or emit light.[6]
Gamma rays, which are often present alongside neutrons, interact with the scintillator primarily through Compton scattering with electrons.[6] The type of recoiling particle (proton vs. electron) leads to a crucial difference in the scintillation light's temporal profile. Recoil protons, being more densely ionizing, produce a higher proportion of long-lived excited states (triplets), resulting in a light pulse with a more pronounced "slow" or "delayed" fluorescence component.[7] This difference in pulse shape is the foundation of Pulse Shape Discrimination (PSD), a technique used to distinguish neutron events from gamma-ray events.[1][8]
Caption: Neutron and gamma interaction mechanisms in a DPA scintillator.
Key Performance Characteristics
DPA single crystals exhibit excellent scintillation and physical properties, making them highly suitable for demanding detection environments. Performance can vary based on the crystal growth method (e.g., solution vs. melt).[3][9]
Table 1: Scintillation and PSD Performance of DPA
| Parameter | Value | Comparison/Notes |
| Light Yield | Up to 28,288 photons/MeV[1] | Higher than many commercial plastic scintillators (e.g., EJ-276D at 8,600 ph/MeV) and comparable to or exceeding high-performance liquid scintillators (e.g., EJ-309 at 12,300 ph/MeV).[1] A light yield of 25,776 photons/MeV has also been reported.[4][10] |
| PSD Figure of Merit (FOM) | 3.56[1][11] to 3.82[4][12] | FOM is a measure of the separation between neutron and gamma populations. A higher value indicates better discrimination. Values above 1.5 are generally considered good. |
| Scintillation Decay Time | ~12 ns to 20 ns[9][11] | Fast decay allows for high count-rate applications. |
| Emission Peak | ~425 nm to 469 nm[9][13] | Well-matched to the quantum efficiency of standard bialkali photomultiplier tubes (PMTs).[14] |
Table 2: Physical and Thermal Properties of DPA
| Parameter | Value | Significance |
| Melting Point | ~245 °C to 252.4 °C[1][4] | Significantly higher than stilbene (~124 °C), allowing for operation in high-temperature environments.[3] |
| High-Temperature Performance | Retains 72.1% of light output at 150 °C (compared to 20 °C).[4][12] | Demonstrates excellent thermal stability and suitability for applications in extreme conditions.[4] |
| Crystal Size | Centimeter-scale single crystals have been successfully grown (e.g., 27x20x7 mm³, 34x20x8 mm³).[1][4] | The ability to grow large, high-quality crystals is crucial for fabricating efficient detectors. |
Experimental Protocols
Protocol 1: DPA Single Crystal Growth (Solution Method)
This protocol describes a generalized seed-assisted solution growth method for producing high-quality DPA single crystals.[3][4]
-
Material Purification: Purify raw DPA powder (≥98.0%) by dissolving it in a suitable solvent like p-xylene (PX) and then recrystallizing through slow evaporation.[12]
-
Saturated Solution Preparation: Prepare a saturated solution of the purified DPA in a solvent such as toluene or p-xylene at a specific temperature (e.g., 56 °C for toluene) in a clean, sealable crystallizer.[3]
-
Seed Introduction: Heat the solution to a temperature slightly above saturation to dissolve any microcrystals. Carefully introduce a small, high-quality DPA seed crystal into the solution.
-
Controlled Cooling: Slowly cool the solution at a precisely controlled rate (e.g., 0.1-0.5 °C per day). This slow temperature reduction prevents spontaneous nucleation and promotes growth on the seed crystal.
-
Crystal Harvesting: Once the crystal has reached the desired size, carefully remove it from the solution.
-
Finishing: Cut and polish the crystal to the required dimensions for detector assembly. Polishing is critical to maximize light collection.
Protocol 2: Scintillation Detector Assembly
This protocol outlines the steps to couple a DPA crystal to a photomultiplier tube (PMT).
-
Component Preparation: Ensure the DPA crystal surface and the PMT window are clean and free of dust or residue.
-
Optical Coupling: Apply a thin, uniform layer of optical coupling grease to the face of the DPA crystal that will be attached to the PMT. This minimizes light loss at the interface.
-
Assembly: Gently press the greased face of the crystal onto the center of the PMT window, ensuring no air bubbles are trapped.
-
Light-Tight Housing: Secure the crystal-PMT assembly with optical tape (e.g., Teflon tape) and place it inside a light-tight housing to shield it from ambient light and provide mechanical stability.[15]
Protocol 3: Neutron Detection and Pulse Shape Discrimination (PSD)
This protocol details the setup and procedure for acquiring and analyzing scintillation signals to discriminate between neutrons and gamma rays.
Caption: A typical experimental workflow for neutron detection using DPA.
-
Equipment Setup:
-
Radiation Source: Use a source that emits both fast neutrons and gamma rays, such as Californium-252 (²⁵²Cf) or Americium-Beryllium (²⁴¹Am-Be).[1]
-
Detector: A DPA crystal coupled to a PMT.
-
Electronics: A high-voltage power supply for the PMT and a fast waveform digitizer (≥1 GS/s) to capture the pulse shapes.[9][15]
-
Data Acquisition (DAQ): A computer with software to control the digitizer and store the waveform data.
-
-
Data Acquisition:
-
Position the radiation source at a fixed distance from the detector.
-
Apply the recommended operating voltage to the PMT.
-
Configure the digitizer to trigger on incoming pulses and record the full waveform for each event (typically over a period of a few hundred nanoseconds).
-
Collect a statistically significant number of events (e.g., >100,000 waveforms).
-
-
PSD Analysis (Charge Integration Method):
-
For each recorded waveform, perform the following calculations:
-
Total Integral (Q_total): Integrate the pulse over its entire duration. This value is proportional to the total energy deposited by the radiation event.
-
Tail Integral (Q_tail): Integrate the pulse over a delayed time window (the "tail" of the pulse). This captures the slow component of the scintillation.
-
PSD Parameter: Calculate the ratio of the tail integral to the total integral (PSD = Q_tail / Q_total).[16]
-
-
Data Visualization: Create a 2D histogram plotting the PSD parameter on the y-axis against the Total Integral (energy) on the x-axis.
-
-
Interpretation:
-
The resulting plot will show two distinct bands.[11]
-
The upper band, corresponding to pulses with a larger slow component (higher PSD value), represents neutron events .
-
The lower band represents gamma-ray events .
-
The separation between these bands allows for the selective counting of neutrons.
-
References
- 1. Thermally activated fluorescence in 9,10-DPA single crystals enabling high-performance fast neutron detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. johncaunt.com [johncaunt.com]
- 3. mdpi.com [mdpi.com]
- 4. High-Temperature Performance of this compound Single Crystals for Fast Neutron Detection | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 5. scionix.nl [scionix.nl]
- 6. mdpi.com [mdpi.com]
- 7. pnnl.gov [pnnl.gov]
- 8. Neutron detection - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. High-Temperature Performance of this compound Single Crystals for Fast Neutron Detection | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Application Notes: Triplet-Triplet Annihilation Upconversion with 9,10-Diphenylanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triplet-Triplet Annihilation Upconversion (TTA-UC) is a photophysical process that converts lower-energy photons into higher-energy photons through a series of energy transfer steps between two organic molecules: a sensitizer and an annihilator (also referred to as an emitter).[1][2] This process is particularly notable for its high efficiency even under low-power, non-coherent light sources like sunlight or LEDs, distinguishing it from other upconversion mechanisms that require high-intensity lasers.[1][3]
9,10-Diphenylanthracene (DPA) is a benchmark annihilator in TTA-UC systems due to its high fluorescence quantum yield, excellent photostability, and appropriate triplet energy level.[4][5] TTA-UC systems based on DPA are widely used to convert green or yellow light into blue light, a capability that has driven applications in bioimaging, photodynamic therapy (PDT), photocatalysis, and solar energy harvesting.[2][6]
Principle of Triplet-Triplet Annihilation Upconversion
The TTA-UC process involves several sequential steps, which are initiated by the absorption of light by a sensitizer molecule and culminate in the emission of a higher-energy photon from the DPA annihilator.
The mechanism is as follows:
-
Light Absorption: A sensitizer molecule (S) absorbs a low-energy photon, promoting it from its ground singlet state (¹S₀) to an excited singlet state (¹S₁).
-
Intersystem Crossing (ISC): The sensitizer rapidly undergoes intersystem crossing, a non-radiative transition from the ¹S₁ state to an excited triplet state (³S₁).[1] Sensitizers are often organometallic complexes (e.g., containing Pt(II) or Pd(II)) which have strong spin-orbit coupling that facilitates a high ISC quantum yield.[2]
-
Triplet Energy Transfer (TET): The excited sensitizer (³S₁) transfers its triplet energy to a ground-state DPA annihilator (¹A₀) via a Dexter-type energy transfer mechanism. This results in the sensitizer returning to its ground state (¹S₀) and the formation of an excited triplet-state DPA molecule (³A₁).[2]
-
Triplet-Triplet Annihilation (TTA): Two excited triplet-state DPA molecules (³A₁) diffuse and collide. Through TTA, they pool their energy to form one DPA molecule in a higher-energy excited singlet state (¹A₁) and one in its ground state (¹A₀).[4]
-
Upconverted Fluorescence: The excited singlet-state DPA (¹A₁) relaxes to its ground state (¹A₀) by emitting a high-energy (upconverted) photon.[3]
Quantitative Data
The efficiency and spectral characteristics of a TTA-UC system are defined by the photophysical properties of its components. DPA is an excellent emitter, characterized by a high fluorescence quantum yield.
Table 1: Photophysical Properties of this compound (DPA)
| Property | Value | Reference |
|---|---|---|
| Absorption Peaks (in cyclohexane) | ~331, 348, 367, 387 nm | [7] |
| Emission Peak (in cyclohexane) | ~426 nm | [8] |
| Molar Extinction Coefficient | 14,000 M⁻¹cm⁻¹ at 372.5 nm | [9] |
| Fluorescence Quantum Yield (Φf) | ~0.90 - 1.0 |[9] |
The performance of a TTA-UC system is highly dependent on the chosen sensitizer. Porphyrin-based metal complexes are common due to their strong absorption in the visible spectrum and efficient ISC.
Table 2: Performance of Common Sensitizer / DPA Annihilator Pairs
| Sensitizer | Excitation λ (nm) | Upconverted Emission λ (nm) | Reported UC Quantum Yield (ΦUC) | Solvent | Reference |
|---|---|---|---|---|---|
| Platinum(II) Octaethylporphyrin (PtOEP) | ~532 | 400 - 500 | up to 36% (absolute) | Toluene | [3][10] |
| Palladium(II) Octaethylporphine (PdOEP) | ~532 | 400 - 500 | - | Toluene | [3][11] |
| Platinum(II) tetraphenyltetrabenzoporphyrin (PtTPBP) | Red region | Blue region | 27% (with TTBP annihilator)* | - |[10] |
*Note: The PtTPBP quantum yield is listed for a different annihilator (TTBP) but demonstrates red-to-blue capability often sought with DPA. The maximum theoretical ΦUC is 50%.[11][12]
Applications in Research and Drug Development
The ability to convert low-energy, tissue-penetrating light (e.g., green, red) into high-energy blue light makes DPA-based TTA-UC systems highly valuable for biomedical applications.
Bioimaging
TTA-UC nanoparticles (NPs), often formulated by encapsulating the sensitizer and DPA within a biocompatible matrix like PLGA, serve as powerful probes for in vitro and in vivo imaging.[6] These NPs can be excited with lower energy light, which minimizes autofluorescence from biological tissues and allows for deeper penetration. A key advantage is the potential for dual-color imaging: the red phosphorescence from the sensitizer can be detected alongside the blue upconverted fluorescence from DPA, improving the signal-to-noise ratio.[6][13]
Photodynamic Therapy (PDT)
PDT requires a photosensitizer that, upon light activation, generates cytotoxic reactive oxygen species (ROS) to destroy cancer cells.[14] A major limitation of PDT is the shallow penetration depth of the blue or UV light typically required to activate most photosensitizers. TTA-UC can overcome this by using deeply penetrating near-infrared (NIR) or red light to generate localized blue light emission from DPA, which then activates a nearby photosensitizer to initiate the therapeutic effect.
Experimental Protocols
Accurate and reproducible measurements are crucial for evaluating TTA-UC systems. The following protocols outline standard procedures for sample preparation, spectroscopic measurement, and quantum yield determination.
Protocol 1: Sample Preparation
The removal of molecular oxygen is the most critical step, as oxygen is an efficient quencher of triplet states and severely degrades TTA-UC performance.
-
Stock Solutions: Prepare stock solutions of the sensitizer (e.g., 1 mM PtOEP) and the annihilator (e.g., 10 mM DPA) in a high-purity, spectroscopy-grade solvent (e.g., toluene).
-
Working Solution: In a quartz cuvette (e.g., 1 cm path length), prepare the final solution. To minimize inner filter effects, typical concentrations are in the micromolar range for the sensitizer (e.g., 5-10 µM) and an order of magnitude higher for the annihilator (e.g., 100 µM).[11]
-
Deoxygenation: Seal the cuvette with a rubber septum. Bubble a slow, steady stream of an inert gas (high-purity nitrogen or argon) through the solution via a long needle for at least 15-20 minutes.[11] Ensure a second, shorter needle acts as a vent.
-
Sealing: After bubbling, remove the needles and quickly seal the septum with paraffin film to prevent oxygen re-entry. The sample is now ready for measurement.
Protocol 2: Spectroscopic Measurement of TTA-UC
This protocol uses a standard fluorometer setup with a continuous-wave (CW) laser for excitation.
-
System Setup:
-
Excitation Source: A CW laser with a wavelength corresponding to the sensitizer's absorption band (e.g., 532 nm).[3]
-
Power Control: Use a neutral density filter wheel to precisely control the laser power incident on the sample.
-
Sample Holder: Place the prepared cuvette in the sample holder of a spectrofluorometer.
-
Detection: Set the detector (e.g., a spectrometer with a CCD camera) to collect emission at a 90° angle to the excitation beam.[3]
-
Filtering: Place a long-pass or band-stop filter in front of the detector to block any scattered laser light and isolate the upconverted emission signal (e.g., a filter that blocks light >500 nm).
-
-
Measurement:
-
Record the upconverted emission spectrum, typically in the 400-500 nm range for DPA.
-
Measure the emission intensity as a function of excitation power. Start at a low power and incrementally increase it.
-
-
Data Analysis (Power Dependence):
-
Integrate the area of the upconverted emission peak at each power level.
-
Create a log-log plot of the integrated emission intensity versus the excitation power. The plot should exhibit a slope that transitions from ~2 (quadratic regime) at low power to ~1 (linear regime) at high power. This confirms the TTA mechanism.[11]
-
References
- 1. Diphenylanthracene Dimers for Triplet–Triplet Annihilation Photon Upconversion: Mechanistic Insights for Intramolecular Pathways and the Importance of Molecular Geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 5. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Absorption [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]
- 9. This compound [omlc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. OPG [opg.optica.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Designing Next Generation of Photon Upconversion: Recent advances in Organic Triplet-triplet Annihilation Upconversion Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Upconversion rare Earths nanomaterials applied to photodynamic therapy and bioimaging [frontiersin.org]
Application Notes and Protocols: 9,10-Diphenylanthracene as a Photosensitizer in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Diphenylanthracene (DPA) is a polycyclic aromatic hydrocarbon that serves as a highly efficient photosensitizer in a variety of organic transformations.[1] Photosensitizers are molecules that, upon absorption of light, can initiate a chemical reaction by transferring the absorbed energy to other molecules without being consumed in the process. DPA is particularly valued for its excellent photostability and its ability to act as a triplet-triplet energy transfer agent, making it a valuable tool in modern organic synthesis.[1] These application notes provide an overview of the use of DPA as a photosensitizer, including its key photophysical properties, and detailed experimental protocols for its primary applications in E/Z isomerization of alkenes and [4+2] cycloaddition reactions via singlet oxygen generation.
Photophysical Data of this compound (DPA)
The efficacy of a photosensitizer is determined by its photophysical properties, such as its absorption and emission wavelengths, molar extinction coefficient, fluorescence quantum yield, and triplet state energy. The following table summarizes key photophysical data for DPA in various solvents.
| Property | Value | Solvent |
| Absorption Maxima (λmax) | 372.5 nm | Cyclohexane[1] |
| ~370 - 390 nm | Various | |
| Molar Extinction Coefficient (ε) | 14,000 M-1cm-1 at 372.5 nm | Cyclohexane[1] |
| Fluorescence Emission Maxima (λem) | ~410 - 430 nm | Various[1] |
| Fluorescence Quantum Yield (Φf) | 0.90 - 1.0 | Cyclohexane[2] |
| Triplet State Energy (ET) | ~42 kcal/mol (175 kJ/mol) | Various |
| Triplet Quantum Yield (ΦT) | ~0.04 | Benzene |
Application 1: E/Z Isomerization of Alkenes
A significant application of DPA as a photosensitizer is in the E/Z (or cis-trans) isomerization of alkenes. This process allows for the conversion of a thermodynamically more stable alkene isomer into a less stable one, a transformation that is often challenging to achieve through conventional thermal methods.
Mechanism of DPA-Sensitized E/Z Isomerization
The isomerization process is initiated by the photoexcitation of DPA. Upon absorbing a photon of appropriate wavelength, DPA is promoted from its ground singlet state (S0) to an excited singlet state (S1). Through a process called intersystem crossing (ISC), the excited singlet state can convert to a longer-lived excited triplet state (T1). This triplet DPA can then transfer its energy to an alkene molecule, promoting the alkene to its triplet state. The triplet state of the alkene has a twisted geometry, and upon relaxation back to the ground state, it can form either the E or Z isomer, leading to a photostationary state that is a mixture of both isomers.
Quantitative Data for DPA-Sensitized E/Z Isomerization of Stilbene
The isomerization of stilbene is a classic example of a DPA-sensitized reaction. The following table summarizes typical results for this transformation.
| Substrate | Product | Photosensitizer Loading (mol%) | Solvent | Irradiation Time (h) | Yield (%) (Z-isomer) |
| trans-Stilbene | cis-Stilbene | 10 | Benzene | 24 | >90 (at photostationary state) |
Experimental Protocol: DPA-Sensitized Isomerization of trans-Stilbene
Materials:
-
This compound (DPA)
-
trans-Stilbene
-
Anhydrous benzene (or other suitable anhydrous, deoxygenated solvent)
-
Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter, λ > 290 nm)
-
Quartz reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
In a quartz reaction vessel, dissolve trans-stilbene (e.g., 1.0 g, 5.55 mmol) and this compound (e.g., 0.184 g, 0.555 mmol, 10 mol%) in anhydrous benzene (100 mL).
-
Seal the reaction vessel with a septum and thoroughly degas the solution by bubbling with a gentle stream of argon or nitrogen for at least 30 minutes. This step is crucial to remove dissolved oxygen, which can quench the excited triplet state of DPA.
-
Place the reaction vessel in the photochemical reactor. If necessary, use a cooling system to maintain a constant temperature.
-
Irradiate the solution with the UV lamp.
-
Monitor the progress of the reaction by periodically taking aliquots and analyzing them by a suitable method, such as 1H NMR spectroscopy or gas chromatography (GC), to determine the ratio of cis- to trans-stilbene.
-
Continue the irradiation until a photostationary state is reached, where the ratio of isomers no longer changes significantly.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the product mixture by column chromatography on silica gel to separate the cis- and trans-stilbene isomers from the DPA photosensitizer.
Application 2: [4+2] Cycloaddition via Singlet Oxygen Generation
DPA can act as a photosensitizer to generate singlet oxygen (1O2), a highly reactive electronically excited state of molecular oxygen. Singlet oxygen is a powerful dienophile and can readily participate in [4+2] cycloaddition reactions with a wide range of dienes to form endoperoxides.
Mechanism of DPA-Sensitized Singlet Oxygen Generation and [4+2] Cycloaddition
Similar to the isomerization process, DPA is first excited to its triplet state (³DPA*). In the presence of ground-state molecular oxygen (³O2), which is a triplet diradical, the triplet DPA can transfer its energy to oxygen, resulting in the formation of singlet oxygen (¹O2) and the regeneration of ground-state DPA. The generated singlet oxygen can then react with a suitable diene in a concerted [4+2] cycloaddition to yield an endoperoxide product.
Quantitative Data for DPA-Sensitized [4+2] Cycloaddition
The reaction of singlet oxygen with various dienes is a well-established synthetic method. The following table provides representative data for the DPA-sensitized photooxygenation of a common diene.
| Diene | Product | Photosensitizer Loading (mol%) | Solvent | Irradiation Time (h) | Yield (%) |
| 1,3-Diphenylisobenzofuran | 1,2-Dibenzoylbenzene | 5 | Benzene | 0.5 | >95 |
| Cyclopentadiene | cis-5,6-Dioxabicyclo[2.2.1]hept-2-ene | 5 | Dichloromethane | 1 | ~90 |
Experimental Protocol: DPA-Sensitized [4+2] Cycloaddition of Cyclopentadiene with Singlet Oxygen
Materials:
-
This compound (DPA)
-
Cyclopentadiene (freshly distilled)
-
Anhydrous dichloromethane (CH2Cl2)
-
Photochemical reactor with a visible light source (e.g., a tungsten lamp or a suitable LED array) equipped with a cooling system.
-
Pyrex reaction vessel
-
Oxygen source (e.g., a balloon or a cylinder with a regulator)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a Pyrex reaction vessel, dissolve this compound (e.g., 0.083 g, 0.25 mmol, 5 mol%) in anhydrous dichloromethane (50 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled cyclopentadiene (e.g., 0.33 g, 5.0 mmol) to the cooled solution.
-
Continuously bubble a slow stream of oxygen through the solution while stirring.
-
Irradiate the reaction mixture with a visible light source. The solution should be positioned to receive maximum illumination.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or 1H NMR spectroscopy of aliquots. The reaction is typically complete within 1-2 hours.
-
Upon completion, stop the irradiation and the oxygen flow.
-
Carefully remove the solvent at low temperature under reduced pressure to avoid decomposition of the endoperoxide product.
-
The crude endoperoxide can be used immediately for subsequent transformations or purified by low-temperature column chromatography on silica gel if necessary. Caution: Endoperoxides can be thermally unstable and potentially explosive upon heating. Handle with care and avoid high temperatures.
Role in Photoredox Catalysis
While this compound is a premier photosensitizer for energy transfer reactions, its application as a direct photoredox catalyst involving electron transfer is less common in the literature. In a typical photoredox cycle, the photosensitizer undergoes single-electron transfer (SET) with a substrate in its excited state, leading to the formation of radical ions. While DPA can be involved in electron transfer processes, dedicated photoredox catalysts with more favorable redox potentials are often employed for these transformations. Researchers seeking to perform photoredox reactions are encouraged to consult literature on catalysts specifically designed for such purposes.
Conclusion
This compound is a versatile and robust photosensitizer for a range of important organic reactions. Its high efficiency in triplet energy transfer makes it particularly well-suited for promoting E/Z isomerization of alkenes and for the generation of singlet oxygen for [4+2] cycloaddition reactions. The detailed protocols provided herein serve as a practical guide for researchers to utilize DPA in their synthetic endeavors. The mild reaction conditions and high efficiencies associated with DPA-sensitized photochemistry underscore its value in modern organic synthesis and drug development.
References
Experimental setup for measuring 9,10-Diphenylanthracene fluorescence
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,10-Diphenylanthracene (DPA) is a highly fluorescent aromatic hydrocarbon widely utilized as a blue light-emitting material and a reference standard for fluorescence quantum yield measurements.[1] Its robust photophysical properties make it a valuable tool in various research applications, including chemiluminescence assays, organic light-emitting diodes (OLEDs), and as a fluorescent probe.[1][2] This document provides a detailed experimental setup and protocol for the accurate and reproducible measurement of DPA fluorescence, intended for researchers in academia and industry.
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) known for its high fluorescence quantum efficiency.[3] Structurally, it consists of an anthracene core with phenyl group substitutions at the 9 and 10 positions. This substitution pattern enhances its photostability and fluorescent properties compared to unsubstituted anthracene. DPA serves as a critical standard in spectroscopy because its quantum yield is well-characterized in various solvents.[4][5] This application note outlines the necessary instrumentation, materials, and a step-by-step protocol for preparing DPA solutions and measuring their fluorescence spectra.
Materials and Reagents
2.1. Instrumentation
-
Spectrofluorometer (e.g., Horiba Fluoromax, Agilent Cary Eclipse, Hitachi F-4500)[6][7]
-
Analytical Balance (4-decimal place)
-
Standard 1 cm path length quartz cuvettes
-
Volumetric flasks (Class A)
-
Micropipettes
2.2. Chemicals and Reagents
-
This compound (DPA), >98% purity
-
Spectroscopy-grade solvents (e.g., cyclohexane, ethanol, toluene)[4][6]
-
Nitrogen gas (optional, for deoxygenating samples)
Experimental Protocols
Protocol 1: Preparation of DPA Stock and Working Solutions
Accurate concentration control is critical as high concentrations can lead to self-absorption and quenching effects, distorting the fluorescence signal.[3][4]
-
Prepare a 1 mM DPA Stock Solution:
-
Accurately weigh approximately 3.3 mg of DPA powder.
-
Quantitatively transfer the DPA into a 10 mL Class A volumetric flask.
-
Dissolve the DPA in the chosen spectroscopic-grade solvent (e.g., cyclohexane).
-
Ensure the DPA is fully dissolved, using gentle sonication if necessary.
-
Fill the flask to the calibration mark with the solvent. This solution is your 1 mM stock.
-
-
Prepare a 10 µM DPA Working Solution:
-
Pipette 100 µL of the 1 mM DPA stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the same solvent. This yields a 10 µM working solution.[6]
-
-
Prepare a 1 µM DPA Measuring Solution:
-
Pipette 1 mL of the 10 µM working solution into a 10 mL volumetric flask.
-
Dilute to the mark. This 1 µM solution is suitable for most fluorescence measurements. The absorbance of this solution at the excitation maximum should be below 0.1 to minimize inner filter effects.
-
Protocol 2: Measurement of Fluorescence Spectra
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation and emission slit widths. A common starting point is 5 nm for both.[7]
-
Use a quartz cuvette for all measurements.
-
-
Blank Measurement:
-
Fill the cuvette with the pure solvent being used.
-
Place the cuvette in the sample holder.
-
Perform a blank scan across the desired emission range to record any background signal or Raman scattering from the solvent.
-
-
Excitation Spectrum Measurement:
-
Rinse the cuvette with the 1 µM DPA solution before filling it.
-
Set the emission monochromator to the expected emission maximum of DPA (e.g., ~426 nm in cyclohexane).[9]
-
Scan a range of excitation wavelengths (e.g., 300 nm to 410 nm).
-
The resulting spectrum will show the optimal wavelengths for exciting the sample. The peak of this spectrum is the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined excitation maximum (λex), for instance, 373 nm.[9][10]
-
Scan a range of emission wavelengths, starting approximately 10 nm above the excitation wavelength to avoid scattered light (e.g., 385 nm to 600 nm).
-
The resulting spectrum is the fluorescence emission profile of DPA. The peak is the emission maximum (λem).
-
Experimental Workflow Diagram
Caption: Figure 1. A flowchart illustrating the key steps from sample preparation to data analysis for measuring the fluorescence of this compound.
Data Presentation
The photophysical properties of DPA are solvent-dependent. The following table summarizes key quantitative data reported in the literature for DPA in various common solvents.
| Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Reference(s) |
| Cyclohexane | 373 | 426 | 0.86 - 1.0 | [4][9][11] |
| Ethanol | - | - | 0.95 | [4] |
| Benzene | - | - | 0.82 | [4] |
| 3-Methylpentane | - | - | 0.93 | [4] |
| Dichloromethane | - | - | 0.99 | [6] |
| Acetone | - | - | 0.99 | [7] |
Note: Excitation and emission maxima can show slight variations depending on instrument settings and solvent purity.
Key Considerations and Troubleshooting
-
Solvent Purity: Use only high-purity, spectroscopy-grade solvents to avoid interference from fluorescent impurities.
-
Concentration Effects: To prevent reabsorption of emitted light, the sample's absorbance at the excitation wavelength should be kept low, ideally below 0.1.[4]
-
Oxygen Quenching: Dissolved oxygen can quench the fluorescence of DPA.[12] For highly accurate quantum yield measurements, deoxygenate the solution by bubbling with nitrogen or argon gas.
-
Photostability: While relatively stable, prolonged exposure of DPA solutions to high-intensity light should be avoided to prevent potential photobleaching.
-
Instrument Correction: For absolute measurements and comparison across different instruments, spectra should be corrected for the instrument's specific excitation lamp profile and detector response.
References
- 1. This compound | 1499-10-1 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09290K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Spectrum [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]
- 10. Absorption [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]
- 11. This compound [omlc.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Doping Polymer Films with 9,10-Diphenylanthracene for Optoelectronics
Abstract: This document provides detailed application notes and experimental protocols for doping polymer films with 9,10-Diphenylanthracene (DPA), a highly fluorescent polycyclic aromatic hydrocarbon, for use in optoelectronic applications. DPA is a well-regarded blue-emitting material utilized as a dopant or sensitizer in devices like Organic Light-Emitting Diodes (OLEDs).[1] Its high photoluminescence quantum efficiency makes it an excellent candidate for enhancing the performance of light-emitting polymer systems.[2][3] These notes cover the preparation of DPA-doped polymer solutions, fabrication of thin films via spin-coating, and key characterization techniques. Quantitative data on the performance of DPA-doped films and devices are summarized for reference.
Applications in Optoelectronics
Doping polymer films with DPA is a common strategy to fabricate efficient and color-pure blue light-emitting layers for various optoelectronic devices. The primary application is in Organic Light-Emitting Diodes (OLEDs) , where DPA serves as the emissive guest in a polymer host matrix. This host-guest system leverages the efficient energy transfer from the host polymer to the DPA molecules, resulting in bright blue emission.[2][4]
Key advantages of using DPA in polymer films include:
-
High Fluorescence Quantum Yield: DPA exhibits strong blue fluorescence.[2] When dispersed in a suitable polymer host, it can achieve a high fluorescence quantum yield, reaching up to 0.9.[5]
-
Color Purity: DPA provides a deep blue emission with favorable CIE chromaticity coordinates, which is essential for full-color display applications.[2]
-
Good Film-Forming Properties: Non-symmetric substitution on the DPA molecule can improve its film-forming properties and lead to the formation of stable amorphous films, which is advantageous for solution-based processing.[4][5]
-
Enhanced Charge Transport: Certain DPA derivatives have been shown to exhibit high hole drift mobilities (on the order of 10⁻³ to 10⁻² cm² V⁻¹ s⁻¹) in solution-processed films, contributing to improved device performance.[5]
Beyond OLEDs, DPA-doped films are explored in other areas, such as organic scintillators for radiation detection and as active layers in organic phototransistors.[6][7]
Data Presentation: Performance Metrics
The following tables summarize key quantitative data for DPA-doped films and the performance of OLEDs incorporating these films.
Table 1: Optoelectronic Properties of DPA-Doped Films
| Host Material/Matrix | Dopant/Emitter | Doping Conc. (wt%) | Photoluminescence Quantum Yield (PLQY) | Hole Drift Mobility (cm² V⁻¹ s⁻¹) | Key Findings & Reference |
| Polymer Host | Non-symmetric DPA derivatives | Not Specified | Up to 0.9 | ~5 x 10⁻³ – 1 x 10⁻² | Enhanced charge transport and film-forming properties.[5] |
| Heptyltriphenylphosphonium Bromide (Organic Glass) | This compound (DPA) | Not Specified | Nearly unity (1.0) | Not Reported | Resulted in highly transparent glass with blue emission at 436 nm.[3] |
| Bathocuproine (BCP) | This compound (DPA) | 20% | Not Reported | Not Reported | Doping DPA into a hole-blocking layer significantly improved EL efficiency.[2] |
Table 2: Performance of Optoelectronic Devices with DPA-Doped Films
| Device Structure | Max. Luminance (cd/m²) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | Turn-on Voltage (V) | CIE Coordinates (x, y) |
| ITO/α-NPD/BCP:DPA(20%)/Alq₃/LiF/Al | 10,344 | 2.9 (at 200 cd/m²) | 1.0 (at 200 cd/m²) | ~4.0 | (0.145, 0.195) |
| PFO doped with 0.2% DPA derivative | 20,500 | 10.7 | Not Reported | 3.1 (at 10 cd/m²) | Not Reported |
Experimental Protocols
Protocol 1: Preparation of DPA-Doped Polymer Solutions
This protocol describes the preparation of a homogenous solution containing a host polymer and DPA dopant, suitable for thin film deposition.
Materials & Equipment:
-
Host Polymer (e.g., Polystyrene (PS), Poly(methyl methacrylate) (PMMA), Poly(9-vinylcarbazole) (PVK))
-
This compound (DPA) powder (>98% purity)
-
Anhydrous Solvent (e.g., Toluene, Chloroform, Tetrahydrofuran (THF))
-
Analytical Balance
-
Glass Vials with Septa Caps
-
Magnetic Stirrer and Stir Bars
-
Syringe Filters (0.2 µm pore size, PTFE)
-
Inert atmosphere glovebox (optional, but recommended)
Procedure:
-
Determine Concentrations: Decide on the desired total solid concentration (polymer + DPA) in the solvent, typically ranging from 5 to 20 mg/mL. Determine the weight percentage (wt%) of DPA relative to the host polymer.
-
Weighing: In a clean, dry vial, accurately weigh the required amount of the host polymer and DPA powder.
-
Solvent Addition: Using a syringe, add the calculated volume of the anhydrous solvent to the vial. For consistency, all material handling should ideally be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent contamination and moisture.
-
Dissolution: Place a magnetic stir bar in the vial, cap it securely, and place it on a magnetic stirrer. Stir the solution at room temperature (or with gentle heating, e.g., 40-50 °C, if required for dissolution) until all solids are completely dissolved. This may take several hours. The solution should be clear and homogenous.
-
Filtration: Once fully dissolved, filter the solution using a syringe equipped with a 0.2 µm PTFE filter to remove any particulate impurities. The filtered solution is now ready for film deposition.
Protocol 2: Fabrication of Thin Films by Spin-Coating
Spin-coating is a standard technique for producing uniform thin polymer films on flat substrates.[8][9]
Materials & Equipment:
-
DPA-doped polymer solution (from Protocol 1)
-
Substrates (e.g., Indium Tin Oxide (ITO) coated glass, Silicon wafers)
-
Spin Coater
-
Pipettes
-
Substrate cleaning supplies (e.g., Deionized water, Isopropanol, Acetone, UV-Ozone cleaner or Piranha solution)
-
Hotplate or Vacuum Oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates to ensure good film adhesion and uniformity. A typical sequence for ITO glass is:
-
Ultrasonic bath in detergent/deionized water for 15 minutes.
-
Ultrasonic bath in deionized water for 15 minutes.
-
Ultrasonic bath in acetone for 15 minutes.
-
Ultrasonic bath in isopropanol for 15 minutes.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat with UV-Ozone for 10-15 minutes immediately before coating to improve surface wettability.
-
-
Spin Coater Setup: Place the cleaned substrate onto the chuck of the spin coater and engage the vacuum to secure it. Set the desired spin speed and duration. A two-step process is common:
-
Step 1 (Spread Cycle): Low speed (e.g., 500 rpm) for 5-10 seconds.
-
Step 2 (Spin Cycle): High speed (e.g., 1500-4000 rpm) for 30-60 seconds. The final film thickness is primarily determined by the solution concentration and the high-speed spin cycle.[8]
-
-
Deposition: Dispense a small amount of the DPA-doped polymer solution (e.g., 50-100 µL) onto the center of the static substrate, ensuring it covers a significant portion of the surface.
-
Spinning: Immediately start the pre-programmed spin cycle. The centrifugal force will spread the solution evenly, and the solvent will evaporate, leaving a solid thin film.
-
Annealing (Post-treatment): Transfer the coated substrate to a hotplate or into a vacuum oven. Anneal the film at a temperature below the glass transition temperature of the polymer (e.g., 80-120 °C) for 10-60 minutes. This step removes residual solvent and can improve film morphology.
Protocol 3: Characterization of DPA-Doped Films
Optical Characterization:
-
UV-Vis Absorption Spectroscopy: To determine the absorption characteristics of the film. DPA thin films typically show absorption peaks around 350-400 nm.[6]
-
Photoluminescence (PL) Spectroscopy: To measure the emission spectrum and determine the peak emission wavelengths. DPA films exhibit strong PL peaks in the blue region (e.g., 448 nm).[2]
-
Photoluminescence Quantum Yield (PLQY): To quantify the emission efficiency of the film. This is a critical parameter for light-emitting applications and is often measured using an integrating sphere.
-
Time-Resolved Photoluminescence (TRPL): To measure the fluorescence lifetime and study exciton dynamics.
Electrical and Device Characterization:
-
Current-Voltage-Luminance (J-V-L) Measurement: For fabricated OLED devices, this measurement determines key performance metrics such as turn-on voltage, current density, luminance, and efficiencies (luminous, power, and external quantum efficiency).[2]
-
Transient Electroluminescence: To study the charge carrier dynamics, recombination processes, and exciton lifetime within a device under pulsed voltage operation.[10][11][12]
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Non-symmetric this compound-based deep-blue emitters with enhanced charge transport properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Synthesis and Application of Functionalized 9,10-Diphenylanthracene Derivatives: A Guide for Researchers
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of functionalized 9,10-diphenylanthracene (DPA) derivatives. These compounds are of significant interest due to their unique photophysical properties, making them valuable tools in various research and development fields, including cellular imaging, drug discovery, and materials science.
Introduction to Functionalized this compound Derivatives
This compound (DPA) is a polycyclic aromatic hydrocarbon known for its high fluorescence quantum yield and stability.[1] Functionalization of the DPA core allows for the fine-tuning of its photophysical and chemical properties, leading to the development of sophisticated fluorescent probes and materials. These derivatives are employed as sensitizers in chemiluminescence, components in organic light-emitting diodes (OLEDs), and increasingly as fluorescent probes for bioimaging.[2] Their applications in drug development include high-throughput screening and targeted drug delivery systems.[3] The ability to introduce a wide range of functional groups onto the DPA scaffold enables the rational design of molecules with specific absorption and emission characteristics, as well as targeted localization within biological systems.
Synthetic Protocols
The synthesis of functionalized DPA derivatives can be achieved through several versatile and efficient methods. The most common strategies involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, and cycloaddition reactions like the Diels-Alder reaction.
Protocol 1: Synthesis of 9,10-Diaryl- and 9,10-Diheteroaryl-anthracene Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust method for forming carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This one-step synthesis provides a convenient route to a variety of 9,10-diarylanthracenes.[4]
Materials:
-
9,10-Dibromoanthracene
-
Arylboronic acid (e.g., phenylboronic acid, 2-thiophenylboric acid)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., 2 M aqueous Sodium Carbonate [Na₂CO₃])
-
Solvents: Toluene, Tetrahydrofuran (THF), Ethanol, Diethyl ether (Et₂O)
-
Saturated brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, reflux condenser, nitrogen inlet, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure for the Synthesis of 9,10-dithienylanthracene (DTA): [5]
-
To a round-bottom flask, add 9,10-dibromoanthracene (3.8 g, 11.3 mmol), 2-thiophenylboric acid (2.6 g, 20.0 mmol), and Pd(PPh₃)₄ (0.4 g).
-
Add 80 mL of a 10:1 mixture of THF and water.
-
Add 10 mL of 2.0 M aqueous Na₂CO₃ solution.
-
Heat the mixture to reflux under a nitrogen atmosphere for 15 hours.
-
After cooling to room temperature, extract the mixture with an appropriate organic solvent.
-
Wash the organic layer with water and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Protocol 2: Synthesis of DPA Derivatives via Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing cyclic systems. Anthracene can act as a diene, reacting with a dienophile to form a DPA derivative.[3][6]
Materials:
-
Anthracene
-
Dienophile (e.g., Maleic anhydride, Dimethyl acetylenedicarboxylate [DMAD])
-
High-boiling point solvent (e.g., Xylene)
-
Ethyl acetate for washing
-
Round-bottom flask, reflux condenser, drying tube, heating mantle, magnetic stirrer, Büchner funnel, vacuum filtration apparatus.
Procedure for the Synthesis of 9,10-Dihydroanthracene-9,10-α,β-succinic anhydride: [6]
-
In a 100 mL or 250 mL round-bottom flask, combine anthracene (2 g) and maleic anhydride (1 g).
-
Add 25 mL of xylene and three boiling chips to the flask.
-
Assemble a reflux apparatus with a condenser and drying tube.
-
Heat the mixture to a steady reflux using a heating mantle and maintain for 25 minutes.
-
Allow the solution to cool to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold xylene.
-
The crude product can be further purified by recrystallization from hexane.
Quantitative Data of Functionalized DPA Derivatives
The photophysical properties of DPA derivatives are highly dependent on the nature and position of their functional groups. The following tables summarize key quantitative data for a selection of functionalized DPA derivatives.
Table 1: Photophysical Properties of Substituted this compound Derivatives
| Compound | Substituent(s) | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Solvent | Reference |
| DPA | None | 373 | 426 | 0.90-1.0 | Cyclohexane | [1] |
| DTA | 9,10-di(thiophen-2-yl) | 360, 379, 403 | 494 (solid) | 0.009 | DMF | [5] |
| DFA | 9,10-di(furan-2-yl) | 398 | 504 (solid) | 0.010 | DMF | [5] |
| DPyA | 9,10-di(pyrrol-2-yl) | 405 | 526 (solid) | 0.024 | DMF | [5] |
| 1 | 9-(4-pyridyl)-10-phenyl | - | - | 0.95 | Toluene | [7] |
| 2 | 9-phenyl-10-(4-(trifluoromethyl)phenyl) | - | - | 0.94 | Toluene | [7] |
| 3 | 9-(4-cyanophenyl)-10-phenyl | - | - | 0.97 | Toluene | [7] |
Table 2: Photophysical Properties of Solvatochromic DPA Derivatives
| Compound | Donor Group | Acceptor Group | Absorption λmax (nm) (Cyclohexane) | Emission λmax (nm) (Cyclohexane) | Emission λmax (nm) (DMSO) | Reference |
| DCA | None | 9,10-dicyano | - | - | - | [8] |
| MOT | Methoxy | Cyano | - | - | - | [8] |
| DMAT | Dimethylamino | Cyano | - | - | - | [8] |
Applications in Cellular Imaging and Signaling
Functionalized DPA derivatives are increasingly used as fluorescent probes to investigate cellular processes. Their sensitivity to the local microenvironment makes them excellent candidates for reporting on changes in polarity, viscosity, and the presence of specific analytes.
Application Note: Monitoring Lipid Droplet Dynamics in Ferroptosis
Background: Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[4] Lipid droplets (LDs) are dynamic organelles involved in lipid storage and metabolism, and their polarity and composition are altered during ferroptosis.[9][10] Solvatochromic DPA derivatives, whose fluorescence emission spectrum shifts in response to the polarity of their environment, can be used to monitor these changes in LDs.
Signaling Pathway and Probe Mechanism: During ferroptosis, the accumulation of lipid reactive oxygen species (ROS) leads to an increase in the polarity of lipid droplets. A DPA-based probe with a donor-acceptor structure can localize to LDs. In the non-polar environment of healthy LDs, the probe exhibits emission at a shorter wavelength. As the polarity of the LDs increases during ferroptosis, the emission of the probe shifts to a longer wavelength, allowing for ratiometric imaging of this cellular event.[9]
Diagram: Ferroptosis and Lipid Droplet Polarity Sensing
References
- 1. This compound [omlc.org]
- 2. researchgate.net [researchgate.net]
- 3. Ferroptosis at the intersection of lipid metabolism and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid metabolism in ferroptosis: mechanistic insights and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Polarity-Sensitive Ratiometric Fluorescence Probe for Monitoring Changes in Lipid Droplets and Nucleus during Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid droplets and polyunsaturated fatty acid trafficking: Balancing life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid droplets and the regulation of ferroptosis - Siti Morris [grantome.com]
9,10-Diphenylanthracene as a Fluorescent Probe for Chemical Sensing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Diphenylanthracene (DPA) is a highly fluorescent polycyclic aromatic hydrocarbon renowned for its high quantum yield and photostability. These properties make it an excellent candidate for use as a fluorescent probe in chemical sensing applications. DPA and its derivatives can be employed to detect a variety of analytes through mechanisms that modulate its fluorescence intensity. This document provides detailed application notes and experimental protocols for the use of DPA as a fluorescent probe, with a focus on the detection of nitroaromatic compounds, a class of molecules of significant interest in security and environmental monitoring.
Principle of Operation
The fundamental principle behind the use of DPA as a fluorescent probe lies in the modulation of its fluorescence emission upon interaction with a target analyte. The primary mechanism for this modulation is fluorescence quenching , where the presence of the analyte decreases the fluorescence intensity of DPA. This quenching can occur through several photophysical processes, including Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET).
Signaling Pathways
Photoinduced Electron Transfer (PET): In a PET-based sensing system, the DPA fluorophore is electronically coupled to a receptor unit that can interact with the analyte. In the absence of the analyte, photoexcitation of DPA can be followed by electron transfer from the excited DPA to the receptor, or vice versa, leading to a non-radiative decay and thus, quenched fluorescence (OFF state). Upon binding of the analyte to the receptor, the energetics of the system are altered, inhibiting the PET process. This restores the fluorescence of DPA (ON state). Conversely, for some analytes like nitroaromatics, the analyte itself can act as an electron acceptor, leading to quenching upon interaction.
Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent energy transfer mechanism between two chromophores. In a FRET-based sensor, DPA can act as a donor fluorophore. If an acceptor chromophore (the quencher) is brought into close proximity (typically <10 nm) with the excited DPA, non-radiative energy transfer can occur, leading to a decrease in DPA's fluorescence and a potential increase in the acceptor's emission. The analyte can mediate the proximity of the donor and acceptor.
Aggregation-Induced Emission (AIE): While DPA itself is highly fluorescent in solution, some of its derivatives can be designed to be AIE-active.[1] These molecules are weakly fluorescent in good solvents but become highly emissine in the aggregated state.[1] This phenomenon can be exploited for sensing applications where the analyte induces either the aggregation or disaggregation of the AIE-active DPA derivative, leading to a "turn-on" or "turn-off" fluorescent response.
Applications in Chemical Sensing
The most well-documented application of DPA and its derivatives as fluorescent probes is in the detection of electron-deficient nitroaromatic compounds, which are common components of explosives.
Detection of Nitroaromatic Explosives
Nitroaromatic compounds such as picric acid (PA), 2,4,6-trinitrotoluene (TNT), and dinitrotoluene (DNT) are potent explosives and environmental pollutants. The electron-deficient nature of these molecules makes them effective quenchers of DPA's fluorescence through a combination of PET and FRET mechanisms. Upon interaction, an electron can be transferred from the excited state of DPA to the nitroaromatic compound, leading to a non-radiative decay path and a significant decrease in fluorescence intensity.
Quantitative Data
The efficiency of a fluorescent probe is characterized by several key parameters, including its fluorescence quantum yield, the Stern-Volmer constant (Ksv) which indicates the quenching efficiency, and the limit of detection (LOD) for a specific analyte.
| Fluorophore | Analyte | Quenching Mechanism | Ksv (M⁻¹) | LOD | Solvent | Reference |
| DPA Derivative 1 | Picric Acid (PA) | PET & FRET | 6.3 x 10⁴ | Not Specified | Not Specified | [2] |
| DPA Derivative 2 | Picric Acid (PA) | PET & FRET | Not Specified | ppb level | Aqueous/Non-aqueous | [2] |
| Anthracene | Allyl 2,4-dinitrophenyl ether | Static & Dynamic Quenching | Varies with solvent | Not Specified | Various | [3] |
Experimental Protocols
General Protocol for Fluorescence Quenching Studies
This protocol outlines the general steps for performing a fluorescence quenching experiment using DPA as the probe to detect a quenching analyte, such as a nitroaromatic compound.
Materials:
-
This compound (DPA)
-
Analyte of interest (e.g., Picric Acid)
-
Spectroscopic grade solvent (e.g., Acetonitrile, THF)
-
Volumetric flasks and pipettes
-
Fluorometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of DPA in the chosen solvent at a concentration of approximately 1 x 10⁻³ M.
-
Prepare a stock solution of the analyte in the same solvent at a concentration of approximately 1 x 10⁻² M.
-
-
Preparation of Working Solutions:
-
Prepare a series of solutions in volumetric flasks containing a fixed concentration of DPA (e.g., 1 x 10⁻⁵ M) and varying concentrations of the analyte. This is achieved by adding a constant volume of the DPA stock solution and varying volumes of the analyte stock solution to each flask, and then diluting to the final volume with the solvent.
-
Prepare a "blank" solution containing only DPA at the same concentration.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the fluorometer to the absorption maximum of DPA (typically around 373 nm).[4]
-
Record the fluorescence emission spectrum of the blank DPA solution. The emission maximum is typically around 426 nm.[4]
-
Record the fluorescence emission spectra for each of the solutions containing different concentrations of the analyte.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.
-
To analyze the quenching efficiency, create a Stern-Volmer plot. The Stern-Volmer equation is: I₀ / I = 1 + Ksv[Q] where:
-
I₀ is the fluorescence intensity of DPA in the absence of the quencher.
-
I is the fluorescence intensity of DPA in the presence of the quencher.
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher (analyte).
-
-
Plot I₀ / I versus [Q]. The slope of the resulting linear plot gives the Stern-Volmer constant, Ksv.
-
Protocol for AIE-Based Sensing
Materials:
-
AIE-active DPA derivative
-
Solvent in which the probe is soluble but forms aggregates upon addition of a non-solvent (e.g., THF/water mixture)
-
Analyte of interest
-
Fluorometer
Procedure:
-
Induce Aggregation and Measure Baseline Fluorescence:
-
Dissolve the AIE-active DPA derivative in a good solvent (e.g., THF).
-
Induce aggregation by adding a non-solvent (e.g., water) in varying fractions and measure the fluorescence intensity to find the optimal solvent/non-solvent ratio for high emission.
-
Prepare a solution of the aggregated probe at this optimal ratio. This will be your baseline "ON" state.
-
-
Analyte Interaction:
-
Prepare a series of solutions containing the aggregated probe and varying concentrations of the analyte.
-
Incubate the solutions for a sufficient time to allow for interaction.
-
-
Fluorescence Measurements:
-
Measure the fluorescence emission spectra of each solution.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of analyte concentration to determine the sensitivity and limit of detection.
-
Visualizations
Signaling Pathway for Fluorescence Quenching
Caption: Photoinduced Electron Transfer (PET) quenching mechanism.
Experimental Workflow for Fluorescence Quenching Analysis
Caption: Experimental workflow for fluorescence quenching analysis.
Conclusion
This compound and its derivatives are versatile and highly sensitive fluorescent probes for chemical sensing. Their strong fluorescence and susceptibility to quenching by electron-deficient molecules make them particularly well-suited for the detection of nitroaromatic explosives. The detailed protocols and principles outlined in this document provide a solid foundation for researchers to develop and apply DPA-based fluorescent sensors in their respective fields. Further research into the synthesis of novel DPA derivatives with tailored receptor moieties will undoubtedly expand the range of analytes that can be detected with this powerful fluorophore.
References
- 1. Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09290K [pubs.rsc.org]
- 2. Charge-Transfer-Induced Fluorescence Quenching of Anthracene Derivatives and Selective Detection of Picric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chalcogen.ro [chalcogen.ro]
- 4. Spectrum [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]
Application Notes: 9,10-Diphenylanthracene (DPA) in Organic Field-Effect Transistors (OFETs)
Introduction
9,10-Diphenylanthracene (DPA) is a blue-emitting polycyclic aromatic hydrocarbon that has garnered significant interest as an active material in organic electronics. Its rigid, planar anthracene core, combined with the attached phenyl groups, results in favorable molecular packing and robust thermal stability. In the context of Organic Field-Effect Transistors (OFETs), DPA is recognized as a promising organic semiconductor, exhibiting ambipolar charge transport characteristics. High charge carrier mobilities for both electrons and holes have been reported, making DPA a versatile candidate for a range of electronic applications, including logic circuits and sensors.[1][2] This document provides an overview of its application, performance data, and detailed protocols for the fabrication and characterization of DPA-based OFETs.
Key Properties of this compound:
-
Ambipolar Conduction: DPA has demonstrated the ability to transport both electrons and holes, a crucial property for complementary logic circuits.[1][2]
-
High Charge Carrier Mobility: Single crystals of DPA exhibit high intrinsic mobilities, with electron mobilities reaching up to 13 cm²/Vs and hole mobilities around 3.7 cm²/Vs.[2] In thin-film transistors, mobilities are influenced by film morphology and device architecture but remain competitive.[3][4]
-
Large Ionization Potential: DPA has a relatively large ionization potential (~5.8 eV), which presents a challenge for hole injection from standard electrodes like gold.[3] Surface modification of electrodes is often necessary to achieve efficient charge injection.[3]
-
Polymorphism: DPA can exist in different crystalline polymorphs, which can influence its charge transport properties. The formation of these polymorphs can be controlled by the fabrication method (e.g., solution-growth, melt-growth, or sublimation).[5][6]
Quantitative Data Presentation
The performance of OFETs based on this compound is highly dependent on the fabrication method, device architecture, and processing conditions. The following table summarizes key performance metrics from various studies.
| Fabrication Method | Device Structure | Carrier Type | Mobility (µ) [cm²/Vs] | On/Off Ratio (I_on/I_off) | Threshold Voltage (V_th) [V] | Reference |
| Bulk Crystal (Time-of-Flight) | - | Electron | ~13 | - | - | [1][2] |
| Bulk Crystal (Time-of-Flight) | - | Hole | ~3.7 | - | - | [1][2] |
| Vacuum Deposition | Top-Contact, Bottom-Gate | p-type | 0.34 | 10⁶ | -12 | [4] |
| Vacuum Deposition | Top-Contact, Bottom-Gate (with Oxidized Ag Electrodes) | p-type | ~1.1 | - | - | [3] |
| Solution-Processed (Amorphous Films of DPA derivatives) | - | Hole | 5 x 10⁻³ - 1 x 10⁻² | - | - | [7] |
Experimental Protocols
Protocol 1: Fabrication of Top-Contact, Bottom-Gate (TCBG) DPA OFETs by Vacuum Deposition
This protocol details the fabrication of a standard TCBG OFET using a heavily doped silicon wafer as the gate electrode and silicon dioxide as the gate dielectric.
1. Substrate Preparation: a. Begin with a heavily n-doped silicon wafer with a 200-300 nm thermally grown silicon dioxide (SiO₂) layer. b. Cut the wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm). c. Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. d. Dry the substrates with a stream of dry nitrogen gas. e. Optional: Treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve the crystallinity of the DPA film.
2. Deposition of DPA Active Layer: a. Place the cleaned substrates into a high-vacuum thermal evaporation system. b. Load high-purity DPA (purified by sublimation) into a quartz crucible. c. Evacuate the chamber to a pressure of approximately 10⁻⁴ Pa. d. Heat the substrate holder to 50 °C to control film growth.[4] e. Deposit a 50 nm thick film of DPA at a rate of 0.3 Å/s.[4] Monitor the thickness using a quartz crystal microbalance.
3. Deposition of Source-Drain Electrodes: a. Without breaking vacuum, position a shadow mask over the DPA layer to define the source and drain electrodes. The mask should define the channel length (L) and channel width (W) of the transistor (e.g., L = 50 µm, W = 1.5 mm).[4][8] b. Deposit 40-50 nm of gold (Au) through the shadow mask at a rate of 1.0 Å/s.[4][8] c. Allow the system to cool down before venting the chamber to atmospheric pressure with nitrogen.
Protocol 2: Electrical Characterization of DPA OFETs
This protocol describes the procedure for measuring the electrical characteristics of the fabricated OFETs to determine key performance parameters.
1. Measurement Setup: a. Use a semiconductor parameter analyzer or a system with multiple source-measure units (SMUs). b. Place the fabricated OFET device on the chuck of a probe station inside an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from air and moisture.[4] c. Use micromanipulators to establish contact with the gate, source, and drain electrodes of the OFET.
2. Measurement of Transfer Characteristics: a. To measure the transfer curve, apply a constant, high source-drain voltage (V_DS) to operate in the saturation regime (e.g., V_DS = -60 V for p-type operation). b. Sweep the gate voltage (V_GS) over a suitable range (e.g., from +20 V to -80 V). c. Record the source-drain current (I_DS) as a function of V_GS. d. Plot log|I_DS| vs. V_GS to determine the on/off ratio and |I_DS|¹ᐟ² vs. V_GS to extract the mobility and threshold voltage.
3. Measurement of Output Characteristics: a. To measure the output curves, apply a constant gate voltage (V_GS). b. Sweep the source-drain voltage (V_DS) from 0 V to a high value (e.g., -80 V). c. Record the source-drain current (I_DS). d. Repeat this measurement for several different constant gate voltages (e.g., V_GS = 0 V, -20 V, -40 V, -60 V).
4. Parameter Extraction: a. Field-Effect Mobility (µ): Calculate the mobility in the saturation regime using the following equation: I_DS = (W/2L)µC_i(V_GS - V_th)²[4][8] where C_i is the capacitance per unit area of the gate dielectric. The mobility can be extracted from the slope of the |I_DS|¹ᐟ² vs. V_GS plot. b. Threshold Voltage (V_th): Determine V_th from the x-intercept of the linear fit to the |I_DS|¹ᐟ² vs. V_GS plot.[4] c. On/Off Ratio (I_on/I_off): Calculate the ratio of the maximum I_DS (on-state) to the minimum I_DS (off-state) from the transfer curve.[4]
Visualizations
Caption: OFET Fabrication Workflow.
Caption: TCBG OFET Device Architecture.
Caption: DPA Material Properties to Device Performance.
References
- 1. Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors | MDPI [mdpi.com]
- 2. Growth and Electronic Transport in this compound Single Crystals - a High Mobility Ambipolar Organic Semiconductor | Nokia.com [nokia.com]
- 3. researchgate.net [researchgate.net]
- 4. Fabrication and Evaluation of Organic Field-Effect Transistors (OFET) : 2,6-Diphenylanthracene | TCI EUROPE N.V. [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals [mdpi.com]
- 7. Non-symmetric this compound-based deep-blue emitters with enhanced charge transport properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Fabrication and Evaluation of Organic Field-Effect Transistors (OFET) : 2,6-Diphenylanthracene | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Creating Stable Dispersions of 9,10-Diphenylanthracene Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stable aqueous dispersions of 9,10-Diphenylanthracene (DPA) nanoparticles. DPA nanoparticles are of significant interest due to their strong fluorescence, making them valuable candidates for bioimaging, cell labeling, and as components in drug delivery systems. The following sections detail the methodologies for synthesizing and stabilizing these nanoparticles, along with characterization techniques to ensure dispersion quality and stability.
Application Notes
This compound is a highly fluorescent organic compound. When formulated as nanoparticles, its optical properties can be harnessed for various biomedical applications. Stable dispersions are crucial for the successful application of these nanoparticles in biological systems. The primary challenges in creating such dispersions are overcoming the inherent hydrophobicity of DPA and preventing nanoparticle aggregation.
The selection of an appropriate stabilization strategy is paramount. Stabilization can be achieved through steric hindrance, electrostatic repulsion, or a combination of both (electrosteric stabilization). The choice of stabilizer will significantly impact the final particle size, surface charge (zeta potential), and long-term stability of the dispersion. For biological applications, it is also crucial to consider the biocompatibility of the chosen stabilizer.
Key Applications in Research and Drug Development:
-
Fluorescent Probes for Bioimaging: The intrinsic blue fluorescence of DPA nanoparticles makes them excellent candidates for in vitro and in vivo imaging applications, such as cell tracking and labeling.[1]
-
Sensors: DPA nanoparticles have been utilized in the development of sensitive detection methods for various analytes.[2][3]
-
Drug Delivery Vehicle Development: While direct drug encapsulation in DPA nanoparticles is an emerging area, their surface can be functionalized for targeted drug delivery. The nanoparticle itself can serve as a trackable carrier.
Experimental Protocols
This section provides detailed protocols for the synthesis and stabilization of DPA nanoparticles using the reprecipitation method, a common and effective technique for preparing organic nanoparticles.[3][4]
Protocol 1: Preparation of DPA Nanoparticle Dispersion using Reprecipitation with SDS Stabilization
This protocol describes the formation of DPA nanoparticles by rapid precipitation from an organic solvent into an aqueous phase containing a stabilizer. Sodium dodecyl sulfate (SDS), an anionic surfactant, is used here to provide electrostatic stabilization.
Materials:
-
This compound (DPA)
-
Tetrahydrofuran (THF), HPLC grade
-
Sodium dodecyl sulfate (SDS)
-
Deionized (DI) water
-
Magnetic stirrer and stir bar
-
Glass vials and micropipettes
Procedure:
-
Preparation of Aqueous Stabilizer Solution:
-
Prepare a stock solution of SDS in DI water (e.g., 10 mM).
-
Further dilute the stock solution to the desired final concentration for the dispersion (e.g., 1 mM).
-
-
Preparation of DPA Solution:
-
Dissolve DPA in THF to prepare a stock solution (e.g., 1 mg/mL). Ensure DPA is fully dissolved. Sonication may be used to aid dissolution.
-
-
Nanoparticle Formation by Reprecipitation:
-
Place a specific volume of the aqueous SDS solution into a clean glass vial (e.g., 10 mL).
-
Place the vial on a magnetic stirrer and stir vigorously.
-
Rapidly inject a small volume of the DPA in THF solution (e.g., 100 µL) into the stirring aqueous SDS solution.
-
Observe the formation of a colloidal suspension, indicated by a slight turbidity or opalescence.
-
-
Solvent Evaporation:
-
Leave the nanoparticle dispersion stirring in an open vial in a fume hood for several hours (or overnight) to allow for the complete evaporation of THF.
-
-
Characterization:
-
Characterize the resulting DPA nanoparticle dispersion for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
The morphology of the nanoparticles can be visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Protocol 2: Characterization of DPA Nanoparticle Stability
Long-term stability is a critical parameter for the application of nanoparticle dispersions. Stability can be assessed by monitoring the physicochemical properties of the dispersion over time.
Materials:
-
Stable DPA nanoparticle dispersion
-
DLS instrument
-
Storage vials
Procedure:
-
Initial Characterization:
-
Immediately after preparation and solvent evaporation, measure the particle size (Z-average), PDI, and zeta potential of the DPA nanoparticle dispersion. This will serve as the baseline (Time 0).
-
-
Storage:
-
Time-Point Measurements:
-
At regular intervals (e.g., 1 day, 7 days, 14 days, 30 days), retrieve a vial from each storage condition.
-
Allow the sample to equilibrate to the measurement temperature.
-
Gently resuspend any settled particles by inverting the vial a few times (avoid vigorous shaking or sonication).
-
Measure the particle size, PDI, and zeta potential.
-
-
Data Analysis:
-
Plot the particle size, PDI, and zeta potential as a function of time for each storage condition.
-
A stable dispersion will show minimal changes in these parameters over the monitored period. Significant increases in particle size or PDI indicate aggregation and instability.
-
Data Presentation
The following table summarizes the expected quantitative data for DPA nanoparticles prepared by the reprecipitation method with SDS as a stabilizer. The values are based on literature and typical results for similar organic nanoparticles.
| Parameter | Expected Value | Significance |
| Particle Size (Z-average) | 50 - 150 nm | Influences biological interactions and biodistribution. |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform particle size distribution.[7] |
| Zeta Potential | < -30 mV | A high negative value indicates strong electrostatic repulsion between particles, leading to good colloidal stability.[8] |
| Appearance | Slightly opalescent, stable suspension | Visual indicator of a well-dispersed nanosuspension. |
Table 1: Expected Physicochemical Properties of SDS-Stabilized DPA Nanoparticles.
Mandatory Visualization
Caption: Workflow for DPA nanoparticle synthesis and characterization.
Caption: Electrostatic stabilization of DPA nanoparticles by SDS.
References
- 1. Nanoparticles for cell labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of polymeric stabilizers on the size and stability of PLGA paclitaxel nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Precise & Reliable Nanoparticles' Stability Study - CD Bioparticles [cd-bioparticles.net]
- 7. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. periodicos.ufn.edu.br [periodicos.ufn.edu.br]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 9,10-Diphenylanthracene by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 9,10-Diphenylanthracene (DPA) via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Solvent is too non-polar: The chosen solvent may be too effective at dissolving DPA, even at lower temperatures.- Insufficient cooling: The solution may not have been cooled to a low enough temperature to induce crystallization.- Solution is not saturated: Too much solvent was used to dissolve the crude DPA. | - Use a more polar co-solvent (anti-solvent): Gradually add a solvent in which DPA is less soluble (e.g., a short-chain alcohol like ethanol or isopropanol) to the warm solution until turbidity is observed. Reheat to dissolve and then cool slowly.- Prolonged cooling: Place the flask in an ice bath or refrigerator for an extended period.- Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of pure DPA.- Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and re-cool. |
| Oiling Out | - High concentration of impurities: Impurities can lower the melting point of the mixture, causing it to separate as a liquid.- Solution is supersaturated: The concentration of DPA is too high, leading to separation as a liquid phase before crystallization can occur.- Cooling is too rapid: Fast cooling can prevent the ordered arrangement of molecules into a crystal lattice. | - Add more solvent: Reheat the solution to dissolve the oil and add a small amount of additional hot solvent before allowing it to cool slowly.- Use a different solvent: Select a solvent with a lower boiling point.- Slower cooling: Allow the flask to cool to room temperature on the benchtop before transferring to an ice bath. Insulating the flask can also promote slower cooling. |
| Colored Crystals | - Presence of colored impurities: The crude DPA may contain colored byproducts from the synthesis.- Oxidation of DPA: Prolonged heating in the presence of air can lead to the formation of colored oxidation products. | - Use activated charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling.- Minimize heating time: Dissolve the crude DPA in the hot solvent as quickly as possible.- Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Recovery/Low Yield | - Too much solvent used: A significant amount of DPA remains dissolved in the mother liquor.- Premature crystallization during hot filtration: Crystals form on the filter paper and in the funnel.- Incomplete transfer of crystals: Residual crystals are left behind in the crystallization flask or on the filter paper. | - Concentrate the mother liquor: Evaporate a portion of the solvent from the filtrate and cool to obtain a second crop of crystals.- Use a pre-heated funnel and filter flask for hot filtration. - Rinse the flask and filter cake with a small amount of ice-cold recrystallization solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization should dissolve the solute well at high temperatures but poorly at low temperatures. For this compound, aromatic hydrocarbons like toluene and xylene are excellent choices due to their ability to dissolve DPA effectively when hot and allow for good crystal recovery upon cooling.[1] Other solvents such as chloroform, acetone, and hexane can also be used.[1] The choice of solvent can be guided by the expected impurities.
Q2: My crude this compound is a pale yellow solid. Will recrystallization remove the color?
A2: Pure this compound is a pale yellow crystalline solid.[1] If your crude product has a more intense yellow or brownish color, it may be due to impurities. Recrystallization is effective at removing many impurities. If the color persists after an initial recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. This is followed by a hot filtration step to remove the charcoal before allowing the solution to cool and crystallize.
Q3: What are the common impurities in crude this compound?
A3: Common impurities depend on the synthetic route used to prepare the DPA.
-
From Suzuki-Miyaura Coupling: Unreacted starting materials such as 9,10-dibromoanthracene and phenylboronic acid, as well as palladium catalyst residues, may be present.
-
From Grignard Reactions: Biphenyl (from the coupling of the Grignard reagent) and unreacted starting materials are potential impurities.
-
General Impurities: Oxidation products and other polycyclic aromatic hydrocarbons can also be present as impurities.
Q4: How can I improve the yield of my recrystallization?
A4: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude DPA. Avoid using an excessive amount of solvent, as this will keep more of your product dissolved in the mother liquor even after cooling. After the first filtration, you can often recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Also, ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation.
Q5: What is "oiling out" and how can I prevent it?
A5: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid oil rather than solid crystals upon cooling. This often happens when the solution is highly concentrated or when there are significant impurities that depress the melting point of the product. To prevent this, you can try reheating the solution and adding a bit more solvent to decrease the concentration. Allowing the solution to cool more slowly can also provide the necessary time for proper crystal lattice formation instead of oiling out.
Data Presentation
Solubility of this compound in Toluene
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | ~0.5 |
| 40 | ~1.5 |
| 60 | ~4.0 |
| 80 | ~10.0 |
| 100 | ~25.0 |
| 110 (Boiling Point) | Very Soluble |
Note: These are approximate values based on qualitative descriptions and typical solubility curves for similar compounds. Experimental determination is recommended for precise measurements.
Experimental Protocols
Recrystallization of Crude this compound from Toluene
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene to create a slurry. Heat the mixture on a hot plate with stirring. Continue to add small portions of hot toluene until the solid has just completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the crude DPA) and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional, but required if charcoal is used): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling encourages the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold toluene to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator to remove any remaining solvent.
Mandatory Visualization
Caption: Workflow for the recrystallization of crude this compound.
References
Technical Support Center: Overcoming Solubility Challenges of 9,10-Diphenylanthracene in Polar Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 9,10-Diphenylanthracene (DPA) in polar solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPA) and why is its solubility a concern?
A1: this compound is a polycyclic aromatic hydrocarbon (PAH) known for its strong fluorescence, making it a valuable compound in various applications, including organic light-emitting diodes (OLEDs), scintillators, and as a fluorescent probe.[1][2][3] However, its nonpolar, crystalline structure results in very low solubility in polar solvents, particularly water, which can significantly limit its use in biological and aqueous-based systems.[1]
Q2: In which solvents is this compound soluble?
A2: this compound exhibits good solubility in a range of nonpolar to moderately polar organic solvents.[1][4] These include:
-
Chloroform
-
Toluene
-
Benzene
-
Acetone
-
Hexane
-
Cyclohexane
-
Acetonitrile
-
Ethanol
-
Carbon Disulfide
-
Petroleum Ether
It is practically insoluble in water.[1][4]
Q3: How does temperature affect the solubility of DPA?
A3: The solubility of this compound generally increases with a rise in temperature.[1] This is a crucial factor to consider during experimental procedures, as warming the solvent can aid in dissolving the compound. However, upon cooling, the solution may become supersaturated, leading to precipitation.
Troubleshooting Guide: Common Solubility Issues and Solutions
This guide addresses specific problems users may encounter when attempting to dissolve this compound in polar solvent systems.
Issue 1: DPA Precipitates Out of Solution
Cause: This is the most common issue and can be attributed to several factors:
-
Solvent Polarity: The polarity of the solvent system is too high for the nonpolar DPA molecule to remain dissolved.
-
Supersaturation: The solution was prepared at an elevated temperature and precipitation occurred upon cooling to ambient temperature.
-
Low Co-solvent Concentration: When a concentrated stock of DPA in a soluble organic solvent is diluted into a polar, aqueous buffer, the final concentration of the organic co-solvent may be insufficient to maintain solubility.
Solutions:
-
Increase Co-solvent Concentration: If experimentally permissible, increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution.
-
Slow, Controlled Dilution: Add the concentrated DPA stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing. This helps to avoid localized high concentrations that can trigger immediate precipitation.
-
Work at Lower Concentrations: The most straightforward solution is to work at a final DPA concentration that is below its solubility limit in the specific solvent mixture.
-
Maintain Elevated Temperature: If the experimental setup allows, maintaining a slightly elevated temperature can help keep the DPA in solution.
Issue 2: Formation of Aggregates or Colloidal Suspensions
Cause: Even if DPA does not visibly precipitate, it can form nano- or micro-aggregates in solution, especially in solvent systems with intermediate polarity. This can affect its photophysical properties and reactivity. Some anthracene derivatives are known to exhibit aggregation-induced emission (AIE), where aggregation leads to enhanced fluorescence.[5]
Solutions:
-
Sonication: Use a bath or probe sonicator to break up aggregates and promote the dissolution of individual molecules.
-
Filtration: For applications requiring a true molecular solution, filtering through a 0.22 µm or smaller pore size filter can remove larger aggregates. Be aware that this may also reduce the concentration of DPA in the solution.
-
Use of Surfactants or Cyclodextrins: These agents can encapsulate DPA molecules, preventing aggregation and increasing their apparent solubility in aqueous media.
Issue 3: Photodegradation of DPA in Solution
Cause: Anthracene and its derivatives can be susceptible to photodegradation, especially in the presence of oxygen and light, leading to the formation of endoperoxides.[6] This can alter the compound's properties and lead to inaccurate experimental results.
Solutions:
-
Protect from Light: Prepare and store DPA solutions in amber vials or wrap containers with aluminum foil to minimize light exposure.
-
Use Degassed Solvents: For sensitive applications, using solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon) can reduce the amount of dissolved oxygen and slow down photodegradation.
-
Work Quickly: Prepare solutions fresh and use them promptly to minimize the time for degradation to occur.
Experimental Protocols for Enhancing DPA Solubility
Method 1: Co-solvent System
This method involves using a mixture of a polar solvent (e.g., water, buffer) and a water-miscible organic solvent in which DPA is soluble.
Experimental Workflow:
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 1499-10-1 [chemicalbook.com]
- 4. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. polymer.cn [polymer.cn]
- 6. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air | PLOS One [journals.plos.org]
Technical Support Center: 9,10-Diphenylanthracene (DPA) Photodegradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the photodegradation of 9,10-Diphenylanthracene (DPA) in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (DPA) degradation in solution upon exposure to light?
A1: The primary cause of DPA photodegradation is its reaction with singlet oxygen (\¹O₂). Upon photoexcitation, DPA can transfer energy to ground-state molecular oxygen (triplet oxygen, ³O₂), generating highly reactive singlet oxygen. This singlet oxygen then reacts with a ground-state DPA molecule in a [4+2] cycloaddition reaction to form this compound-9,10-endoperoxide (DPA-EPO). This endoperoxide is non-fluorescent and represents the degraded form of DPA.
Q2: My DPA solution is losing its characteristic blue fluorescence during my experiment. Is this related to photodegradation?
A2: Yes, a decrease in the blue fluorescence of your DPA solution is a strong indicator of photodegradation. DPA is highly fluorescent, while its photodegradation product, DPA-EPO, is non-fluorescent. The loss of fluorescence directly correlates with the consumption of DPA as it is converted to the endoperoxide.
Q3: Can the photodegradation of DPA be reversed?
A3: Yes, the formation of DPA-EPO is often reversible. The endoperoxide can dissociate back to DPA and molecular oxygen upon heating.[1] However, this thermal dissociation may not be practical or desirable for all experimental conditions. In some cases, the endoperoxide can also undergo further irreversible decomposition.[2]
Q4: What are the key factors that influence the rate of DPA photodegradation?
A4: The rate of DPA photodegradation is primarily influenced by the following factors:
-
Presence and Concentration of Oxygen: Molecular oxygen is a crucial reactant in the photodegradation process. The higher the concentration of dissolved oxygen, the faster the degradation will occur.[3]
-
Solvent Type: The properties of the solvent, such as polarity and viscosity, can affect the rate of photodegradation.[4][5] The lifetime of singlet oxygen, a key reactant, is also solvent-dependent.
-
Intensity and Wavelength of Light: Higher light intensity will lead to a faster degradation rate. The wavelength of light should be within the absorption spectrum of DPA for photoexcitation to occur.
-
Presence of Photosensitizers: Other molecules in the solution that can generate singlet oxygen upon irradiation will accelerate the degradation of DPA.
-
Temperature: While the photochemical reaction itself is not strongly temperature-dependent, temperature can influence the rate of the reverse reaction (thermal dissociation of DPA-EPO).[1]
Q5: How can I prevent or minimize the photodegradation of my DPA solution?
A5: To prevent or minimize DPA photodegradation, you can implement the following strategies:
-
Deoxygenation: Removing dissolved oxygen from the solvent is the most effective way to prevent photodegradation. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solution or by using the freeze-pump-thaw method.[6]
-
Use of Singlet Oxygen Scavengers: Adding a compound that reacts with and neutralizes singlet oxygen can protect DPA. Common singlet oxygen scavengers include 1,4-diazabicyclo[2.2.2]octane (DABCO), sodium azide, and certain phenolic compounds.[7][8]
-
Minimizing Light Exposure: Protect the DPA solution from light as much as possible by using amber glassware or wrapping containers in aluminum foil. During measurements, use the lowest possible light intensity and exposure time.[9]
-
Choice of Solvent: In some cases, the choice of solvent can influence stability. Solvents in which singlet oxygen has a shorter lifetime may slow down the degradation process.
Troubleshooting Guides
Issue 1: Rapid loss of DPA fluorescence or absorbance signal during measurement.
| Possible Cause | Troubleshooting Step |
| High concentration of dissolved oxygen. | Deoxygenate the solvent and DPA solution thoroughly before and during the experiment. (See Experimental Protocol 1). |
| High intensity of the excitation light source. | Reduce the intensity of the light source using neutral density filters or by adjusting the instrument settings. Minimize the exposure time for each measurement.[9] |
| Presence of contaminating photosensitizers in the solvent or on the glassware. | Use high-purity solvents and meticulously clean all glassware. |
| Incorrect solvent choice. | Consider using a solvent in which singlet oxygen has a shorter lifetime. However, deoxygenation is a more robust solution. |
Issue 2: Inconsistent or non-reproducible photodegradation rates between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent deoxygenation. | Standardize the deoxygenation procedure (e.g., fixed bubbling time and flow rate, or a set number of freeze-pump-thaw cycles).[6] |
| Fluctuations in light source intensity. | Allow the light source to stabilize before starting the experiment and monitor its output if possible. |
| Temperature variations. | Use a temperature-controlled sample holder to maintain a constant temperature throughout the experiment. |
| Evaporation of the solvent. | Ensure the cuvette or sample container is properly sealed to prevent solvent evaporation, which would concentrate the DPA. |
Issue 3: DPA appears to be degrading even in the dark.
| Possible Cause | Troubleshooting Step |
| Presence of strong oxidizing agents in the solvent. | Use fresh, high-purity solvents. |
| Reaction with other components in a complex sample matrix. | Analyze the stability of DPA in the matrix without light exposure to establish a baseline. |
| Bacterial or fungal contamination. | For long-term storage, consider filtering the solution and storing it at a low temperature. |
Data Presentation
Table 1: Fluorescence Quantum Yields of this compound in Various Solvents
| Solvent | Fluorescence Quantum Yield (Φf) | Reference(s) |
| Cyclohexane | 0.97 - 1.0 | [10][11][12] |
| Benzene | 0.82 - 0.88 | [12] |
| Toluene | - | [13][14] |
| Acetonitrile | - | [15] |
| Ethanol | 0.95 | |
| 3-Methylpentane | 0.93 |
Note: While fluorescence quantum yield is not a direct measure of photostability, it is related to the efficiency of the excited state deactivation pathways. A high fluorescence quantum yield, as seen for DPA, suggests that fluorescence is a major de-excitation pathway, competing with intersystem crossing that can lead to singlet oxygen formation.
Table 2: Factors Influencing DPA Photodegradation Rate
| Factor | Effect on Degradation Rate | Rationale |
| Increasing Oxygen Concentration | Increases | Oxygen is a reactant in the formation of the endoperoxide.[3] |
| Increasing Light Intensity | Increases | More photons lead to more excited DPA molecules, increasing the rate of singlet oxygen formation. |
| Increasing Solvent Viscosity | Decreases | Higher viscosity can slow the diffusion of reactants (DPA and singlet oxygen), thus lowering the reaction rate.[4][5][16][17] |
| Addition of Singlet Oxygen Scavengers (e.g., DABCO) | Decreases | Scavengers intercept and deactivate singlet oxygen before it can react with DPA.[7][18] |
Experimental Protocols
Protocol 1: Deoxygenation of DPA Solution by Inert Gas Bubbling
Objective: To remove dissolved oxygen from a DPA solution to minimize photodegradation.
Materials:
-
DPA solution in the desired solvent
-
High-purity inert gas (Argon or Nitrogen) with a regulator
-
Gas dispersion tube (fritted glass bubbler) or a long needle
-
Septum-sealed cuvette or flask
-
Exhaust needle
Procedure:
-
Prepare the DPA solution in a suitable flask or directly in a septum-sealed cuvette.
-
Insert the gas dispersion tube or long needle into the solution, ensuring the tip is near the bottom.
-
Insert a second, shorter needle through the septum to act as an exhaust for the displaced oxygen.
-
Start a gentle and steady flow of the inert gas through the solution. A flow rate of 50-100 mL/min is typically sufficient. Avoid vigorous bubbling that could cause solvent splashing or evaporation.
-
Bubble the solution for at least 15-30 minutes for a standard 3 mL cuvette. The required time will depend on the solvent and the volume of the solution.
-
After the desired time, raise the gas inlet needle above the liquid surface while maintaining a positive pressure of the inert gas.
-
Remove the exhaust needle first, followed by the inlet needle, to maintain an inert atmosphere above the solution.
-
The deoxygenated solution is now ready for the experiment. For prolonged experiments, a continuous gentle flow of the inert gas over the solution's surface may be necessary.
Protocol 2: Monitoring DPA Photodegradation using UV-Vis Spectroscopy
Objective: To quantify the rate of DPA photodegradation by monitoring the decrease in its absorbance over time.
Materials:
-
Deoxygenated DPA solution (see Protocol 1)
-
UV-Vis spectrophotometer
-
Light source for irradiation (e.g., UV lamp, laser, or the spectrophotometer's own light source if sufficiently intense)
-
Quartz cuvette
-
Magnetic stirrer and stir bar (optional, for homogeneous irradiation)
Procedure:
-
Prepare a DPA solution with an initial absorbance at its λmax (around 375 nm in cyclohexane) of approximately 0.5-1.0 to ensure it is within the linear range of the spectrophotometer.
-
Transfer the deoxygenated DPA solution to a quartz cuvette. If using a stirrer, add a small stir bar.
-
Place the cuvette in the spectrophotometer's sample holder.
-
Record the initial UV-Vis spectrum of the DPA solution before irradiation (this is your t=0 measurement).
-
Begin irradiating the sample with the chosen light source. If not using the spectrophotometer's beam for degradation, ensure the external light source is positioned to illuminate the entire sample in the cuvette.
-
At regular time intervals (e.g., every 1, 2, 5, or 10 minutes, depending on the degradation rate), stop the irradiation (if using an external source) and record the full UV-Vis spectrum.
-
Continue this process until a significant decrease in the DPA absorbance is observed, or for the desired total irradiation time.
-
The photodegradation rate can be determined by plotting the absorbance at the λmax of DPA as a function of irradiation time. The data can often be fitted to a pseudo-first-order kinetic model.
Mandatory Visualizations
Caption: Photodegradation pathway of this compound (DPA).
Caption: Experimental workflow for studying DPA photodegradation.
Caption: Troubleshooting decision tree for DPA signal fading.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Mechanisms of the aqueous photodegradation of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.vu.lt [web.vu.lt]
- 5. Solvent Effect on the Photolysis of Riboflavin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Possible Role for Singlet Oxygen in the Degradation of Various Antioxidants. A Meta-Analysis and Review of Literature Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 10. PhotochemCAD | this compound [photochemcad.com]
- 11. This compound [omlc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effect of viscosity on photodegradation rates in complex secondary organic aerosol materials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Use of Selected Scavengers for the Determination of NF-TiO2 Reactive Oxygen Species during the Degradation of Microcystin-LR under Visible Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 9,10-Diphenylanthracene (DPA) Fluorescence
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the fluorescence intensity of 9,10-Diphenylanthracene (DPA). DPA is a widely utilized fluorophore known for its high quantum yield and blue emission, making it a valuable tool in various applications, including as a fluorescence standard and in electroluminescent devices.[1][2] However, achieving optimal and reproducible fluorescence intensity requires careful consideration of several experimental parameters.
This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during DPA-based fluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission maxima for DPA?
A1: In cyclohexane, this compound (DPA) has an excitation peak at approximately 373 nm and an emission peak around 426 nm.[3] These values can exhibit slight shifts depending on the solvent used.[4]
Q2: Why is DPA often used as a fluorescence quantum yield standard?
A2: DPA is frequently used as a fluorescence standard due to its high fluorescence quantum yield, which is close to unity in many non-polar solvents.[5][6] However, it's important to be aware of factors that can affect its quantum yield, such as solvent choice, concentration, and temperature.[7][8]
Q3: What is the primary mechanism of fluorescence quenching for DPA?
A3: The fluorescence of DPA can be quenched by various mechanisms, including quenching by molecular oxygen and self-quenching at high concentrations.[8][9] Oxygen quenching is a significant factor due to the long fluorescence lifetime of DPA.[8]
Q4: How does solvent polarity affect the fluorescence of DPA?
A4: The fluorescence quantum yield of DPA is known to be influenced by the solvent.[8][10] Generally, non-polar solvents tend to favor a higher quantum yield. For instance, the quantum yield is higher in cyclohexane compared to more polar solvents like ethanol or benzene.[8]
Q5: Can DPA form aggregates, and how does this impact fluorescence?
A5: While DPA itself is prone to concentration-dependent effects like self-absorption, certain derivatives of this compound can exhibit aggregation-induced emission (AIE), where aggregate formation leads to enhanced fluorescence.[6][8] However, for standard DPA, high concentrations can lead to quenching effects.[11]
Troubleshooting Guide
This guide addresses common issues encountered during DPA fluorescence measurements.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Fluorescence Signal | Incorrect Excitation/Emission Wavelengths: The spectrometer is not set to the optimal wavelengths for DPA. | Verify the excitation and emission maxima for DPA in the specific solvent being used. A typical starting point is ~373 nm for excitation and ~426 nm for emission in cyclohexane.[3] |
| Degradation of DPA: The DPA sample may have degraded due to prolonged exposure to light or improper storage. | Use a fresh sample of DPA or purify the existing sample. Store DPA in a dark, cool, and dry place. | |
| Quenching by Oxygen: Dissolved oxygen in the solvent can significantly quench DPA fluorescence.[8] | Degas the solvent by bubbling with an inert gas (e.g., nitrogen or argon) or by using the freeze-pump-thaw technique.[7] | |
| Inappropriate Solvent: The chosen solvent may be quenching the fluorescence or have poor solubility for DPA. | Use a non-polar, aprotic solvent like cyclohexane or ethanol for high quantum yields.[8] Ensure DPA is fully dissolved. | |
| Inconsistent Fluorescence Readings | Concentration Effects: Variations in concentration can lead to inconsistent results due to self-absorption and quenching.[8][11] | Prepare fresh dilutions accurately and work within a consistent and low concentration range (e.g., not exceeding 5 x 10⁻⁶ M).[7] |
| Temperature Fluctuations: The fluorescence quantum yield of DPA can be temperature-dependent.[7] | Maintain a constant and controlled temperature for all measurements. Note that the quantum efficiency of DPA in ethanol increases at lower temperatures.[7] | |
| Instrumental Drift: The fluorometer's lamp or detector may not be stable. | Allow the instrument to warm up sufficiently before taking measurements and perform regular calibration checks. | |
| Spectral Shifts | Solvent Effects: The polarity of the solvent can influence the position of the emission peak. | Be consistent with the solvent used throughout the experiment. If changing solvents, expect potential shifts in the emission maximum. |
| Presence of Impurities: Fluorescent impurities in the DPA sample or solvent can lead to unexpected spectral features. | Use high-purity DPA and spectroscopic grade solvents. Purification of DPA and distillation of solvents may be necessary. |
Quantitative Data Summary
The following tables summarize key quantitative data for DPA fluorescence in various conditions.
Table 1: Fluorescence Quantum Yields (ΦF) and Lifetimes (τ) of DPA in Different Solvents at 293 K [8]
| Solvent | Quantum Yield (ΦF) | Lifetime (τ) (ns) |
| Ethanol | 0.95 | 8.19 |
| 3-Methylpentane | 0.93 | 7.88 |
| Cyclohexane | 0.86 | 7.58 |
| Benzene | 0.82 | 7.34 |
Table 2: Effect of Temperature on the Fluorescence Quantum Efficiency of DPA in Ethanol (Concentration ≤ 5 x 10⁻⁶M) [7]
| Temperature (K) | Relative Quantum Efficiency |
| < 190 | 1.00 |
| Room Temperature | 0.88 |
| 350 | Decreases from room temp. value |
Detailed Experimental Protocols
Protocol 1: Sample Preparation for DPA Fluorescence Measurement
-
Solvent Selection and Preparation:
-
Choose a spectroscopic grade, non-polar solvent such as cyclohexane or ethanol.[8]
-
To remove dissolved oxygen, which quenches DPA fluorescence, degas the solvent by bubbling with high-purity nitrogen or argon for at least 15-20 minutes. Alternatively, for more rigorous degassing, use the freeze-pump-thaw method.[7]
-
-
Preparation of DPA Stock Solution:
-
Accurately weigh a small amount of high-purity DPA.
-
Dissolve the DPA in the degassed solvent to prepare a concentrated stock solution (e.g., 1 x 10⁻³ M). Ensure complete dissolution, using sonication if necessary. Store the stock solution in the dark to prevent photodecomposition.
-
-
Preparation of Working Solutions:
-
Cuvette Preparation:
-
Use a clean quartz cuvette with a 1 cm path length.
-
Rinse the cuvette multiple times with the solvent before filling it with the sample solution.
-
Ensure there are no air bubbles in the cuvette.
-
Seal the cuvette if possible to prevent re-oxygenation, especially for time-sensitive measurements.
-
Protocol 2: Measurement of DPA Fluorescence Spectrum
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up for the manufacturer-recommended time to ensure stable output.
-
Set the excitation and emission monochromators to the appropriate wavelengths. For DPA in cyclohexane, start with an excitation wavelength of approximately 373 nm.[3]
-
Set the slit widths for both excitation and emission. Smaller slit widths provide better spectral resolution but lower signal intensity. A good starting point is 5 nm for both.
-
-
Blank Measurement:
-
Fill a clean cuvette with the degassed solvent.
-
Place the cuvette in the sample holder.
-
Acquire a blank spectrum (emission scan) to measure any background fluorescence from the solvent or cuvette.
-
-
Sample Measurement:
-
Replace the blank cuvette with the cuvette containing the DPA working solution.
-
Acquire the emission spectrum of the DPA sample by scanning a wavelength range that covers the expected emission (e.g., 400 nm to 600 nm).
-
If necessary, subtract the blank spectrum from the sample spectrum to correct for background fluorescence.
-
-
Data Analysis:
-
Identify the wavelength of maximum fluorescence intensity (λem,max).
-
The corrected fluorescence intensity at λem,max can be used for quantitative analysis.
-
Visualizations
Caption: Factors influencing the fluorescence intensity of DPA.
Caption: A logical workflow for troubleshooting DPA fluorescence issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Spectrum [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]
- 4. Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals | MDPI [mdpi.com]
- 5. This compound [omlc.org]
- 6. Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09290K [pubs.rsc.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The fluorescence quenching of anthracene, 9-phenylanthracene and 9:10-diphenylanthracene in the vapour phase - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Quenching of 9,10-Diphenylanthracene (DPA) Fluorescence by Oxygen
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the fluorescence quenching of 9,10-diphenylanthracene (DPA) by molecular oxygen.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind the quenching of DPA fluorescence by oxygen?
A1: The quenching of this compound (DPA) fluorescence by molecular oxygen is primarily a dynamic, or collisional, quenching process.[1][2] In this mechanism, an excited DPA molecule (in its singlet state, S₁) collides with a ground-state oxygen molecule (a triplet, ³O₂). During this collision, the energy from the excited DPA is transferred to the oxygen molecule, causing the DPA to return to its ground state (S₀) without emitting a photon (fluorescence). This process is highly efficient because virtually every collision leads to quenching.[1] The interaction can also promote the formation of reactive singlet oxygen (¹O₂).[3][4]
Q2: My Stern-Volmer plot is non-linear. What are the potential causes?
A2: A non-linear Stern-Volmer plot can arise from several factors:
-
Combined Quenching Mechanisms: While dynamic quenching is dominant, the presence of a static quenching component can cause an upward curvature in the plot.[1] Static quenching occurs when DPA and oxygen form a non-fluorescent complex in the ground state.
-
High Quencher Concentration: At very high oxygen concentrations, the probability of static quenching increases.
-
Inner Filter Effects: This is unlikely with oxygen, as it does not significantly absorb light at the typical excitation wavelengths for DPA.[1] However, it's a common issue in other quenching experiments and involves the quencher absorbing either the excitation or emission light.[5]
-
Photooxidation: Prolonged exposure to excitation light in the presence of oxygen can lead to the photooxidation of DPA, forming non-fluorescent endoperoxides.[4][6] This reduces the concentration of DPA over time, leading to inaccurate intensity readings and potential non-linearity.
Q3: The observed quenching efficiency is lower than expected. Why might this be?
A3: Lower-than-expected quenching efficiency can be attributed to:
-
Solvent Viscosity: The quenching process is diffusion-controlled.[1] In highly viscous solvents, the diffusion rate of oxygen is reduced, leading to fewer collisions with excited DPA molecules and thus, lower quenching efficiency.[7]
-
Inaccurate Oxygen Concentration: The calculation of the Stern-Volmer constant relies on the precise concentration of dissolved oxygen. Errors in gas mixture composition, incomplete solution saturation, or temperature fluctuations affecting oxygen solubility can lead to inaccuracies.
-
Protected Environment: If the DPA molecules are embedded within a polymer matrix, micelle, or bound to a macromolecule, their accessibility to dissolved oxygen may be hindered, reducing the quenching rate.[6][7]
Q4: How can I prevent photobleaching or degradation of my DPA sample during the experiment?
A4: DPA can undergo photooxidation, particularly under UV irradiation in an oxygen-rich environment.[4][6] To minimize this:
-
Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.
-
Minimize the sample's exposure time to the excitation light by using shutters.
-
For each data point, use a fresh aliquot of the DPA solution if possible.
-
Periodically check the absorption spectrum of the DPA solution to ensure no significant degradation has occurred.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Fluorescence intensity is unstable or drifting downwards over time (at constant oxygen concentration). | Photooxidation of DPA. | Reduce excitation light intensity. Minimize exposure time using a shutter. Check the DPA absorption spectrum for changes.[4][6] |
| Poor linearity of Stern-Volmer plot (upward curvature). | Presence of both static and dynamic quenching. | Analyze the data using a modified Stern-Volmer equation that accounts for both quenching types. Ensure you are not working at excessively high oxygen concentrations.[1] |
| Difficulty in removing all oxygen for the reference measurement (I₀). | Inefficient deoxygenation technique. | Purge the solution with a high-purity inert gas (argon or nitrogen) for a sufficient duration (e.g., 15-20 minutes).[3] Ensure the cuvette is properly sealed to prevent re-entry of atmospheric oxygen. |
| Results are not reproducible between experiments. | Inconsistent temperature or oxygen concentration. | Use a temperature-controlled cuvette holder to maintain a constant temperature. Ensure the method for controlling oxygen concentration (e.g., gas bubbling) is consistent and allows the solution to reach equilibrium.[1] |
Quantitative Data Summary
The efficiency of quenching is described by the bimolecular quenching constant, kₒ. The Stern-Volmer constant (Kₛᵥ) is related to kₒ by the equation Kₛᵥ = kₒτ₀, where τ₀ is the fluorescence lifetime of DPA in the absence of oxygen.
| Fluorophore System | Solvent | Quenching Rate Constant (kₒ) (M⁻¹s⁻¹) | Notes |
| Anthracene Derivatives / O₂ | Methylcyclohexane | 3.0 x 10⁹ - 3.8 x 10⁹ (for triplet state) | Quenching of the triplet state is also efficient.[8] |
| Tryptophan / O₂ | Water | ~1.2 x 10¹⁰ | For comparison; demonstrates a typical diffusion-controlled rate.[2] |
| 9,10-Dimethylanthracene / O₂ | n-Hexane | Activation energy for quenching was found to be 6.6 ± 0.1 kJ mol⁻¹ | The rate constant is temperature-dependent.[8] |
| This compound / O₂ | Various | Rate is generally near the diffusion-controlled limit. | The specific value depends heavily on solvent viscosity and temperature.[1][7] |
Visualizations and Diagrams
Fluorescence Quenching Mechanism
Caption: Collisional quenching of excited DPA by ground-state oxygen.
Experimental Workflow
Caption: Standard experimental workflow for DPA fluorescence quenching.
Stern-Volmer Relationship
Caption: Logical relationship of the Stern-Volmer equation components.
Experimental Protocols
Objective: To determine the Stern-Volmer constant (Kₛᵥ) for the quenching of this compound fluorescence by molecular oxygen in a given solvent (e.g., cyclohexane).
Materials:
-
This compound (DPA)
-
Spectroscopic grade solvent (e.g., cyclohexane)
-
High-purity nitrogen (N₂) or argon (Ar) gas
-
High-purity oxygen (O₂) gas or certified O₂/N₂ gas mixtures
-
Gas flow controllers or meters
-
Fluorescence spectrometer with a temperature-controlled cuvette holder
-
Airtight fluorescence cuvette with septum-sealed ports for gas inlet/outlet
Procedure:
-
Solution Preparation: Prepare a stock solution of DPA in the chosen solvent. The concentration should be dilute enough to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Reference Measurement (I₀):
-
Transfer an aliquot of the DPA solution to the airtight cuvette.
-
Seal the cuvette and place it in the temperature-controlled holder in the spectrometer.
-
Purge the solution with a gentle stream of inert gas (N₂ or Ar) for 15-20 minutes to remove all dissolved oxygen.[3] Maintain a positive pressure of the inert gas to prevent atmospheric oxygen from re-entering.
-
Set the excitation wavelength (e.g., 373 nm) and record the full emission spectrum. The fluorescence intensity at the emission maximum is your I₀ value.
-
-
Quenching Measurements (I):
-
Introduce a controlled concentration of oxygen. This can be achieved by bubbling the solution with a certified gas mixture (e.g., 5% O₂ in N₂) until the solution is saturated.
-
Allow the solution to equilibrate for several minutes.
-
Record the emission spectrum under the same conditions as the reference. The new intensity at the emission maximum is your I value for that specific oxygen concentration.
-
-
Data Point Collection: Repeat step 3 with several different oxygen concentrations (e.g., by using different certified gas mixtures or by mixing O₂ and N₂ with flow controllers). This will provide a series of I values corresponding to different [O₂]. The concentration of dissolved oxygen can be calculated using Henry's Law and the known partial pressure of oxygen in the gas mixture.
-
Data Analysis:
References
- 1. Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. arrow.tudublin.ie [arrow.tudublin.ie]
- 7. Detection of oxygen by fluorescence quenching [opg.optica.org]
- 8. researchgate.net [researchgate.net]
- 9. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
- 10. Stern-Volmer-equation Optical Sensor Basics [presens.de]
Technical Support Center: 9,10-Diphenylanthracene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 9,10-Diphenylanthracene (DPA).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in DPA synthesis can stem from several factors, primarily related to the chosen synthetic route and reaction conditions. Common methods for synthesizing DPA include Grignard reactions, Suzuki couplings, and Diels-Alder reactions.
-
Grignard Reaction: This is a widely used method involving the reaction of a Grignard reagent (e.g., phenylmagnesium bromide) with a 9,10-dihaloanthracene.[1][2] To optimize the yield, ensure the following:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents (like THF) should be used.
-
Reagent Quality: The quality of the magnesium and the haloaromatic is crucial. Use freshly crushed magnesium turnings.
-
Catalyst Choice: While not always necessary, certain catalysts can improve yields. Palladium or nickel-based catalysts have been shown to be effective.[1][2]
-
Temperature Control: The reaction should be carefully monitored and controlled, typically between 30 to 60°C.[1][2]
-
-
Suzuki Coupling: This method involves the cross-coupling of 9,10-dibromoanthracene with phenylboronic acid using a palladium catalyst.[3][4] High yields (up to 90%) have been reported with this method.[3][4] Key factors for success include:
-
Catalyst and Ligand: The choice of palladium catalyst (e.g., Pd(PPh₃)₄) and appropriate ligands is critical for catalytic efficiency.[3][4]
-
Base: A base, such as sodium carbonate, is required for the reaction to proceed.
-
Solvent System: A mixture of solvents, such as DMF or toluene/ethanol with water, is often used.
-
-
Diels-Alder Reaction: This approach typically involves the reaction of an anthracene derivative with a dienophile. While a viable route, it can sometimes lead to the formation of side products and may require more stringent reaction conditions to achieve high yields.[5][6]
Q2: I am observing significant impurity formation in my product. What are the likely side products and how can I minimize them?
A2: Impurity formation is a common issue. The nature of the impurities depends on the synthetic route:
-
In Grignard Reactions:
-
Biphenyl: Formed from the coupling of the Grignard reagent with unreacted bromobenzene. Using the correct stoichiometry and slow addition of reagents can minimize this.
-
Monosubstituted Product (9-phenylanthracene): Incomplete reaction can lead to this impurity. Ensure sufficient reaction time and reagent equivalents.
-
Oxidation Products: Anthracene derivatives can be susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
-
In Suzuki Couplings:
-
Homocoupling Products: Phenylboronic acid can self-couple to form biphenyl. Careful control of reaction conditions and catalyst choice can reduce this.
-
Residual Catalyst: Palladium residues can contaminate the final product. These can be removed through proper workup and purification.
-
To minimize impurities, it is crucial to follow a robust purification protocol after the reaction is complete.
Q3: What is the most effective method for purifying crude this compound?
A3: The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
-
Column Chromatography: This is a highly effective method for separating DPA from byproducts. A silica gel column with a non-polar eluent system (e.g., hexane or a hexane/dichloromethane mixture) is typically used.[3][4][7]
-
Recrystallization: This is a good method for removing minor impurities and obtaining highly pure crystalline DPA. Toluene is a common solvent for recrystallization.[8]
-
Sublimation: For achieving very high purity, especially for applications in organic electronics like OLEDs, sublimation can be employed.[9]
-
Washing: Washing the crude product with appropriate solvents can remove some impurities. For instance, washing with water and brine during the workup of a Grignard or Suzuki reaction helps remove inorganic salts and water-soluble impurities.[3][4]
Q4: Can you provide a detailed experimental protocol for a high-yield synthesis of this compound?
A4: Below are protocols for two common high-yield synthetic routes.
Experimental Protocols
Grignard Reaction Protocol
This protocol is adapted from patented procedures that report yields up to 87.8%.[1]
Materials:
-
Magnesium turnings
-
Bromobenzene
-
9,10-Dibromoanthracene or 9,10-Dichloroanthracene
-
Anhydrous Tetrahydrofuran (THF)
-
Palladium or Nickel catalyst (e.g., Pd(PPh₃)₂Cl₂, Ni(acac)₂)[1][2]
-
Toluene
-
Dilute Hydrochloric Acid
-
Saturated Saline Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend magnesium turnings in anhydrous THF. Add bromobenzene dropwise while refluxing to initiate the formation of the phenylmagnesium bromide Grignard reagent.
-
Coupling Reaction: In a separate flask, dissolve 9,10-dihaloanthracene and the catalyst in anhydrous THF. To this solution, add the prepared Grignard reagent dropwise with agitation at a temperature between 30 to 60°C. Maintain this temperature and continue agitation for 1 hour after the addition is complete.[1]
-
Workup: Quench the reaction by adding dilute hydrochloric acid. Extract the product into toluene. Wash the organic layer with water and then with a saturated saline solution.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate. The precipitated crystal is the this compound product. Further purification can be achieved by recrystallization from toluene or column chromatography.
Suzuki Coupling Protocol
This protocol is based on literature methods reporting yields of up to 90%.[3][4]
Materials:
-
9,10-Dibromoanthracene
-
Phenylboronic Acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Dimethylformamide (DMF) or a Toluene/Ethanol/Water solvent system
-
Diethyl Ether (Et₂O)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 9,10-dibromoanthracene, phenylboronic acid, sodium carbonate, and the palladium catalyst in the chosen solvent system.
-
Reaction: Heat the mixture under a nitrogen atmosphere at 110°C for 2.5 hours.[4]
-
Workup: After cooling, dilute the mixture with cold water and filter. Extract the filtrate with diethyl ether. Wash the combined organic extracts with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue by column chromatography using silica gel and a suitable eluent like petroleum ether to obtain pure this compound.[3][4]
Data Presentation
Table 1: Comparison of Yields in Grignard Reaction with Different Catalysts. [1][2]
| Starting Material | Catalyst | Yield (%) | Purity (HPLC, %) |
| 9,10-Dibromoanthracene | Pd(PPh₃)₂Cl₂ | 75.5 | 97.6 |
| 9,10-Dibromoanthracene | Ni(acac)₂ | 75.9 | 97.0 |
| 9,10-Dibromoanthracene | Ni(dppe)Cl₂ | 81.7 | 97.7 |
| 9,10-Dichloroanthracene | Ni(PPh₃)₂Br₂ | 73.5 | 94.7 |
| 9,10-Dibromoanthracene | Pd(PPh₃)₄ | 87.8 | 98.4 |
Visualizations
Experimental Workflows
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Workflow for the Suzuki coupling synthesis of this compound.
Logical Relationship Diagram
Caption: Troubleshooting logic for improving DPA synthesis yield and purity.
References
- 1. US6566572B2 - Process for producing this compound - Google Patents [patents.google.com]
- 2. EP1132363A1 - A process for producing this compound - Google Patents [patents.google.com]
- 3. This compound | 1499-10-1 [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. The first Diels–Alder reaction of a 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene derivative: synthesis and crystal structure of a novel donor–π–anthraquinone diad - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 8. Additive-Assisted Crystallization of this compound [mdpi.com]
- 9. rsc.org [rsc.org]
Identifying and removing impurities from 9,10-Diphenylanthracene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9,10-Diphenylanthracene (DPA). The following information is designed to address common challenges encountered during experimental procedures and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound (DPA)?
A1: The most prevalent laboratory methods for synthesizing DPA are the Suzuki-Miyaura coupling and the Grignard reaction. A Diels-Alder approach is also possible but less commonly employed for this specific molecule.
Q2: My DPA synthesis resulted in a low yield. What are the potential causes?
A2: Low yields in DPA synthesis can stem from several factors, depending on the chosen method. For Suzuki coupling, incomplete reaction due to catalyst deactivation or inefficient cross-coupling can be a cause. In Grignard reactions, the presence of moisture is a critical factor that can significantly reduce yield by quenching the Grignard reagent. Other potential issues include side reactions, suboptimal reaction conditions (temperature, reaction time), and loss of product during workup and purification.
Q3: How can I identify impurities in my DPA product?
A3: Thin-layer chromatography (TLC) is a quick method to assess the purity of your product. The presence of multiple spots indicates impurities. For more detailed identification, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential. Comparison of the obtained spectra with reference spectra of pure DPA can help identify the product and reveal the presence of impurities through unexpected signals.
Q4: What are the best methods for purifying crude this compound?
A4: The most common and effective purification techniques for DPA are recrystallization and column chromatography. Recrystallization from solvents like toluene or a hexane/dichloromethane mixture can yield highly pure crystalline DPA.[1] For mixtures with impurities of similar polarity, silica gel column chromatography is recommended.[2]
Q5: How can I confirm the identity and purity of my final DPA product?
A5: The identity and purity of your synthesized DPA should be confirmed using a combination of analytical techniques. The melting point of pure DPA is in the range of 245-248 °C.[3] Spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy should be used to confirm the chemical structure.[2][4] High-Performance Liquid Chromatography (HPLC) can also be employed to assess purity with high accuracy.[5]
Troubleshooting Guides
Issue 1: Unexpected Side Products in Suzuki-Miyaura Coupling
Problem: TLC analysis of the crude product from a Suzuki-Miyaura coupling of 9,10-dibromoanthracene and phenylboronic acid shows multiple spots in addition to the desired DPA spot.
Potential Causes and Solutions:
-
Homo-coupling of Phenylboronic Acid: This side reaction forms biphenyl.
-
Identification: Biphenyl is a non-polar compound and will likely have a different Rf value on TLC compared to DPA. Its presence can be confirmed by comparing with a biphenyl standard on TLC or by its characteristic signals in the ¹H NMR spectrum.
-
Solution: Optimize the reaction conditions by ensuring a true inert atmosphere (degassing solvents and using a nitrogen or argon blanket) to minimize oxidative homo-coupling. Using a slight excess of the dihaloanthracene can also disfavor this side reaction.
-
-
Unreacted 9,10-dibromoanthracene: The starting material may not have fully reacted.
-
Identification: This can be identified by a distinct spot on the TLC plate corresponding to the starting material.
-
Solution: Increase the reaction time or temperature, or add a fresh portion of the palladium catalyst. Ensure the catalyst is active and not poisoned.
-
-
Mono-substituted product (9-phenyl-10-bromoanthracene): Incomplete reaction can lead to the formation of the mono-arylated product.
-
Identification: This impurity will have a polarity between the starting material and the final product. Its structure can be confirmed by mass spectrometry or detailed NMR analysis.
-
Solution: Drive the reaction to completion by increasing the reaction time, temperature, or the amount of phenylboronic acid and base.
-
Issue 2: Low Yield and Byproducts in Grignard Reaction
Problem: The Grignard reaction of a 9,10-dihaloanthracene with phenylmagnesium bromide results in a low yield of DPA and the presence of a significant amount of a non-polar byproduct.
Potential Causes and Solutions:
-
Presence of Moisture: Grignard reagents are extremely sensitive to water, which will quench the reagent and reduce the yield.
-
Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents (e.g., dry diethyl ether or THF) and perform the reaction under a strictly inert atmosphere (nitrogen or argon).
-
-
Formation of Biphenyl: The Grignard reagent can couple with itself to form biphenyl.[6]
-
Identification: Biphenyl is a common byproduct and can be identified by TLC and NMR as described in the Suzuki coupling section.
-
Solution: Add the Grignard reagent slowly to the solution of the dihaloanthracene to maintain a low concentration of the Grignard reagent, which minimizes self-coupling.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the magnesium turnings are activated (e.g., with a small crystal of iodine) to initiate the Grignard reagent formation effectively.[7] Allow sufficient reaction time for both the formation of the Grignard reagent and its subsequent reaction with the dihaloanthracene.
-
Data Presentation
| Parameter | This compound (DPA) | Biphenyl (Impurity) | 9,10-Dibromoanthracene (Starting Material) |
| Molecular Formula | C₂₆H₁₈ | C₁₂H₁₀ | C₁₄H₈Br₂ |
| Molecular Weight | 330.42 g/mol | 154.21 g/mol | 336.02 g/mol |
| Melting Point | 245-248 °C | 69-72 °C | 220-225 °C |
| Appearance | Slightly yellow powder | White crystalline solid | Yellow to orange crystalline solid |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is adapted from a literature procedure.[2]
Materials:
-
9,10-Dibromoanthracene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
-
Hexane and Dichloromethane (DCM) for chromatography
Procedure:
-
In a round-bottom flask, combine 9,10-dibromoanthracene (1.0 eq), phenylboronic acid (2.2 eq), and sodium carbonate (4.0 eq).
-
Add a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (e.g., 0.05 eq), to the reaction mixture.
-
Heat the mixture to reflux (around 80-100 °C) and stir vigorously for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to yield pure this compound.
Protocol 2: Synthesis of this compound via Grignard Reaction
This protocol is based on general Grignard reaction procedures.[5]
Materials:
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
9,10-Dichloroanthracene or 9,10-Dibromoanthracene
-
Dilute hydrochloric acid (HCl)
-
Toluene
-
Saturated saline solution
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings (2.4 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous ether or THF.
-
In the dropping funnel, place a solution of bromobenzene (2.4 eq) in anhydrous ether or THF.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should start, indicated by bubbling and a change in color. If it doesn't start, gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Dihaloanthracene:
-
In a separate flame-dried flask, dissolve the 9,10-dihaloanthracene (1.0 eq) in anhydrous THF.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the solution of the dihaloanthracene to the Grignard reagent with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding dilute hydrochloric acid.
-
Extract the product with toluene.
-
Wash the organic layer with a saturated saline solution and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like toluene to give pure this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and removing impurities in this compound synthesis.
Caption: Simplified reaction pathway for the Suzuki-Miyaura coupling synthesis of this compound.
References
- 1. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. This compound | C26H18 | CID 15159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US6566572B2 - Process for producing this compound - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
Troubleshooting low quantum yield in 9,10-Diphenylanthracene experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9,10-Diphenylanthracene (DPA). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on resolving low quantum yield.
Troubleshooting Guide: Low Quantum Yield
A low fluorescence quantum yield can significantly compromise the sensitivity and reliability of your experiments. This guide will walk you through potential causes and solutions.
Q1: My measured quantum yield for DPA is significantly lower than the expected high value. What are the primary factors I should investigate?
A1: A low quantum yield for this compound (DPA), which is known for its high fluorescence efficiency, can stem from several factors. The most common culprits include issues with the solvent, the presence of quenching agents, problems with sample concentration, and photobleaching. It's crucial to systematically investigate each of these possibilities.
Q2: How can the choice of solvent affect the quantum yield of DPA?
A2: The solvent environment plays a critical role in the photophysical properties of DPA.[1] DPA exhibits its highest quantum yields in non-polar solvents like cyclohexane, where values can approach 1.0.[2] In more polar solvents, the quantum yield can be lower. Ensure you are using a solvent appropriate for DPA and that it is of high purity (spectroscopic grade), as impurities can act as quenchers.
Q3: I suspect fluorescence quenching is occurring. What are common quenchers for DPA and how can I mitigate their effects?
A3: Fluorescence quenching is a process that decreases fluorescence intensity.[1] Common quenchers include dissolved molecular oxygen, halide ions, and heavy atoms.[1] To reduce quenching from dissolved oxygen, it is recommended to deoxygenate your solvent by bubbling an inert gas, such as nitrogen or argon, through the solution prior to measurement.
Q4: Could the concentration of my DPA solution be the reason for the low quantum yield?
A4: Yes, both excessively high and low concentrations can be problematic. At high concentrations, DPA molecules can form aggregates, which often have lower quantum yields due to self-quenching.[1] Conversely, extremely low concentrations might produce a signal that is too weak for accurate detection by the instrument. It is also important to ensure that the absorbance of the solution at the excitation wavelength is kept low (typically below 0.1) to avoid the inner filter effect, where the emitted light is reabsorbed by other molecules in the solution.[3]
Q5: What is photobleaching and how can I prevent it from affecting my quantum yield measurements?
A5: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a permanent loss of fluorescence.[1] DPA is generally considered photostable, but prolonged exposure to high-intensity light can still cause it to degrade.[4] To minimize photobleaching, reduce the exposure time to the excitation light and use the lowest possible excitation power that still provides a good signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the typical quantum yield of this compound?
A1: this compound is known for its very high fluorescence quantum yield, which is often close to 1.0 (or 100%) in non-polar solvents like cyclohexane.[2] However, the exact value can vary depending on the solvent and other experimental conditions.
Q2: What is a suitable reference standard for measuring the relative quantum yield of DPA?
A2: Quinine sulfate in 0.1 N H₂SO₄ is a commonly used fluorescence standard. However, for DPA, which emits in the blue region of the spectrum, another well-characterized standard with a similar emission range, or even DPA itself in a well-defined solvent like cyclohexane, can be used.[5][6]
Q3: How do I prepare my DPA sample for quantum yield measurement?
A3: DPA is a pale yellow crystalline solid that is soluble in many organic solvents such as chloroform, toluene, acetone, and hexane, but is relatively insoluble in water.[4] To prepare a sample, create a stock solution in a suitable high-purity solvent and then dilute it to a concentration where the absorbance at the excitation wavelength is below 0.1.
Q4: What are the typical excitation and emission wavelengths for DPA?
A4: this compound has an excitation peak around 373 nm and an emission peak around 426 nm in cyclohexane.[7][8]
Quantitative Data Summary
The following table summarizes the reported fluorescence quantum yields (Φ) of this compound in various solvents.
| Solvent | Quantum Yield (Φ) | Reference |
| Cyclohexane | 1.0 | Berlman, 1965[2] |
| Cyclohexane | 0.90 | Hamai, 1983; Meech, 1983; Eaton, 1988[2] |
| Cyclohexane | 0.97 | |
| Benzene | 0.88 ± 0.03 | [9] |
| Ethanol | 0.95 | [5] |
| Acetone | 0.99 | [10] |
Experimental Protocol: Relative Quantum Yield Measurement
This protocol outlines the steps for determining the fluorescence quantum yield of this compound (DPA) relative to a standard.
1. Materials and Reagents:
-
This compound (high purity)
-
Fluorescence standard (e.g., Quinine sulfate)
-
Spectroscopic grade solvents (e.g., cyclohexane for DPA, 0.1 N H₂SO₄ for Quinine sulfate)
-
Volumetric flasks and pipettes
2. Instrument Setup:
-
A spectrofluorometer capable of measuring excitation and emission spectra.
-
A UV-Vis spectrophotometer for absorbance measurements.
3. Solution Preparation:
-
Prepare a stock solution of DPA in the chosen solvent.
-
Prepare a stock solution of the reference standard in its appropriate solvent.
-
From the stock solutions, prepare a series of dilute solutions for both the DPA and the standard, ensuring the absorbance at the excitation wavelength is below 0.1.
4. Absorbance Measurement:
-
Measure the absorbance spectra for all prepared solutions using the UV-Vis spectrophotometer.
-
Record the absorbance at the chosen excitation wavelength.
5. Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Measure the fluorescence emission spectrum for each solution.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
6. Quantum Yield Calculation:
-
Plot the integrated fluorescence intensity versus the absorbance for both the DPA and the standard. The plots should be linear.
-
The quantum yield of the DPA sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions, respectively.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [omlc.org]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. Absorption [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]
- 8. Spectrum [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09290K [pubs.rsc.org]
Technical Support Center: Stabilizing 9,10-Diphenylanthracene for Long-Term Spectroscopic Studies
Welcome to the technical support center for 9,10-Diphenylanthracene (DPA). This resource is designed for researchers, scientists, and drug development professionals who utilize DPA in long-term spectroscopic studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in maintaining the stability and performance of DPA in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (DPA) degradation in solution?
A1: The principal cause of DPA degradation is photooxidation. In the presence of oxygen and light, DPA can react with singlet oxygen (¹O₂) to form a non-fluorescent 9,10-endoperoxide. This process leads to a decrease in the fluorescence signal over time, a phenomenon known as photobleaching.
Q2: How can I minimize the photodegradation of my DPA solutions?
A2: There are two primary strategies to enhance the long-term stability of DPA solutions for spectroscopic studies:
-
Deoxygenation: Removing dissolved oxygen from the solvent is a highly effective method to prevent photooxidation. This is typically achieved by purging the solvent with an inert gas, such as high-purity nitrogen or argon, before and during the experiment.
-
Use of Singlet Oxygen Quenchers: Adding a chemical agent that deactivates singlet oxygen can effectively inhibit the degradation of DPA. Common singlet oxygen quenchers include sodium azide (NaN₃) and 1,4-diazabicyclo[2.2.2]octane (DABCO).
Q3: Which solvent should I use for my DPA experiments to maximize stability?
A3: While DPA is soluble in a variety of organic solvents, its photostability can be solvent-dependent. Non-polar, aprotic solvents are generally preferred. The choice of solvent can also influence the fluorescence quantum yield of DPA. Refer to the data in Table 1 for a comparison of fluorescence quantum yields in different solvents. For applications requiring the highest stability, it is crucial to select a solvent that can be effectively deoxygenated and is compatible with any chosen stabilizers.
Q4: Does the concentration of DPA affect its stability?
A4: Yes, the concentration of DPA can impact its stability and spectroscopic properties. At very high concentrations (typically above 1.4 mM), DPA molecules may form aggregates, which can alter their photophysical behavior and potentially lead to self-quenching of fluorescence.[1] For most spectroscopic applications, it is advisable to work with dilute solutions (in the micromolar range) to avoid aggregation-related issues.
Troubleshooting Guides
Issue 1: Rapid decrease in fluorescence intensity during measurement.
-
Possible Cause: Photodegradation due to the presence of dissolved oxygen.
-
Troubleshooting Steps:
-
Verify Deoxygenation: Ensure your solvent was properly deoxygenated before preparing the DPA solution. If using an inert gas purge, confirm that the gas flow was sufficient and maintained for an adequate duration.
-
Check for Leaks: Inspect your experimental setup (e.g., cuvette, tubing) for any potential leaks that could allow atmospheric oxygen to enter the sample.
-
Consider a Singlet Oxygen Quencher: If deoxygenation alone is insufficient or impractical for your experiment, consider adding a singlet oxygen quencher like sodium azide or DABCO to your solution.
-
Reduce Excitation Intensity: High-intensity light sources can accelerate photobleaching. If possible, reduce the excitation power or use neutral density filters.
-
Issue 2: Inconsistent or non-reproducible fluorescence measurements.
-
Possible Cause 1: Inner filter effects at high DPA concentrations.
-
Troubleshooting Steps:
-
Check Absorbance: Measure the absorbance of your DPA solution at the excitation wavelength. If the absorbance is too high (typically > 0.1 AU), inner filter effects can lead to non-linear and inaccurate fluorescence readings.
-
Dilute the Sample: If the absorbance is high, dilute your sample to a concentration where the absorbance is within the linear range.
-
-
Possible Cause 2: Solvent impurities or degradation.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use spectroscopic or HPLC grade solvents to minimize impurities that could quench fluorescence or participate in photochemical reactions.
-
Freshly Prepare Solutions: Prepare DPA solutions fresh whenever possible, as some organic solvents can degrade over time, especially when exposed to light and air.
-
Issue 3: Unexpected peaks or shifts in the emission spectrum.
-
Possible Cause 1: Presence of fluorescent impurities in the DPA sample or solvent.
-
Troubleshooting Steps:
-
Check Purity: Verify the purity of your DPA solid. If necessary, purify it by recrystallization or sublimation.
-
Run a Solvent Blank: Acquire a fluorescence spectrum of the solvent alone to check for any background fluorescence.
-
-
Possible Cause 2: Formation of degradation products.
-
Troubleshooting Steps:
-
Monitor Spectral Changes Over Time: Acquire emission spectra at different time points during your experiment. The appearance of new peaks or a shift in the main emission peak can indicate the formation of fluorescent degradation products.
-
Implement Stabilization Techniques: If degradation is observed, implement the stabilization strategies outlined in the FAQs section (deoxygenation or use of quenchers).
-
Data Presentation
Table 1: Fluorescence Quantum Yield (ΦF) of this compound in Various Solvents.
| Solvent | Fluorescence Quantum Yield (ΦF) | Reference |
| Cyclohexane | 0.97 | [2] |
| Benzene | 0.88 ± 0.03 | [2] |
| Ethanol | 0.95 | [3] |
| 3-Methylpentane | 0.93 | [3] |
Note: Fluorescence quantum yields can be sensitive to experimental conditions and the presence of quenchers like dissolved oxygen.
Experimental Protocols
Protocol 1: Preparation of Deoxygenated this compound Solutions
Objective: To prepare a DPA solution with minimal dissolved oxygen to inhibit photodegradation.
Materials:
-
This compound (DPA)
-
High-purity solvent (e.g., spectroscopic grade cyclohexane or toluene)
-
High-purity inert gas (Nitrogen or Argon) with a gas dispersion tube (sparging needle)
-
Schlenk flask or a similar sealable reaction vessel
-
Septa and needles
-
Spectroscopic cuvette with a septum-sealed cap
Procedure:
-
Solvent Deoxygenation:
-
Place the desired volume of solvent into a Schlenk flask.
-
Seal the flask and insert a gas dispersion tube connected to the inert gas supply, ensuring the outlet is vented.
-
Bubble the inert gas through the solvent for at least 30-60 minutes to displace dissolved oxygen. For long-term storage, it is recommended to perform three freeze-pump-thaw cycles.
-
-
Preparation of DPA Solution:
-
Under a positive pressure of the inert gas, add the pre-weighed DPA solid to the deoxygenated solvent to achieve the desired concentration.
-
Stir the solution until the DPA is fully dissolved.
-
-
Transfer to Cuvette:
-
Using a gas-tight syringe, transfer the deoxygenated DPA solution to a septum-sealed spectroscopic cuvette that has been previously flushed with the inert gas.
-
Maintain a positive pressure of the inert gas during the transfer to prevent re-oxygenation.
-
-
Measurement:
-
Acquire spectroscopic data immediately after preparation. For long-term studies, store the sealed cuvette in the dark.
-
Protocol 2: Stabilization of this compound Solutions with Sodium Azide
Objective: To inhibit DPA photodegradation by quenching singlet oxygen using sodium azide.
Materials:
-
This compound (DPA)
-
High-purity solvent (e.g., ethanol, acetonitrile)
-
Sodium azide (NaN₃)
-
Volumetric flasks
-
Spectroscopic cuvette
Procedure:
-
Prepare a Stock Solution of Sodium Azide:
-
Caution: Sodium azide is highly toxic and can form explosive compounds with some metals. Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. Avoid contact with acids and metal spatulas.
-
Prepare a stock solution of sodium azide in the chosen solvent (e.g., 1 M in water or a suitable organic solvent).
-
-
Prepare the DPA Solution:
-
Prepare a solution of DPA in the desired solvent at the target concentration.
-
-
Add the Quencher:
-
Add a small aliquot of the sodium azide stock solution to the DPA solution to achieve a final concentration typically in the range of 1-10 mM. The optimal concentration may need to be determined empirically for your specific experimental conditions.
-
Gently mix the solution to ensure homogeneity.
-
-
Measurement:
-
Transfer the solution to a spectroscopic cuvette and proceed with your measurements.
-
Mandatory Visualizations
Caption: Photodegradation pathway of this compound (DPA).
References
Aggregation-caused quenching of 9,10-Diphenylanthracene and its prevention
Welcome to the technical support center for 9,10-Diphenylanthracene (DPA) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with aggregation-caused quenching (ACQ). Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you diagnose and prevent fluorescence quenching in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Aggregation-Caused Quenching (ACQ)?
A1: Aggregation-caused quenching is a common photophysical phenomenon where the fluorescence intensity of a luminophore, such as this compound (DPA), significantly decreases upon aggregation in concentrated solutions or in the solid state.[1][2][3] This occurs because the close proximity of the molecules in an aggregated state leads to strong intermolecular interactions, primarily π-π stacking.[1] These interactions create non-radiative decay pathways, allowing the excited state energy to be dissipated as heat rather than emitted as light, thus "quenching" the fluorescence.[4][5]
Q2: Why is this compound (DPA) susceptible to ACQ?
A2: DPA is a planar, π-conjugated aromatic hydrocarbon.[2] This flat structure and extensive π-system create a strong tendency for molecules to stack on top of each other (π-π stacking) in the solid state or at high concentrations.[1][6] This stacking facilitates the formation of non-emissive or weakly emissive species like excimers, which are a primary cause of quenching and often result in undesirable red-shifting of the emission spectrum.[2]
Q3: What is the opposite of ACQ?
A3: The opposite phenomenon is known as Aggregation-Induced Emission (AIE).[7] Molecules exhibiting AIE are typically non-emissive when individually dissolved in a good solvent but become highly luminescent upon aggregation.[5] This is often achieved by designing molecules with propeller-like structures (e.g., by attaching tetraphenylethene (TPE) groups) whose intramolecular rotations (a non-radiative decay pathway) are restricted in the aggregate state, thus forcing the molecule to release its energy radiatively as light.[8]
Q4: How can I quickly determine if my sample is experiencing ACQ?
A4: A simple diagnostic experiment involves measuring the fluorescence in different solvent mixtures. DPA is highly soluble in organic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) but insoluble in water. By preparing a dilute solution of your DPA derivative in THF and gradually adding water, you can induce aggregation. If the fluorescence intensity dramatically decreases as the water fraction increases, it is a strong indicator of ACQ.[1]
Troubleshooting Guide
Problem: My DPA derivative is highly fluorescent in dilute solution but shows very weak or no emission in the solid state (thin film or powder).
-
Diagnosis: This is a classic sign of Aggregation-Caused Quenching (ACQ). The DPA molecules are likely forming tight π-π stacks in the solid state, leading to non-radiative decay.[2]
-
Solutions:
-
Covalent Modification: Introduce bulky substituents to the DPA core. Attaching large, three-dimensional groups (like t-butyl or tetraphenylethene) to the DPA molecule can sterically hinder the molecules from getting close enough to form π-π stacks.[3][8]
-
Host-Guest Chemistry: Encapsulate the DPA derivative within the hydrophobic cavity of a host molecule, such as a cyclodextrin or cucurbituril. This physically isolates individual DPA molecules, preventing aggregation even in the solid state.
-
Co-assembly/Doping: Create a solid-state mixture of your DPA derivative with a large, inert "molecular barrier" or matrix material.[3][6] Co-assembling DPA with a bulky, non-fluorescent molecule like octafluoronaphthalene can disrupt DPA's self-aggregation and enhance solid-state emission.[6] Doping DPA into a polymer film (like PMMA) at a low concentration can also preserve its fluorescence by keeping the molecules separated.[9][10]
-
Problem: The fluorescence of my DPA probe is quenched when I introduce it into an aqueous buffer for a bio-imaging experiment.
-
Diagnosis: DPA is hydrophobic and will aggregate in aqueous environments, leading to ACQ.[1]
-
Solutions:
-
Nanoparticle Encapsulation: Formulate the DPA derivative into polymeric or lipid-based nanoparticles. The hydrophobic DPA will be trapped within the core of the nanoparticle, isolated from the aqueous environment and from other DPA molecules, thus preserving its fluorescence.[3]
-
Convert to an AIEgen: If synthetic modification is an option, transform the DPA derivative from an ACQ molecule to an Aggregation-Induced Emission (AIE) luminogen. By attaching AIE-active moieties like tetraphenylethene (TPE) to the DPA core, the resulting molecule will become fluorescent upon aggregation in the aqueous medium.[10][11] This strategy takes advantage of the aggregation process rather than fighting it.
-
Quantitative Data Summary
The following table summarizes the photophysical properties of DPA and its derivatives under various conditions, illustrating the impact of aggregation and prevention strategies.
| Compound | Solvent/State | Absorption Max (λ_max) | Emission Max (λ_em) | Fluorescence Quantum Yield (Φ_f) | Reference(s) |
| This compound (DPA) | Cyclohexane | 372.5 nm | ~410-430 nm | 0.90 - 1.0 | [12][13] |
| Benzene | - | - | 0.88 ± 0.03 | [14] | |
| Acetone | - | - | 0.99 | [1] | |
| DBPA (DPA derivative) | Pure DMF | - | - | 0.86 | [1] |
| 90% Water / 10% DMF (Aggregated) | - | - | 0.23 | [1] | |
| TPE-DPA Derivatives | THF (Dilute Solution) | ~375 nm | ~430-450 nm | ~0.4% - 0.6% | [8] |
| Amorphous Film (Aggregated) | - | - | 91.6% - 100% | [8] |
Note: DBPA is 9,10-di-(N-t-butyloxycarboryl-2-pyrryl)anthracene. TPE-DPA derivatives are molecules where Tetraphenylethene (TPE) units are attached to a DPA core.
Visual Diagrams and Workflows
Caption: Mechanism of Aggregation-Caused Quenching (ACQ) in DPA.
Caption: Troubleshooting workflow for diagnosing ACQ.
Key Experimental Protocols
Protocol 1: Confirmation of ACQ using the Solvent-Mixing Method
This protocol uses the principle of aggregation by adding a poor solvent (water) to a solution of the DPA derivative in a good solvent (THF).
-
Stock Solution Preparation: Prepare a stock solution of your DPA derivative in THF at a concentration of 1 mM.
-
Sample Preparation: In a series of 10 fluorescence cuvettes, add the appropriate amount of THF. Then, add 10 µL of the DPA stock solution to each cuvette to achieve a final concentration of 10 µM in a total volume of 1 mL.
-
Solvent Mixing: Add increasing volumes of deionized water to the cuvettes to create a series of THF/water mixtures with water fractions (f_w) of 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, and 90% by volume. Gently mix each sample.
-
Fluorescence Measurement: Measure the photoluminescence (PL) spectrum for each sample using an appropriate excitation wavelength for DPA (e.g., 375 nm).[10]
-
Data Analysis: Plot the maximum fluorescence intensity as a function of the water fraction (f_w). A sharp decrease in intensity at higher water fractions confirms the ACQ behavior of the compound.
Protocol 2: Prevention of ACQ via Nanoparticle Encapsulation (Nanoprecipitation)
This method encapsulates the hydrophobic DPA derivative within a polymer matrix to protect it in aqueous media.[3]
-
Materials:
-
Your hydrophobic DPA derivative.
-
An amphiphilic polymer (e.g., Pluronic F-127 or PEO-PPO-PEO block copolymers).
-
Organic solvent (THF).
-
Deionized water.
-
-
Organic Phase Preparation: Dissolve the DPA derivative (e.g., 0.1 mg) and the polymer (e.g., 10 mg) in 1 mL of THF.
-
Injection: Vigorously stir 10 mL of deionized water in a beaker. Using a syringe, rapidly inject the organic solution from the previous step into the stirring water.
-
Nanoparticle Formation: The rapid change in solvent polarity will cause the polymer and the encapsulated dye to self-assemble into nanoparticles. You should observe the formation of a slightly turbid suspension.
-
Solvent Evaporation: Allow the suspension to stir at room temperature in a fume hood overnight to completely evaporate the THF.
-
Characterization and Use: The resulting aqueous suspension of DPA-loaded nanoparticles can be characterized for size (e.g., by Dynamic Light Scattering) and fluorescence. The fluorescence should be significantly higher than a sample prepared by directly adding DPA to water, demonstrating the prevention of ACQ.
References
- 1. Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09290K [pubs.rsc.org]
- 2. Suppressing aggregation induced quenching in anthracene based conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 9. Tetraphenylethene this compound Derivatives - Synthesis and Photophysical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aggregation caused quenching to aggregation induced emission transformation: a precise tuning based on BN-doped polycyclic aromatic hydrocarbons toward subcellular organelle specific imaging - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. This compound [omlc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Optimizing deposition parameters for 9,10-Diphenylanthracene thin films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deposition of 9,10-Diphenylanthracene (DPA) thin films.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (DPA)?
A1: this compound (DPA) is a polycyclic aromatic hydrocarbon (PAH) known for its strong blue fluorescence properties.[1][2] It appears as a slightly yellow powder and is used as an organic semiconductor, a sensitizer in chemiluminescence (e.g., in glow sticks), and in organic light-emitting diodes (OLEDs).[2][3] Its molecular structure consists of an anthracene core with two phenyl groups attached at the 9 and 10 positions, which contributes to its stability and photochemical properties.[1]
Q2: What are the key optical and electronic properties of DPA?
A2: DPA is a blue light-emitting material.[3] Its optical band gap has been determined to be 2.72 eV.[4] DPA single crystals show excitation bands at approximately 333 nm, 353 nm, 369 nm, and 393 nm, with a broad emission band around 465 nm.[4] Due to its strong conjugated structure, it can be incorporated into thin films and other nanostructured materials, where it can transport charge.[5] The ionization potential is relatively large, around 5.8 eV.[6]
Q3: Why is the crystalline structure (polymorphism) of DPA important?
A3: The crystalline structure, or polymorph, of DPA significantly impacts its physical and optical properties. For example, DPA crystals grown from a melt (DPA-Melt) have a different crystal structure (P21/n) and emission wavelength (~454 nm) than those grown from a solution (DPA-Solution, C2/c structure, ~468 nm emission).[7] The DPA-Solution crystal is also more thermodynamically stable.[7] Controlling polymorphism is crucial for achieving desired performance in optoelectronic devices.[8][9]
Q4: What are the common deposition techniques for DPA thin films?
A4: Common techniques for depositing DPA thin films include:
-
Thermal Evaporation/Sublimation: A vacuum-based method where solid DPA is heated until it sublimes, and the vapor deposits onto a cooler substrate.[10][11] This is a common method for small-molecule organic semiconductors.[11]
-
Spin Coating: A solution-based method where a solution of DPA (often mixed with a polymer) is dropped onto a spinning substrate, resulting in a thin film.[12]
-
Organic Vapor Phase Deposition (OVPD): A technique where an inert carrier gas transports evaporated DPA molecules onto a substrate in a hot-walled reactor, allowing for excellent control over film thickness and doping over large areas.[13][14]
-
Solution Growth/Slow Evaporation: Primarily used for growing large, high-quality single crystals rather than thin films, but the principles can be adapted for film formation.[4][15]
Section 2: Troubleshooting Guides
This section addresses specific issues that may be encountered during the deposition of DPA thin films.
General Experimental Workflow
The following diagram outlines the typical workflow for DPA thin film fabrication and characterization.
Caption: General workflow for DPA thin film fabrication.
Q5: My DPA film has poor adhesion and is peeling off the substrate. What can I do?
A5: Poor adhesion or delamination is a common issue in thin film manufacturing, often caused by surface contamination, material incompatibility, or internal stress.[16][17]
Potential Causes & Solutions:
-
Substrate Contamination: The substrate surface may have water molecules, oils, or other particles that prevent strong bonding.[16]
-
High Internal Stress: Stress can build up during deposition due to thermal mismatch between the film and substrate or from the deposition process itself.[16]
-
Solution: Optimize deposition parameters. Try reducing the deposition rate or increasing the substrate temperature (if using evaporation/OVPD). A post-deposition annealing step can also help relieve stress.
-
-
Substrate Incompatibility: The surface energy of the substrate may not be suitable for DPA.
-
Solution: Consider using an adhesion-promoting layer or modifying the substrate surface with a self-assembled monolayer (SAM).
-
Q6: The deposited film quality is low, showing pinholes, voids, or other defects. How can I improve it?
A6: Film defects like pinholes and voids can degrade device performance by creating short circuits or trapping charge.[19][20] Contamination is also a major cause of poor film quality.[16]
Potential Causes & Solutions:
-
Contamination: Particles from the environment or the deposition system itself can be incorporated into the film.[20] The source material may also be impure.
-
Inappropriate Deposition Rate: A deposition rate that is too high can lead to a more disordered, porous film.[20]
-
Solution: Lower the deposition rate to allow molecules more time to arrange on the substrate surface. This is a critical parameter to control in thermal evaporation.[11]
-
-
Suboptimal Substrate Temperature: The temperature of the substrate influences the mobility of DPA molecules as they arrive.
-
Solution: Adjusting the substrate temperature can significantly impact film morphology. Increasing the temperature can reduce voids but may also lead to larger crystal grains, which might not be desirable for all applications.[20]
-
-
Outgassing: Trapped gases in the substrate or chamber can be released during deposition, causing bubbles or voids.[17]
-
Solution: Ensure the deposition chamber reaches a high vacuum level before starting. A pre-deposition bake-out of the substrates and chamber can help remove adsorbed gases.
-
Troubleshooting Workflow for Common Film Defects
References
- 1. CAS 1499-10-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 1499-10-1 [chemicalbook.com]
- 4. Thermally activated fluorescence in 9,10-DPA single crystals enabling high-performance fast neutron detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polybluechem.com [polybluechem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound (DPA)|High-Purity Reagent [benchchem.com]
- 11. vaccoat.com [vaccoat.com]
- 12. This compound/Polyvinylbutyral/Glassy Carbon Based Transducer: from Spin Coater Development to Electrochemiluminescent Applications | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 13. princeton.edu [princeton.edu]
- 14. svc.org [svc.org]
- 15. researchgate.net [researchgate.net]
- 16. 5 Challenges in Thin Film Manufacturing and How to Overcome Them - Denton Vacuum [dentonvacuum.com]
- 17. msesupplies.com [msesupplies.com]
- 18. svc.org [svc.org]
- 19. Top 5 Thin Film Deposition Challenges and Expert Solutions for High-Yield Processes [xk-sputteringtarget.com]
- 20. How to prevent defects in thin film deposition - Denton Vacuum [dentonvacuum.com]
- 21. This compound | 1499-10-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 22. rsc.org [rsc.org]
Technical Support Center: Enhancing 9,10-Diphenylanthracene (DPA) Emitter Performance in OLEDs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fabrication and testing of Organic Light-Emitting Diodes (OLEDs) based on 9,10-Diphenylanthracene (DPA) emitters.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments.
Issue 1: Low External Quantum Efficiency (EQE) and Luminous Efficiency
Question: My DPA-based OLED exhibits significantly lower EQE and luminous efficiency than expected. What are the potential causes and how can I improve it?
Answer: Low efficiency in DPA-based OLEDs is a common issue that can stem from several factors. A primary cause is an imbalance of charge carriers (holes and electrons) within the emissive layer (EML). To troubleshoot this, consider the following:
-
Optimize Charge Transport Layers: The selection and thickness of the Hole Transport Layer (HTL) and Electron Transport Layer (ETL) are critical. Ensure proper energy level alignment between the DPA emitter and the adjacent transport layers to facilitate efficient charge injection and confinement within the EML.
-
Introduce Charge Blocking Layers: To prevent charge carrier leakage and enhance recombination efficiency, introduce an electron-blocking layer (EBL) between the EML and HTL, or a hole-blocking layer (HBL) between the EML and ETL.
-
Select an Appropriate Host Material: For doped devices, the host material plays a crucial role. The triplet energy of the host must be higher than that of the DPA guest to ensure efficient energy transfer and prevent reverse energy transfer. A host with bipolar charge transport characteristics can also improve charge balance within the emissive layer.[1][2][3][4]
-
Optimize Doping Concentration: In doped systems, the concentration of the DPA emitter is critical. Too low a concentration can lead to incomplete energy transfer from the host, while too high a concentration can cause self-quenching and triplet-triplet annihilation (TTA), both of which reduce efficiency.
Issue 2: Color Instability and Red-Shifted Emission
Question: The emission color of my DPA-based OLED is not the expected deep blue and appears greenish or reddish. The color also changes with varying voltage. What is happening?
Answer: This phenomenon is often attributed to the formation of an "exciplex" at the interface between the emissive layer and the hole transport layer.[5][6] An exciplex is an excited-state complex formed between two different molecules (in this case, DPA and a molecule from the HTL, commonly N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine or NPB) which typically emits light at a lower energy (longer wavelength), resulting in a red-shifted emission.[5][6]
To mitigate exciplex formation:
-
Introduce an Interlayer: Inserting a thin interlayer with a high triplet energy between the EML and the HTL can physically separate the two layers and prevent exciplex formation.
-
Choose Alternative Hole Transport Materials: Select an HTL material with a deeper Highest Occupied Molecular Orbital (HOMO) level to increase the energy barrier for hole injection into the DPA, thereby confining recombination within the EML.
-
Modify the DPA Emitter: Chemical modification of the DPA molecule itself can alter its electronic properties and reduce the likelihood of exciplex formation.[5][6]
Issue 3: Poor Device Stability and Short Operational Lifetime
Question: My DPA-based OLED degrades rapidly during operation. What are the primary degradation mechanisms and how can I improve the device's lifetime?
Answer: OLED degradation is a complex issue with both intrinsic and extrinsic causes. For DPA-based devices, key factors include:
-
Chemical Degradation: The anthracene core can be susceptible to chemical degradation, especially under electrical stress and in the presence of reactive species.
-
Morphological Instability: DPA is known to be prone to crystallization, which can lead to the formation of non-emissive domains and create short circuits, ultimately causing device failure.[7]
-
Thermal Effects: Joule heating during operation can accelerate chemical degradation and cause inter-layer diffusion of materials.
-
Extrinsic Factors: Exposure to moisture and oxygen can severely damage the organic layers and the cathode.
To enhance stability:
-
Improve Film Morphology: Employing additives during the crystallization of DPA can help control its polymorphism and lead to more stable thin films.[7] Proper substrate cleaning and optimized deposition rates are also crucial.
-
Thermal Management: Optimize the device architecture and operating voltage to minimize heat generation.
-
Encapsulation: Use high-quality thin-film encapsulation to protect the device from ambient moisture and oxygen.[8]
-
Material Purity: Ensure high purity of all organic materials used in the device, as impurities can act as quenching sites and accelerate degradation.
Frequently Asked Questions (FAQs)
Q1: What is a typical device architecture for a DPA-based OLED?
A1: A common architecture for a DPA-based OLED is a multilayer structure consisting of: ITO (Anode) / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: DPA, either neat or doped in a host) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., LiF/Al).
Q2: How does the choice of host material affect the performance of a DPA-based OLED?
A2: The host material is critical for achieving high efficiency in doped OLEDs. An ideal host should have:
-
High Triplet Energy (T1): The T1 of the host must be significantly higher than that of the DPA guest to ensure efficient triplet exciton confinement and energy transfer to the emitter.
-
Bipolar Transport Properties: A host that can transport both holes and electrons helps to balance the charge carrier distribution within the emissive layer, leading to a wider recombination zone and reduced efficiency roll-off.[1][2][3][4]
-
Good Morphological Stability: The host should form stable, amorphous films to prevent crystallization and ensure device longevity.
Q3: What is triplet-triplet annihilation (TTA) and how does it affect DPA-based OLEDs?
A3: In fluorescent OLEDs like those using DPA, 75% of the electrically generated excitons are in a non-emissive triplet state. Triplet-triplet annihilation (TTA) is a process where two triplet excitons interact to produce one emissive singlet exciton. While this process can increase the theoretical maximum internal quantum efficiency of fluorescent OLEDs, high triplet concentrations can also lead to efficiency roll-off at high brightness and contribute to material degradation.[9][10] Optimizing the device structure and emitter concentration can help to manage TTA.
Q4: Can I use DPA in a solution-processed OLED?
A4: While many high-performance OLEDs are fabricated via thermal evaporation in a vacuum, derivatives of DPA have been specifically designed to improve their solubility and film-forming properties for solution processing. These modifications often involve adding alkyl chains or other functional groups to the DPA core.[11]
Data Presentation
Table 1: Performance Comparison of DPA-based OLEDs with Different Host Materials
| Host Material | EQE (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | CIE (x, y) | Reference |
| mCP | 2.63 | 4.12 | - | (0.21, 0.29) | [3] |
| DPEPO | 4.0 | 5.77 | - | (0.18, 0.23) | [3] |
Table 2: Performance Comparison of OLEDs with Different Hole Transport Layers
| HTL Material | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Turn-on Voltage (V) | Reference |
| NPB | ~2.75 - 5.5 | Not widely reported | Not widely reported | ~3.0 - 5.0 | [12] |
| TAPC | ~21.1 - 55.74 | ~18.58 - 29.28 | ~10.6 - 21.59 | ~2.5 - 3.5 | [12] |
Note: Performance metrics are highly dependent on the overall device architecture and fabrication conditions.
Experimental Protocols
Protocol 1: Fabrication of a DPA-based OLED via Thermal Evaporation
-
Substrate Cleaning:
-
Sequentially sonicate Indium Tin Oxide (ITO) coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially without breaking the vacuum. A typical layer stack is:
-
Hole Injection Layer (e.g., HAT-CN, 10 nm)
-
Hole Transport Layer (e.g., NPB or TAPC, 40 nm)
-
Emissive Layer (e.g., DPA doped in a host like mCP at 10 wt%, 20 nm)
-
Electron Transport Layer (e.g., TPBi, 30 nm)
-
-
Maintain a deposition rate of 1-2 Å/s for all organic layers, monitored by a quartz crystal microbalance.
-
-
Cathode Deposition:
-
Deposit the electron injection layer (e.g., LiF, 1 nm).
-
Deposit the cathode (e.g., Al, 100 nm).
-
-
Encapsulation:
-
Transfer the completed device to an inert atmosphere glovebox.
-
Encapsulate the device using a glass lid and UV-curable epoxy to protect it from oxygen and moisture.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Record the electroluminescence (EL) spectrum and calculate the CIE coordinates using a spectroradiometer.
-
Mandatory Visualization
Caption: Experimental workflow for the fabrication and testing of DPA-based OLEDs.
Caption: Troubleshooting decision tree for common issues in DPA-based OLEDs.
References
- 1. Effect of the Host on Deep-Blue Organic Light-Emitting Diodes Based on a TADF Emitter for Roll-Off Suppressing | MDPI [mdpi.com]
- 2. Effect of the Host on Deep-Blue Organic Light-Emitting Diodes Based on a TADF Emitter for Roll-Off Suppressing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Effect of the Host on Deep-Blue Organic Light-Emitting Diodes Based on a TADF Emitter for Roll-Off Suppressing | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters performance - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Non-symmetric this compound-based deep-blue emitters with enhanced charge transport properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Minimizing self-absorption effects in 9,10-Diphenylanthracene fluorescence measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing self-absorption effects during 9,10-Diphenylanthracene (DPA) fluorescence measurements.
Frequently Asked Questions (FAQs)
Q1: What is the self-absorption or inner filter effect in fluorescence spectroscopy?
A1: The inner filter effect (IFE), or self-absorption, is a phenomenon that leads to a reduction in the observed fluorescence intensity. It is caused by the absorption of excitation and/or emitted light by the sample itself. This effect is more pronounced at higher concentrations and can lead to non-linear relationships between concentration and fluorescence intensity, distorting the true spectral shape.[1][2] There are two types of inner filter effects:
-
Primary Inner Filter Effect: This occurs when the excitation light is absorbed by the sample before it can reach the volume of the sample that is observed by the detector. This is particularly problematic in concentrated solutions.[1][2]
-
Secondary Inner Filter Effect: This happens when the fluorescence emitted by the fluorophore is re-absorbed by other molecules of the same or different species in the solution before it can reach the detector. This is more likely to occur when there is a significant overlap between the absorption and emission spectra of the molecule.[2]
Q2: Why is this compound (DPA) particularly susceptible to self-absorption?
A2: DPA is susceptible to self-absorption due to a significant overlap between its absorption and fluorescence emission spectra, a characteristic that facilitates the re-absorption of emitted photons (secondary inner filter effect). Furthermore, its high fluorescence quantum yield means that a large number of photons are emitted, increasing the probability of re-absorption at higher concentrations.
Q3: What is the recommended concentration range for DPA to avoid self-absorption?
A3: To minimize self-absorption effects, it is crucial to work with dilute solutions of DPA. A general guideline for many fluorophores is to keep the absorbance of the solution at or below 0.1 in a standard 1 cm cuvette.[1] For this compound specifically, it has been recommended to keep the optical density in the 0-0 absorption band below 0.05/cm to avoid significant reabsorption.[3]
Q4: How does the choice of solvent affect self-absorption in DPA measurements?
A4: The solvent can influence the photophysical properties of DPA, including its absorption and emission spectra. Changes in solvent polarity can lead to shifts in the spectral bands.[4][5][6][7][8] If a solvent causes a greater overlap between the absorption and emission spectra, the secondary inner filter effect will be more pronounced. It is advisable to choose a solvent where this overlap is minimized if possible.
Q5: Can I mathematically correct for the inner filter effect?
A5: Yes, a common method to correct for the inner filter effect involves using the absorbance of the sample at the excitation and emission wavelengths. A widely used formula for this correction is:
Fcorrected = Fobserved * 10((Aex + Aem) / 2)[2][9]
Where:
-
Fcorrected is the corrected fluorescence intensity.
-
Fobserved is the measured fluorescence intensity.
-
Aex is the absorbance at the excitation wavelength.
-
Aem is the absorbance at the emission wavelength.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to self-absorption in your DPA fluorescence experiments.
| Symptom | Possible Cause | Troubleshooting Steps |
| Non-linear calibration curve (fluorescence intensity does not increase proportionally with concentration) | Primary and/or Secondary Inner Filter Effect: At higher concentrations, the excitation light is attenuated, and emitted light is re-absorbed, leading to a plateau or even a decrease in the observed fluorescence.[1][2] | 1. Dilute the sample: This is the most straightforward approach. Prepare a dilution series and identify the concentration range where the fluorescence intensity is linear with concentration. 2. Use a shorter pathlength cuvette: Reducing the pathlength (e.g., from 1 cm to 0.1 cm) decreases the distance the light travels through the sample, thus minimizing absorption events. 3. Apply a mathematical correction: If dilution is not feasible, measure the absorbance of your samples at the excitation and emission wavelengths and use the correction formula provided in the FAQs. |
| Distorted emission spectrum shape at higher concentrations | Secondary Inner Filter Effect: Re-absorption of emitted photons is wavelength-dependent, with the highest probability occurring at the wavelengths where the absorption and emission spectra overlap most significantly. This can artificially decrease the intensity of the shorter wavelength portion of the emission spectrum. | 1. Compare normalized spectra: Overlay the normalized emission spectra of a dilute and a concentrated sample. A noticeable difference in shape is a strong indicator of the secondary inner filter effect. 2. Follow the steps for non-linear calibration: Dilution and using shorter pathlength cuvettes will also mitigate spectral distortion. |
| Fluorescence intensity is lower than expected, even at moderate concentrations | Solvent Effects or Quenching: The solvent can influence the quantum yield of DPA. Additionally, impurities in the solvent or the presence of oxygen can quench the fluorescence. | 1. Check solvent purity: Use high-purity, spectroscopy-grade solvents. 2. Deoxygenate the solvent: For sensitive measurements, purging the solvent with an inert gas like nitrogen or argon can remove dissolved oxygen, which is a known quencher of DPA fluorescence. 3. Measure the absorbance spectrum: Ensure that the solvent does not have significant absorbance at the excitation or emission wavelengths of DPA. |
Quantitative Data
Table 1: Photophysical Properties of this compound in Various Solvents
| Solvent | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ) (ns) | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) at λmax |
| Cyclohexane | 0.90 - 1.0[10][11] | 7.58[12] | 373[13][14] | 426[13][14] | 14,000 at 372.5 nm[10][15] |
| Benzene | 0.82[12] | 7.34[12] | - | - | - |
| Ethanol | 0.95[12] | 8.19[12] | - | - | - |
| 3-Methylpentane | 0.93[12] | 7.88[12] | - | - | - |
| Acetone | 0.99[16] | - | - | - | - |
Note: The absence of data is indicated by "-".
Experimental Protocols
Protocol 1: Minimizing Self-Absorption During Sample Preparation and Measurement
Objective: To prepare and measure the fluorescence of DPA solutions in a manner that minimizes the inner filter effect.
Materials:
-
This compound (DPA)
-
Spectroscopy-grade solvent (e.g., cyclohexane)
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Volumetric flasks and pipettes
-
Fluorometer
-
UV-Vis spectrophotometer
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Quartz cuvettes (1 cm and shorter pathlengths, e.g., 0.1 cm)
Methodology:
-
Stock Solution Preparation:
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Accurately weigh a small amount of DPA and dissolve it in the chosen solvent in a volumetric flask to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.
-
-
Working Solution Preparation and Absorbance Measurement:
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Prepare a series of dilutions from the stock solution.
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Using a UV-Vis spectrophotometer, measure the absorbance spectrum of a moderately concentrated solution to identify the 0-0 absorption band.
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Prepare working solutions with an optical density (absorbance) of less than 0.05 in the 0-0 band when using a 1 cm cuvette.[3] If your signal is too low, consider using a more sensitive detector or a shorter pathlength cuvette for more concentrated solutions.
-
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths on the fluorometer based on the known spectra of DPA in your chosen solvent (e.g., for cyclohexane, λex = 373 nm, λem = 426 nm).[13][14]
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Optimize the excitation and emission slit widths to maximize the signal-to-noise ratio while avoiding detector saturation.
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Measure the fluorescence intensity of your prepared working solutions.
-
-
Data Analysis:
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Plot the fluorescence intensity as a function of DPA concentration.
-
The resulting plot should be linear in the concentration range where self-absorption is negligible.
-
Protocol 2: Mathematical Correction for the Inner Filter Effect
Objective: To correct for the inner filter effect in DPA fluorescence measurements using absorbance data.
Materials:
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DPA solutions of interest
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Fluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (ensure the same pathlength is used for both absorbance and fluorescence measurements)
Methodology:
-
Fluorescence Measurement:
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Measure the fluorescence emission spectrum of your DPA sample, recording the observed fluorescence intensity (Fobserved).
-
-
Absorbance Measurement:
-
Using the same sample in the same cuvette, measure the absorbance spectrum using a UV-Vis spectrophotometer.
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Record the absorbance at the excitation wavelength (Aex) and at each wavelength of the emission spectrum (Aem).
-
-
Correction Calculation:
-
Data Analysis:
-
Plot the corrected fluorescence spectrum. This spectrum should be free from the distortions caused by the inner filter effect.
-
Visualizations
References
- 1. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 2. static.horiba.com [static.horiba.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 5. journalcsij.com [journalcsij.com]
- 6. researchgate.net [researchgate.net]
- 7. Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of solvent polarity on the absorption and fluorescence spectra of chlorogenic acid and caffeic acid compounds: determination of the dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound [omlc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Absorption [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]
- 14. Spectrum [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]
- 15. PhotochemCAD | this compound [photochemcad.com]
- 16. Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09290K [pubs.rsc.org]
Technical Support Center: Controlling Polymorphism in 9,10-Diphenylanthracene (DPA) Crystal Growth
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the polymorphic crystal growth of 9,10-Diphenylanthracene (DPA).
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphs of this compound (DPA)?
A1: this compound is known to exhibit several polymorphic forms, with the most commonly cited being the α, β, and γ polymorphs. Recently, a new orthorhombic polymorph, designated as δ-DPA, has also been reported. The α-form is the most thermodynamically stable.[1] The β and γ forms are metastable and can be obtained through methods such as sublimation or from a melt.[1]
Q2: What are the key differences between the common DPA polymorphs?
A2: The primary differences between the DPA polymorphs lie in their crystal structure, which in turn affects their physical and photophysical properties. These differences include molecular packing, crystal morphology, density, and spectroscopic characteristics such as Raman and fluorescence spectra. For instance, the α-polymorph, typically obtained from solution, has a C2/c crystal structure, while the γ-polymorph, often grown from a melt, possesses a P21/n structure.[2] These structural variations lead to measurable differences in their properties, as detailed in the data tables below.
Q3: Which factors have the most significant impact on DPA polymorphism?
A3: The choice of crystallization method and the specific experimental conditions are critical in determining which DPA polymorph is formed. The most influential factors include:
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Solvent: The solvent used for solution-based crystallization plays a crucial role. For example, toluene is commonly used to grow the α-polymorph.[2]
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Temperature and Cooling Rate: In both solution and melt growth, the temperature profile, including the rate of cooling, can dictate the resulting polymorph.
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Additives: The presence of certain molecular additives can selectively promote the growth of metastable polymorphs.[1] For instance, tetracene has been shown to influence the formation of β and γ-DPA.[1]
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Substrate/Template: The surface on which crystallization occurs can induce the growth of a specific polymorph. A notable example is the use of an orthorhombic rubrene template to grow the δ-DPA polymorph.[3]
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Growth Method: Different techniques such as slow evaporation, vapor diffusion, melt growth, and sublimation can yield different polymorphs.[4]
Troubleshooting Guide
Q: I am consistently obtaining a mixture of polymorphs. How can I isolate a single form?
A: Obtaining a pure polymorphic form requires precise control over the crystallization conditions. If you are getting a mixture:
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Review Your Protocol: Ensure that all parameters of your chosen protocol, such as solvent purity, concentration, and temperature, are being accurately controlled.
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Solution Growth:
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Control Nucleation: Rapid nucleation can lead to the formation of multiple polymorphs. Try reducing the initial concentration to just below the saturation point and allow for slow solvent evaporation or cooling to minimize the number of nucleation events.[5]
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Use Seeding: Introduce a seed crystal of the desired polymorph into a supersaturated solution to encourage the growth of that specific form.
-
-
Additive-Assisted Crystallization: The concentration of the additive can be critical. Experiment with varying the molar percentage of the additive, as this can favor the formation of one polymorph over another.[1]
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Characterize Thoroughly: Use techniques like Powder X-ray Diffraction (PXRD) or Raman spectroscopy to identify the polymorphs present in your mixture. This will help you to adjust your experimental parameters more effectively.
Q: My DPA crystals are too small for single-crystal X-ray diffraction. How can I grow larger crystals?
A: Growing large single crystals is often a matter of slowing down the crystallization process.
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Slow Down Cooling/Evaporation: If you are using a slow cooling or slow evaporation method, decrease the rate of temperature change or the rate of solvent evaporation. This allows fewer crystal nuclei to form and grow to a larger size.
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Optimize Solvent System: Choose a solvent in which DPA has moderate solubility. If the solubility is too high, it can be difficult to achieve the necessary supersaturation for crystal growth. Conversely, if it is too low, crystal growth may be impractically slow.
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Maintain a Stable Environment: Isolate your crystallization setup from vibrations and significant temperature fluctuations, as these can induce unwanted nucleation.[6]
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Temperature Gradient: For solution growth, a very slow temperature reduction (e.g., 0.12 °C/h) can promote the growth of large, high-quality crystals.[2]
Q: I am trying to reproduce the δ-polymorph using a rubrene template, but I am not successful. What could be the issue?
A: The successful template-induced crystallization of the δ-polymorph depends on the specific polymorph of the rubrene template.
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Verify the Rubrene Polymorph: The δ-polymorph of DPA is reported to grow on an orthorhombic rubrene template.[3] Ensure that you are using the correct polymorph of rubrene as your substrate. Using a different rubrene polymorph may not result in the desired template effect.
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Surface Preparation: The surface of the template crystal should be clean and free of defects. Consider gently washing the template crystal with a suitable solvent before introducing the DPA solution.
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Epitaxial Growth Conditions: The conditions for epitaxial growth can be very specific. Pay close attention to the solvent system, concentration, and temperature used in the reported procedure for growing the δ-polymorph.
Data Presentation
Table 1: Characteristics of Common this compound Polymorphs
| Property | α-Polymorph (from Solution) | γ-Polymorph (from Melt) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P21/n |
| Theoretical Density | 1.239 g/cm³[2] | 1.211 g/cm³[2] |
| Melting Point | ~252.4 °C[2] | ~252.4 °C[2] |
| Thermal Stability | Higher thermal stability[2] | Lower thermal stability[2] |
| Morphology | Bulk prisms | Colorless and transparent |
Table 2: Spectroscopic Properties of α and γ DPA Polymorphs
| Spectroscopic Feature | α-Polymorph (from Solution) | γ-Polymorph (from Melt) |
| Fluorescence Excitation Bands | ~335, 353, 372, 396 nm[2] | ~331, 348, 367, 387 nm[2] |
| Strongest Emission Wavelength | ~468 nm[2] | ~454 nm[2] |
| Distinct Raman Peaks | 1029 cm⁻¹, 445 cm⁻¹[2] | 1020 cm⁻¹[2] |
Experimental Protocols
Protocol 1: Growth of α-Polymorph DPA Crystals (Solution Growth)
This protocol is adapted from the slow cooling solution growth method.[2]
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of this compound in toluene at approximately 56 °C in a clean quartz glass crystallizer.
-
-
Seeding:
-
Heat the solution to a few degrees above the saturation temperature.
-
Introduce a small, well-formed seed crystal of the α-polymorph into the solution.
-
-
Slow Cooling:
-
Reduce the temperature of the solution at a controlled rate of 0.12 °C/h down to approximately 20 °C.
-
Crystal growth should occur over several days.
-
-
Crystal Harvesting:
-
Once the crystals have reached the desired size, carefully decant the solvent.
-
Gently wash the crystals with a small amount of cold, pure solvent and allow them to dry.
-
Protocol 2: Growth of γ-Polymorph DPA Crystals (Melt Growth)
This protocol is based on the Bridgman technique.[2]
-
Sample Preparation:
-
Load DPA powder into a double-walled quartz glass ampoule with a capillary at the lower end.
-
Evacuate the ampoule to 10⁻³ Pa, fill with high-purity nitrogen, and hold for 15 minutes. Repeat this cycle three times and then seal the ampoule under vacuum.
-
-
Melting:
-
Heat the ampoule to approximately 258 °C and hold for two days to ensure complete melting and homogenization.
-
-
Crystal Growth:
-
Slowly move the ampoule from the hotter zone of the furnace to a cooler zone at a rate of 0.3–1.2 mm/h.
-
-
Cooling and Harvesting:
-
After the entire sample has solidified, slowly cool the ampoule to room temperature.
-
Carefully break the ampoule to retrieve the crystalline DPA.
-
Protocol 3: Additive-Assisted Crystallization of Metastable Polymorphs (Vapor Diffusion)
This protocol utilizes an additive to promote the growth of metastable polymorphs.[1]
-
Solution Preparation:
-
Prepare a 0.06 M solution of DPA in toluene.
-
If targeting a metastable polymorph, add a specific molar percentage of an additive, such as tetracene. The concentration of the additive will influence which polymorph is favored.
-
-
Crystallization Setup:
-
Place a vial containing the DPA solution (with or without the additive) into a larger, sealed vessel containing isopropanol as the anti-solvent.
-
-
Crystal Growth:
-
Allow the anti-solvent vapor to slowly diffuse into the DPA solution at room temperature in a dark, vibration-free environment.
-
Crystals should form over approximately 3 days.
-
-
Analysis:
-
Harvest the crystals and analyze them using PXRD or Raman spectroscopy to identify the resulting polymorph(s).
-
Visualizations
Caption: Experimental pathways to different DPA polymorphs.
Caption: Troubleshooting logic for common DPA crystallization issues.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Collection - Template-Induced Crystallization of Novel Orthorhombic this compound Polymorph - Crystal Growth & Design - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermally activated fluorescence in 9,10-DPA single crystals enabling high-performance fast neutron detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Strategies to improve the processability of 9,10-Diphenylanthracene
Welcome to the technical support center for 9,10-Diphenylanthracene (DPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with DPA and its derivatives.
Section 1: Solubility and Solution Preparation
This section addresses common issues related to dissolving DPA for various applications.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
A1: this compound is a polycyclic aromatic hydrocarbon and, as such, is insoluble in water.[1] However, it exhibits good solubility in a range of organic solvents. Recommended solvents include chloroform, toluene, acetone, and hexane.[1] For applications in solution-processed organic light-emitting diodes (OLEDs), solvents like benzene may also be used. The choice of solvent can significantly influence the performance characteristics of DPA in various applications.[1]
Q2: Does temperature affect the solubility of DPA?
A2: Yes, the solubility of DPA in organic solvents generally increases with temperature.[1] If you are experiencing poor solubility, gently heating the solution may help to dissolve the compound completely. This is a crucial factor in applications that involve thermal variables.[1]
Q3: Can the crystalline nature of DPA affect its solubility?
A3: Absolutely. The crystalline structure of DPA can impact its solubility.[1] Generally, more crystalline solids tend to be less soluble. DPA is known to exist in multiple polymorphic forms, and these different crystal packings can lead to variations in solubility.[2][3][4] If you are consistently facing solubility issues, it might be related to the specific polymorph of your DPA sample.
Troubleshooting Guide: Poor Solubility
If you are encountering issues with dissolving DPA, follow this workflow:
Caption: Workflow for troubleshooting DPA solubility issues.
Section 2: Crystallization and Polymorphism Control
DPA's performance in many applications is highly dependent on its crystal structure. This section provides guidance on controlling the crystallization process.
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphs of this compound?
A1: DPA is known to have at least three polymorphic modifications: α, β, and γ-forms, which differ in their molecular packing and crystal morphology.[2] The α-form is considered the most thermodynamically stable.[2] Additionally, a novel orthorhombic polymorph, δ-DPA, has been crystallized using a template-induced method.[5] The method of crystal growth, such as from solution or from a melt, can lead to different polymorphs with distinct crystal structures and properties.[3][4]
Q2: How can I control the polymorphism of DPA during crystallization?
A2: Several strategies can be employed to control DPA polymorphism:
-
Growth Method: Growing crystals from solution (e.g., by slow evaporation) versus growing them from a melt can yield different polymorphs.[3][4] For instance, solution-grown DPA often results in a monoclinic C2/c structure, while melt-grown DPA can produce a P21/n structure.[3]
-
Additive-Assisted Crystallization: Introducing small amounts of other aromatic hydrocarbon molecules (additives) into the crystallization solution can influence which polymorph is formed.[2] For example, tetracene has been shown to selectively promote the crystallization of metastable DPA polymorphs.[2]
-
Template-Induced Crystallization: Using a crystalline substrate (template) can induce the growth of a specific DPA polymorph through an epitaxial effect.[5] Orthorhombic rubrene crystals, for instance, have been used as a template to grow a novel orthorhombic δ-DPA polymorph.[5]
Q3: What are the key differences in properties between DPA polymorphs?
A3: Different polymorphs of DPA exhibit variations in their physical and optical properties. For example, melt-grown and solution-grown DPA crystals have different crystal structures, cell parameters, and theoretical densities.[3] These structural differences also lead to variations in their photoluminescence and thermal stability.[3]
Data Presentation: Comparison of DPA Polymorphs
| Property | DPA-Melt Crystal[3] | DPA-Solution Crystal[3] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/n | C2/c |
| Theoretical Density | 1.211 g/cm³ | 1.239 g/cm³ |
| Strongest Emission λ | ~454 nm | ~468 nm |
| Dihedral Angle (Ph-An) | ~90° | ~67° |
| Thermal Stability | Less stable | More stable |
Experimental Protocols
Protocol 2.1: Additive-Assisted Crystallization of DPA
This protocol is based on the methodology described for controlling DPA polymorphism using additives.[2]
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., toluene).
-
Additive Introduction: Prepare a separate stock solution of the chosen additive (e.g., tetracene).
-
Mixing: In a clean vial, mix the DPA solution with a specific molar ratio of the additive solution.
-
Anti-Solvent Addition: Use a solvent/antisolvent method for crystallization. Slowly add a non-solvent (e.g., hexane) to the DPA/additive mixture until turbidity is observed.
-
Crystallization: Seal the vial and allow it to stand undisturbed at a controlled temperature. Crystals will form over a period of hours to days.
-
Isolation and Analysis: Isolate the crystals by filtration, wash with the anti-solvent, and dry under vacuum. Analyze the crystalline phase using techniques like X-ray diffraction (XRD) and Raman spectroscopy to confirm the polymorph.[4]
Caption: Experimental workflow for additive-assisted crystallization of DPA.
Section 3: Improving Film-Forming Properties
For applications in organic electronics, the ability to form high-quality, uniform thin films is critical. Unmodified DPA often presents challenges in this regard.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to form stable amorphous films with pure DPA?
A1: Pure DPA has a tendency to crystallize, which can lead to poor film morphology and device instability. To overcome this, derivatives of DPA are often synthesized to improve film-forming properties and increase the glass transition temperature (Tg), which is a measure of the stability of the amorphous state.
Q2: What strategies can be used to improve the film-forming properties of DPA?
A2: A key strategy is the chemical modification of the DPA core. Introducing non-symmetric substitutions at the 2nd position of the anthracene core with moieties like phenyl and pentyl groups can enhance film-forming properties.[6] Additionally, attaching alkyl groups to the 9,10-phenyls can further optimize these properties, leading to high hole drift mobilities in solution-processed amorphous films.[6] Another approach involves creating cross-linkable DPA derivatives, which can be processed from solution and then insolubilized by thermal or photochemical treatment to form stable films.[7][8]
Data Presentation: Impact of Substitution on DPA Properties
| DPA Derivative Type | Key Improvement | Reported Values |
| Non-symmetric substitution at 2nd position[6] | Improved film-forming properties, higher glass transition temperature (Tg) | Tg up to 92 °C |
| Alkyl groups at 9,10-phenyls[6] | Optimized film-forming properties, very high hole drift mobilities in solution-processed amorphous films | Hole drift mobilities of ~5 × 10⁻³–1 × 10⁻² cm² V⁻¹ s⁻¹ |
| Thiophene substituents[9] | Decreased fluorescence quantum yield | Quantum yields as low as <10% |
| Cross-linkable styrene moieties[8] | Allows for solution processing of multilayer devices by preventing redissolution of underlying layers. | Crosslinking achieved at 120 °C with >99% solvent resistance.[7] |
Logical Diagram: Strategy for Enhancing DPA Processability
This diagram illustrates the logical relationship between the challenges of pure DPA and the strategies to overcome them through chemical modification.
Caption: Strategies to improve the processability of DPA for thin-film applications.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Non-symmetric this compound-based deep-blue emitters with enhanced charge transport properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 9. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
Validation & Comparative
A Comparative Photophysical Study: 9,10-Diphenylanthracene vs. Anthracene
In the realm of organic electronics and photochemistry, anthracene and its derivatives are cornerstone molecules, valued for their characteristic blue fluorescence. Among these, 9,10-diphenylanthracene (DPA) stands out due to its enhanced photophysical properties. This guide provides a detailed comparison of the photophysics of DPA and its parent compound, anthracene, supported by experimental data and methodologies.
Introduction
Anthracene is a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. Its π-conjugated system is responsible for its well-known luminescent properties.[1][2] this compound is a derivative where phenyl groups are substituted at the 9 and 10 positions of the anthracene core. This substitution significantly influences the molecule's photophysical behavior, leading to differences in absorption and emission characteristics, fluorescence quantum yield, and lifetime. These differences are critical for applications such as organic light-emitting diodes (OLEDs), scintillators, and fluorescent probes.[2][3]
Photophysical Properties: A Tabular Comparison
The key photophysical parameters for this compound and anthracene, primarily in cyclohexane solution, are summarized in the table below for a clear comparison.
| Photophysical Property | This compound | Anthracene |
| Absorption Maxima (λabs) | ~373 nm, with peaks around 331, 348, 367, and 387 nm[3][4] | ~356 nm[5][6] |
| Molar Extinction Coefficient (ε) | ~14,000 M-1cm-1 at 372.5 nm[7][8] | ~9,700 M-1cm-1 at 356.2 nm[6] |
| Emission Maxima (λem) | ~426 nm[4][9] | ~397 nm[5] |
| Stokes Shift | ~53 nm[4] | ~41 nm |
| Fluorescence Quantum Yield (ΦF) | ~0.90 - 1.0 in cyclohexane[7] | ~0.27 - 0.36 in cyclohexane/ethanol[6] |
| Fluorescence Lifetime (τF) | ~7.58 - 8.19 ns in various solvents[10] | Shorter than DPA[11] |
Experimental Protocols
The data presented above are typically acquired through the following standard experimental techniques in photochemistry and photophysics:
1. UV-Visible Absorption Spectroscopy:
-
Objective: To determine the wavelengths of light absorbed by the molecule and its molar extinction coefficient.
-
Methodology: A solution of the compound (e.g., in cyclohexane) of a known concentration is placed in a quartz cuvette with a defined path length (typically 1 cm). A spectrophotometer passes a beam of light of varying wavelengths through the sample and a reference (solvent only). The absorbance is recorded as a function of wavelength. The Beer-Lambert law is then used to calculate the molar extinction coefficient.[12]
2. Steady-State Fluorescence Spectroscopy:
-
Objective: To measure the emission spectrum and determine the fluorescence quantum yield.
-
Methodology: The sample solution is excited at a fixed wavelength, typically at its absorption maximum. A spectrofluorometer collects the emitted light at a 90-degree angle to the excitation beam, and the intensity of the emission is recorded as a function of wavelength. The fluorescence quantum yield is often determined relative to a standard with a known quantum yield (e.g., quinine sulfate).[6][12]
3. Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC):
-
Objective: To measure the fluorescence lifetime of the excited state.
-
Methodology: The sample is excited by a pulsed light source (e.g., a laser). The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured. This process is repeated many times, and a histogram of the arrival times is constructed, which represents the decay of the fluorescence intensity over time. This decay curve is then fitted to an exponential function to determine the fluorescence lifetime.[13]
Analysis of Photophysical Differences
The substitution of bulky phenyl groups at the 9 and 10 positions of the anthracene core in DPA leads to several key photophysical changes:
-
Red-Shifted Spectra: Both the absorption and emission spectra of DPA are red-shifted (shifted to longer wavelengths) compared to anthracene.[3][11] This is attributed to the extension of the π-conjugated system by the phenyl groups, which lowers the energy of the electronic transitions.
-
Increased Quantum Yield: DPA exhibits a significantly higher fluorescence quantum yield, approaching unity in some solvents, compared to anthracene.[6][7] This is because the phenyl groups sterically hinder the anthracene core, reducing non-radiative decay pathways such as vibrational relaxation and intersystem crossing. The rigid structure of DPA disfavors molecular motions that would otherwise quench the excited state.
-
Longer Fluorescence Lifetime: Consistent with its higher quantum yield, DPA generally has a longer fluorescence lifetime than anthracene.[10][11] A longer lifetime indicates that the excited state is more stable and has a lower rate of non-radiative decay.
Visualizing Photophysical Processes
The fundamental electronic transitions that govern the photophysical properties of both molecules can be visualized using a Jablonski diagram. This diagram illustrates the absorption of light, subsequent relaxation processes, and the emission of fluorescence.
Caption: A simplified Jablonski diagram illustrating the key photophysical pathways.
The experimental workflow for characterizing these photophysical properties can be visualized as a logical progression of measurements.
Caption: A flowchart of the experimental workflow for photophysical characterization.
Conclusion
The addition of phenyl substituents to the anthracene core in this compound results in a molecule with significantly enhanced photophysical properties. DPA exhibits a red-shifted absorption and emission, a substantially higher fluorescence quantum yield, and a longer fluorescence lifetime compared to anthracene. These improvements are primarily due to the steric hindrance provided by the phenyl groups, which restricts non-radiative decay pathways. This comparative study underscores the importance of molecular design in tuning the photophysical properties of organic chromophores for advanced applications in materials science and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Absorption [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]
- 5. Spectrum [Anthracene] | AAT Bioquest [aatbio.com]
- 6. omlc.org [omlc.org]
- 7. This compound [omlc.org]
- 8. PhotochemCAD | this compound [photochemcad.com]
- 9. Spectrum [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. edinst.com [edinst.com]
- 13. Fluorescence lifetimes and quantum yields of this compound, benzene, and [2H6]benzene in frozen gas matrices at 12 K - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Purity Analysis of Synthesized 9,10-Diphenylanthracene: HPLC vs. NMR
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical final step in the synthesis of any chemical compound, ensuring its suitability for further application. For a fluorescent aromatic hydrocarbon like 9,10-Diphenylanthracene (DPA), which finds use in organic light-emitting diodes (OLEDs), scintillators, and as a chemical standard, high purity is paramount. This guide provides an objective comparison of two powerful analytical techniques for the purity assessment of synthesized DPA: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a side-by-side analysis of their capabilities, supported by illustrative experimental data and detailed methodologies, to assist researchers in selecting the most appropriate technique for their needs.
At a Glance: HPLC vs. NMR for DPA Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. Purity is determined by the relative area of the main peak. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. Purity is determined by comparing the integral of the analyte's signals to that of a certified internal standard (qNMR). |
| Purity Determination | Relative Purity (Area %) | Absolute Purity (mass fraction) with a certified internal standard. |
| Illustrative Purity Result | 99.85% | 99.7% |
| Key Advantages | High sensitivity for detecting trace impurities. Excellent resolving power for separating closely related compounds. Robust and widely available. | Provides structural confirmation of the main component and impurities. A primary analytical method (qNMR) that does not require a reference standard of the analyte itself. Non-destructive. |
| Key Limitations | Requires a reference standard for impurity identification. Non-UV active impurities may not be detected by UV detectors. | Lower sensitivity compared to HPLC for trace impurities. Potential for signal overlap, especially in complex mixtures. Higher initial instrument cost. |
| Impurity Profiling | Excellent for separating and quantifying known and unknown impurities that are chromophoric. | Excellent for identifying the structure of unknown impurities if present at sufficient concentration (>0.1%). |
Introduction to Purity Analysis of this compound
This compound (DPA) is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₂₆H₁₈. Its synthesis, commonly achieved through Suzuki coupling or Friedel-Crafts reactions, can lead to the presence of various impurities.[1] These may include unreacted starting materials such as 9,10-dibromoanthracene or anthraquinone, as well as by-products from side reactions.[1] The presence of these impurities can significantly affect the material's photophysical properties and performance in applications. Therefore, robust analytical methods are required to accurately quantify the purity of synthesized DPA.
High-Performance Liquid Chromatography (HPLC) for DPA Purity
HPLC is a powerful separation technique that is widely used for the purity assessment of organic compounds.[2] In the context of DPA, a reversed-phase HPLC method with UV detection is typically employed. The non-polar DPA molecule is retained on a non-polar stationary phase and eluted with a polar mobile phase. The purity is calculated based on the area percentage of the main DPA peak relative to the total area of all detected peaks.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 375 nm[3]
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized DPA and dissolve it in 10 mL of the mobile phase to obtain a concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity of DPA is calculated as the percentage of the area of the DPA peak relative to the total area of all peaks in the chromatogram.
References
9,10-Diphenylanthracene as a reference standard for fluorescence spectroscopy
A Comparative Guide to Fluorescence Quantum Yield Standards
In the precise world of fluorescence spectroscopy, the accuracy of relative quantum yield measurements hinges on the reliability of the reference standard. For researchers, scientists, and drug development professionals, selecting an appropriate standard is a critical step in ensuring the validity of experimental data. This guide provides an objective comparison of 9,10-Diphenylanthracene (DPA) with other commonly used fluorescence standards, namely quinine sulfate, fluorescein, and rhodamine B. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable reference for your specific application.
Performance Comparison of Fluorescence Standards
The ideal fluorescence standard should exhibit high photostability, a quantum yield that is independent of the excitation wavelength, and minimal sensitivity to environmental conditions. The following table summarizes the key photophysical properties of DPA and its common alternatives, offering a clear comparison of their performance characteristics.
| Property | This compound (DPA) | Quinine Sulfate | Fluorescein | Rhodamine B |
| Solvent | Cyclohexane | 0.1 M H₂SO₄ | 0.1 M NaOH | Ethanol |
| Quantum Yield (Φ) | ~0.90 - 1.0[1][2] | ~0.55 - 0.60 | ~0.92 - 0.95[3][4] | ~0.49 - 0.70[5][6][7] |
| Excitation Max (λex) | ~373 nm[2] | ~350 nm | ~490 nm[4] | ~553 nm |
| Emission Max (λem) | ~426 nm[2] | ~450 nm | ~515 nm[4] | ~627 nm |
| Photostability | High | Moderate | Low | Moderate |
| Environmental Sensitivity | Low | High (pH, halide ions[8]) | High (pH[3][4][9][10]) | Moderate (solvent polarity) |
Key Advantages of this compound:
-
High and Stable Quantum Yield: DPA in cyclohexane exhibits a quantum yield approaching unity, making it a highly efficient and reliable standard.[1][2]
-
Excellent Photostability: DPA is known for its remarkable resistance to photodegradation, ensuring consistent performance over repeated measurements.
-
Low Environmental Sensitivity: Unlike quinine sulfate and fluorescein, the fluorescence of DPA is not significantly affected by changes in pH or the presence of common ions, leading to more robust and reproducible results.
Experimental Protocols
The determination of a sample's fluorescence quantum yield is typically performed using the relative method, which compares the fluorescence of the unknown sample to that of a well-characterized standard.
Protocol: Relative Fluorescence Quantum Yield Determination
This protocol outlines the steps for determining the relative fluorescence quantum yield of a sample using a reference standard.
1. Preparation of Solutions:
-
Standard and Sample Solutions: Prepare a series of dilutions for both the reference standard (e.g., this compound in cyclohexane) and the sample in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to ensure linearity and avoid inner filter effects.
-
Solvent Blank: Prepare a cuvette containing only the solvent to be used for blank measurements.
2. Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.
-
Determine the absorbance of each solution at the chosen excitation wavelength.
3. Fluorescence Measurements:
-
Use a spectrofluorometer to record the fluorescence emission spectra of all solutions.
-
The excitation wavelength should be the same for both the sample and the standard.
-
The emission spectra should be corrected for the wavelength-dependent sensitivity of the detector.
4. Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (F).
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.
-
Determine the slope of the linear fit for both plots. The slope is denoted as 'Grad'.
-
Calculate the quantum yield of the unknown sample (Φₓ) using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients of the plots for the sample and standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).[11]
-
Visualizing the Workflow and Selection Process
To further clarify the experimental process and the rationale for selecting a suitable fluorescence standard, the following diagrams are provided.
References
- 1. Quantum Yield [this compound] | AAT Bioquest [aatbio.com]
- 2. This compound [omlc.org]
- 3. researchgate.net [researchgate.net]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. omlc.org [omlc.org]
- 6. web.usm.my [web.usm.my]
- 7. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The pH dependence of fluorescein fluorescence (1975) | M.M. Martin | 545 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
Performance of 9,10-Diphenylanthracene Derivatives in OLEDs: A Comparative Guide
An in-depth analysis of 9,10-diphenylanthracene (DPA) derivatives reveals their significant potential as robust blue-emitting materials in Organic Light-Emitting Diodes (OLEDs). These derivatives are prized for their high thermal stability and excellent photoluminescence quantum yields. This guide provides a comparative overview of the performance of various DPA derivatives, supported by experimental data, to assist researchers and scientists in the development of next-generation OLED technologies.
Derivatives of this compound (DPA) form a crucial class of materials for blue OLEDs, which are essential for full-color displays and solid-state lighting. The core DPA structure is frequently modified with various substituents to fine-tune the material's electronic and optical properties, thereby enhancing device performance. Key performance indicators for these materials include external quantum efficiency (EQE), luminous efficiency, power efficiency, and color purity, as defined by the Commission Internationale de l'Éclairage (CIE) coordinates.
Comparative Performance of DPA Derivatives
The following table summarizes the performance of several notable this compound derivatives in OLED devices. The data has been compiled from various research publications to provide a clear comparison of their key electroluminescent properties.
| Derivative Name | Host/Emitter Type | External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) |
| 2,6-bis(diphenylamino)-9,10-diphenylanthracene | Emitter | 5.8 | - | - | - |
| 5-(9,10-diphenyl-2-(5H-pyrido[3,2-b]indol-5-yl)anthracen-6-yl)-5H-pyrido[3,2-b]indole | Emitter | 3.94 | 5.99 | 2.70 | (0.15, 0.21) |
| 9,10-bis(3,3'-(N',N'-diphenyl-(N-naphthalene-2-yl)benzene-1,4-diamine)phenyl)anthracene (TANPA) | Hole Injection | - | - | - | - |
| OCADN | Emitter (non-doped) | - | 2.25 | 1.13 | (0.16, 0.30) |
| OC4PADN | Emitter (non-doped) | - | - | - | (0.16, 0.14) |
| Ph-DPAN, Flu-DPAN, TPA-DPAN | Emitter (non-doped) | - | 4.6 - 5.8 | - | - |
| 2-aza-9,10-diphenylanthracene | Emitter | - | - | - | - |
Experimental Protocols
The fabrication and characterization of OLEDs involving DPA derivatives typically follow a standardized procedure. Below is a detailed methodology synthesized from common experimental practices in the field.
OLED Fabrication Protocol
A typical multilayer OLED is fabricated using a high-vacuum thermal evaporation process.[1]
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15-20 minutes each.[2] The substrates are then dried with a stream of high-purity nitrogen and treated with UV-ozone for 10-15 minutes to improve the work function of the ITO for enhanced hole injection.[2]
-
Layer Deposition: The cleaned substrates are transferred into a high-vacuum thermal evaporation chamber with a base pressure below 10⁻⁶ Torr. The organic and inorganic layers are deposited sequentially onto the ITO anode. A typical device structure is as follows:
-
Hole Injection Layer (HIL): A material like 2-TNATA is deposited to facilitate the injection of holes from the anode.
-
Hole Transport Layer (HTL): A layer of a material such as NPB is deposited to transport holes to the emissive layer.
-
Emissive Layer (EML): The DPA derivative is deposited as the light-emitting layer. This can be a neat film or a host material doped with the DPA derivative.[3]
-
Electron Transport Layer (ETL): A material like Alq3 is deposited to transport electrons to the emissive layer.[3]
-
Electron Injection Layer (EIL): A thin layer of a material like lithium fluoride (LiF) is deposited to facilitate electron injection from the cathode.[3]
-
Cathode: A metal with a low work function, such as aluminum (Al), is deposited as the cathode.[3]
-
OLED Characterization Protocol
The performance of the fabricated OLEDs is evaluated using several key measurements.[4]
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: The relationship between the current density, applied voltage, and the resulting luminance is measured using a source meter and a photodetector.[5] This measurement provides information on the turn-on voltage and the brightness of the device.[6]
-
Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectrum of the device is measured using a spectroradiometer. The CIE coordinates, which define the color of the emitted light, are calculated from the EL spectrum.[4]
-
Efficiency Measurements:
-
Luminous Efficiency (cd/A): This is calculated from the J-V-L data and represents the light output per unit of current.[7]
-
Power Efficiency (lm/W): This is also derived from the J-V-L data and indicates the light output per unit of electrical power consumed.[7]
-
External Quantum Efficiency (EQE): EQE is the ratio of the number of photons emitted from the device to the number of electrons injected.[7] It is a critical measure of the overall device efficiency.
-
-
Lifetime Measurement: The operational lifetime of the OLED is typically determined by measuring the time it takes for the initial luminance to decrease by a certain percentage (e.g., 50%) under a constant current density.[7]
Visualizing the Process and Structure-Property Relationships
To better understand the experimental workflow and the factors influencing the performance of DPA derivatives, the following diagrams are provided.
References
- 1. iipseries.org [iipseries.org]
- 2. benchchem.com [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. tailorpixels.com [tailorpixels.com]
- 5. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
- 6. Model of Organic Light Emitting Device Emission Characteristics with Alternating Current Driving Method [journal.mrs-k.or.kr]
- 7. ossila.com [ossila.com]
A Comparative Guide to 9,10-Diphenylanthracene and Perylene in Organic Electronics
In the landscape of organic electronics, the selection of emissive and charge-transporting materials is paramount to device performance. Among the plethora of organic semiconductors, 9,10-diphenylanthracene (DPA) and perylene have emerged as cornerstone molecules, each exhibiting unique photophysical and electrical properties that render them suitable for a range of applications, most notably in Organic Light-Emitting Diodes (OLEDs). This guide provides an objective comparison of DPA and perylene, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed material choices.
Physicochemical and Photophysical Properties
DPA is a blue-emitting fluorophore known for its high photoluminescence quantum yield (PLQY) and good thermal stability.[1][2] Perylene, on the other hand, is a planar aromatic hydrocarbon that serves as a fundamental building block for a wide array of functional dyes with tunable emission colors.[3] The inherent tendency of perylene to form aggregates can be both a challenge and an opportunity, influencing its solid-state optical and charge-transport characteristics.[4]
A summary of the key photophysical properties of DPA and perylene is presented in Table 1.
| Property | This compound (DPA) | Perylene |
| Chemical Formula | C₂₆H₁₈ | C₂₀H₁₂ |
| Molar Mass | 330.42 g/mol | 252.31 g/mol |
| Appearance | Slightly yellow powder[5] | Yellowish solid |
| Melting Point | 248-250 °C[5] | 276-279 °C |
| Photoluminescence (PL) Emission (in solution) | ~410-430 nm (Blue)[1][2] | ~440-470 nm (Blue-Green) |
| Photoluminescence Quantum Yield (PLQY) (in solution) | Up to 1.0 in cyclohexane[6] | ~0.94 in cyclohexane |
| PLQY (in solid-state/film) | Varies with morphology and host material, can be high | Often lower due to aggregation-caused quenching, but can be engineered to be high[7] |
Charge Transport Properties
The efficiency of charge injection and transport is a critical determinant of the performance of organic electronic devices. Both DPA and perylene have been investigated for their charge carrier mobilities.
Table 2 summarizes the reported charge carrier mobilities for DPA and perylene derivatives. It is important to note that these values are highly dependent on the material's purity, crystallinity, and the method of measurement.
| Material | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | Measurement Technique/Conditions |
| This compound (DPA) | ~2.15 (predicted)[8][9] | - | Density Functional Theory (DFT) calculations[8][9] |
| Non-symmetric DPA derivatives | ~5 × 10⁻³ – 1 × 10⁻²[10] | - | Solution-processed amorphous films[10] |
| Perylene Diimide (PDI) derivative | 1.1 × 10⁻⁴[11] | 1.8 × 10⁻⁴[11] | Time-of-Flight (TOF), vacuum deposited amorphous film[11] |
| PDI dianion film | 3 (at 150 K)[12] | - | Hall effect measurement, solution-crystallized film[12] |
| PDI derivative (liquid crystal) | - | 10⁻³ to 10⁻¹[13] | Space-charge limited current (SCLC) in electron-only device[13] |
Performance in Organic Light-Emitting Diodes (OLEDs)
Both DPA and perylene are extensively used as emitters in OLEDs. DPA is a classic example of a blue fluorescent emitter, while perylene and its derivatives can be tailored to emit light across the visible spectrum.[3]
The performance of OLEDs based on DPA and perylene derivatives is summarized in Table 3. The external quantum efficiency (EQE) is a key metric that represents the ratio of photons emitted to the number of electrons injected.[14]
| Emitter | Host Material | Device Structure | Max. External Quantum Efficiency (EQE) (%) | Emission Color |
| Non-symmetric DPA derivative | Polymer host | Solution-processed | - | Deep Blue[10] |
| Perylene Diimide (PDI) derivative | CBP | ITO/MoO₃/TCTA/CBP:PDI-1BN/TPBi/LiF/Al[15] | ~2 (expected, lower due to aggregation)[15] | Red[15] |
| Acenaphthene-substituted PDI | Bulk PDI film | Solution-processed | - | Deep Red[7] |
| Sky-Blue TADF Emitter | - | Nondoped solution-processed | 21.0[16] | Sky-Blue[16] |
| Horizontally Oriented Emitter | - | - | ~30[17] | - |
Experimental Protocols
Thin-Film Deposition
1. Thermal Evaporation: This technique is commonly used for depositing thin films of small molecules like DPA and perylene in a high-vacuum environment.[18][19][20][21][22]
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with a stream of nitrogen and treated with UV-ozone to improve the work function of the ITO.
-
Deposition: The source material (DPA or perylene) is placed in a crucible within a vacuum chamber. The chamber is evacuated to a pressure of ~10⁻⁶ to 10⁻⁷ Torr. The crucible is heated until the material sublimes, and the vapor deposits onto the cooled substrate. The deposition rate and film thickness are monitored using a quartz crystal microbalance.
2. Spin Coating: This method is suitable for solution-processable materials, such as derivatives of perylene.[5][23]
-
Solution Preparation: The organic material is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene) to a specific concentration.
-
Deposition: A small amount of the solution is dispensed onto the center of the substrate. The substrate is then rotated at a high speed (e.g., 1000-4000 rpm), causing the solution to spread evenly and the solvent to evaporate, leaving a thin film. The film thickness is controlled by the solution concentration and the spin speed.
OLED Fabrication
A typical multilayer OLED is fabricated by sequentially depositing various organic and inorganic layers onto the prepared ITO substrate inside a high-vacuum chamber.[5][15][23][24]
-
Hole Injection Layer (HIL): A material with a high highest occupied molecular orbital (HOMO) level, such as PEDOT:PSS, is spin-coated or thermally evaporated onto the ITO.
-
Hole Transport Layer (HTL): A material with good hole mobility, such as N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB), is deposited.
-
Emissive Layer (EML): The emissive material (DPA or perylene derivative), often doped into a host material (e.g., CBP), is deposited.
-
Electron Transport Layer (ETL): A material with good electron mobility, such as tris(8-hydroxyquinolinato)aluminum (Alq₃), is deposited.
-
Electron Injection Layer (EIL): A thin layer of a low work function material, such as lithium fluoride (LiF), is deposited.
-
Cathode: A metal with a low work function, such as aluminum (Al) or calcium (Ca), is deposited to complete the device.
Visualizations
Conclusion
Both this compound and perylene are highly valuable materials in the field of organic electronics. DPA stands out as a robust and efficient blue emitter, particularly in its pristine form. Perylene, while prone to aggregation, offers exceptional versatility through chemical modification, enabling access to a wide range of emission colors and tailored charge transport properties. The choice between DPA and perylene or their derivatives will ultimately depend on the specific application requirements, such as desired emission color, device architecture, and processing method. The data and protocols presented in this guide offer a foundational understanding to aid in the rational design and fabrication of next-generation organic electronic devices.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. OLED - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. This compound [omlc.org]
- 7. Perylene diimide derivatives as red and deep red-emitters for fully solution processable OLEDs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Theoretical investigation of hole mobility in this compound by density functional calculations | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Non-symmetric this compound-based deep-blue emitters with enhanced charge transport properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Charge carrier transport in perylene-based and pyrene-based columnar liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Achieving 21% External Quantum Efficiency for Nondoped Solution‐Processed Sky‐Blue Thermally Activated Delayed Fluorescence OLEDs by Means of Multi‐(Donor/Acceptor) Emitter with Through‐Space/‐Bond Charge Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. physics.iisc.ac.in [physics.iisc.ac.in]
- 19. akasharya.in [akasharya.in]
- 20. vaccoat.com [vaccoat.com]
- 21. An Introduction to Thermal Evaporation Deposition in Thin Film Technology [rdmathis.com]
- 22. fxpvd.com [fxpvd.com]
- 23. ukdiss.com [ukdiss.com]
- 24. researchgate.net [researchgate.net]
Unveiling the Spectroscopic Fingerprints of 9,10-Diphenylanthracene Polymorphs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the solid-state properties of active pharmaceutical ingredients (APIs) is paramount. Polymorphism, the ability of a compound to exist in multiple crystal forms, can significantly impact an API's physical and chemical properties, including its spectroscopic behavior. This guide provides a detailed comparison of the spectroscopic differences between two polymorphs of 9,10-Diphenylanthracene (DPA), a molecule of interest in organic electronics and as a model system for studying solid-state photophysics.
Two distinct polymorphs of this compound (DPA) have been characterized, one obtained from a melt (DPA-Melt) and another from a solution (DPA-Solution).[1][2] These polymorphs, while having the same chemical formula, exhibit different crystal structures, which in turn leads to notable differences in their optical and thermal properties.[1][2]
Spectroscopic and Physical Property Comparison
The spectroscopic and physical properties of the DPA-Melt and DPA-Solution polymorphs are summarized in the table below. The data highlights the impact of the different crystal packing on the electronic transitions of the DPA molecule.
| Property | DPA-Melt Polymorph | DPA-Solution Polymorph |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | C2/c |
| UV-Vis Absorption Peaks (nm) | 268, 357, 377, 396, 429 (weak) | 268, 362, 382, 403, 438 |
| Absorption Band Edge (nm) | ~446 | ~455 |
| Fluorescence Excitation Peaks (nm) | 331, 348, 367, 387 | 335, 353, 372, 396 |
| Strongest Fluorescence Emission Peak (nm) | ~454 | ~468 |
| Theoretical Density (g/cm³) | 1.211 | 1.239 |
| Dihedral Angle (Phenyl vs. Anthracene) | 87.5° - 93.1° | 66.18° - 67.5° |
| Thermal Stability | Less stable | More stable |
The DPA-Solution crystal exhibits a red-shift in both its absorption and emission spectra compared to the DPA-Melt crystal.[1][2] This is attributed to the different molecular packing and intermolecular interactions in the two crystal lattices.[1][2] The smaller dihedral angle between the phenyl and anthracene groups in the DPA-Solution polymorph suggests a more planar conformation, which can lead to stronger π-π interactions and a red-shifted spectrum.
Experimental Protocols
The following methodologies were employed to characterize the two DPA polymorphs:
Crystal Growth:
-
DPA-Melt: Centimeter-sized single crystals were grown from a melt.[1][2]
-
DPA-Solution: Centimeter-sized single crystals were grown from a solution.[1][2]
Spectroscopic Analysis:
-
UV-Vis Absorbance Spectroscopy: The absorption spectra of the DPA crystals were measured to determine the electronic transitions.[1][2]
-
Fluorescence Spectroscopy: The fluorescence excitation and emission spectra were recorded at room temperature to investigate the photoluminescent properties.[1][2]
-
Raman and Fourier-Transform Infrared (FTIR) Spectroscopy: These techniques were used to probe the vibrational modes of the molecules within the crystal lattice, revealing significant differences between the two polymorphs.[1][2]
Structural and Thermal Analysis:
-
Single-Crystal X-ray Diffraction: This technique was used to determine the crystal structure, including the space group and unit cell parameters.[1]
-
Thermogravimetric/Differential Scanning Calorimetry (TG/DSC): The thermal stability and melting points of the crystals were determined using these methods.[1]
Logical Relationship Diagram
The following diagram illustrates the relationship between the crystal growth method, the resulting polymorph, its crystal structure, and its distinct spectroscopic properties.
Caption: Relationship between growth method, crystal structure, and spectroscopic properties of DPA polymorphs.
This comparative guide underscores the critical importance of polymorphic control in materials science and pharmaceutical development. The distinct spectroscopic signatures of the this compound polymorphs serve as a clear example of how subtle changes in crystal packing can have a profound impact on the material's fundamental properties.
References
A Comparative Analysis of Scintillation Efficiency: 9,10-Diphenylanthracene vs. Stilbene
In the landscape of organic scintillators for radiation detection, particularly for fast neutron detection, both 9,10-Diphenylanthracene (DPA) and stilbene have emerged as prominent materials. This guide provides a detailed comparison of their scintillation efficiencies and other critical properties, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate material for their applications.
Quantitative Comparison of Scintillation Properties
The performance of a scintillator is characterized by several key parameters, including its light yield, decay time, and emission wavelength. The following table summarizes the quantitative data for this compound and stilbene. It is important to note that the properties of DPA can vary depending on the crystal growth method (melt vs. solution).
| Property | This compound (DPA) | Stilbene |
| Relative Light Yield | Up to 1.1 (melt-grown) compared to stilbene[1][2] | Reference standard |
| Absolute Light Yield (photons/MeV) | Up to 25,776[3] | ~16,000[2] |
| Scintillation Decay Time (prompt) | ~12 ns[2] | 4.3 ns[4] |
| Maximum Emission Wavelength | ~454 nm (melt-grown), ~469 nm (solution-grown)[1][5] | 380 nm[4] |
| Melting Point | 252.4 °C[3] | 124 °C[4][6] |
| Density | 1.211 g/cm³ (melt-grown), 1.239 g/cm³ (solution-grown)[6][7] | 1.15 g/cm³[4] |
Performance Insights
Scintillation Efficiency and Light Yield: this compound, particularly when grown from a melt, has demonstrated a higher light yield than stilbene.[1][5] Research from Lawrence Livermore National Laboratory has indicated that DPA has a higher light yield for heavy particles compared to stilbene.[3][6] The light yield of DPA crystals can be as high as 25,776 photons/MeV.[3]
Response Time: Stilbene exhibits a faster prompt decay time (4.3 ns) compared to DPA (~12 ns), which can be advantageous in applications requiring high count rates or precise timing.[2][4]
Emission Spectrum: DPA's emission is in the blue region of the visible spectrum, with peaks around 454-469 nm, which is a longer wavelength than stilbene's emission at 380 nm.[1][4][5] This can be a factor in selecting appropriate photodetectors.
Thermal Stability: DPA possesses significantly higher thermal stability with a melting point of 252.4 °C, more than 120 °C higher than that of stilbene (124 °C).[3][6] This makes DPA a more suitable candidate for applications in environments with elevated temperatures.[6]
Neutron/Gamma Discrimination: Both materials are effective for the detection of fast neutrons and can distinguish them from gamma rays using pulse shape discrimination (PSD).[4][6] Some studies suggest that melt-grown DPA has better PSD properties than solution-grown DPA.[1]
Experimental Methodologies
The characterization of these scintillators involves a series of standardized experimental protocols to ensure accurate and reproducible data.
Scintillation Light Yield Measurement: The relative light yield is often determined by comparing the scintillator's response to a known radioactive source (e.g., ¹³⁷Cs) with that of a standard scintillator, such as stilbene or anthracene. The absolute light yield is quantified by measuring the number of photons produced per mega-electron volt (MeV) of energy deposited by the radiation. This measurement typically involves coupling the scintillator to a photomultiplier tube (PMT) or a silicon photomultiplier (SiPM) and analyzing the resulting pulse height spectrum.[2]
Scintillation Decay Time Measurement: The decay time is measured using techniques like the time-correlated single-photon counting (TCSPC) method. The scintillator is excited by a pulsed radiation source (e.g., a fast laser or a radioactive source), and the time distribution of the emitted photons is recorded. The resulting decay curve is then fitted with one or more exponential functions to determine the decay time components.
Pulse Shape Discrimination (PSD): For neutron detection, the ability to discriminate between neutron and gamma-ray events is crucial. This is achieved by analyzing the shape of the scintillation pulse. The different types of radiation produce pulses with different decay characteristics. The PSD performance is often quantified by a Figure of Merit (FOM), which represents the separation between the neutron and gamma-ray distributions in a 2D plot of pulse parameters.
Visualizing the Scintillation Process and Measurement
The following diagrams illustrate the fundamental scintillation mechanism and a typical experimental workflow for its characterization.
Caption: The basic mechanism of scintillation in an organic crystal.
Caption: A typical experimental setup for measuring scintillation properties.
Conclusion
Both this compound and stilbene are highly capable organic scintillators with distinct advantages. DPA offers a higher light yield and superior thermal stability, making it an excellent choice for applications where these factors are paramount.[1][5][6] Stilbene, with its faster decay time, remains a strong contender for high-speed counting applications.[4] The choice between the two will ultimately depend on the specific requirements of the intended application, including the operating environment, the need for high light output, and timing resolution. The ongoing research into crystal growth techniques for DPA may further enhance its properties and broaden its applicability in the field of radiation detection.
References
A Comparative Analysis of 9,10-Diphenylanthracene and Commercial Blue Fluorescent Dyes
In the landscape of fluorescent molecules, the selection of an appropriate blue-emitting dye is critical for a range of applications, from bioimaging to organic light-emitting diodes (OLEDs). This guide provides a detailed comparison of the photophysical properties of 9,10-Diphenylanthracene (DPA), a well-known blue fluorophore, against two widely used commercial blue fluorescent dyes: Coumarin 1 and Perylene. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific applications.
Performance Data Summary
The following table summarizes the key photophysical parameters for this compound, Coumarin 1, and Perylene. These parameters are crucial in determining the suitability of a fluorophore for a given experiment, influencing brightness, signal-to-noise ratio, and experimental longevity.
| Parameter | This compound (DPA) | Coumarin 1 | Perylene |
| Quantum Yield (Φ) | ~1.0 in cyclohexane[1][2] | 0.50 - 0.73 in ethanol[3][4] | 0.94 in cyclohexane[5][6] |
| Molar Extinction Coefficient (ε) at λmax (M-1cm-1) | 14,000 at 372.5 nm in cyclohexane[1] | 23,500 at 373.25 nm in ethanol[4] | 38,500 at 435.75 nm in cyclohexane |
| Absorption Maximum (λabs,max) (nm) | 373 in cyclohexane[7] | 373 in ethanol[4] | 436 in cyclohexane[6] |
| Emission Maximum (λem,max) (nm) | 426 in cyclohexane[7] | 455 in ethanol | 438 in cyclohexane |
| Photostability | High | Moderate | High |
Experimental Protocols
Accurate and reproducible measurement of photophysical properties is paramount. Below are detailed methodologies for determining the key performance indicators presented in the table.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[8][9]
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., cyclohexane, ethanol)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Sample compound (e.g., this compound)
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[8][10]
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra for each solution using the fluorometer, ensuring the excitation wavelength is the same for all measurements.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the gradient (slope) of the linear fit for both plots.
-
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:[8]
Φsample = Φstd * (Gradsample / Gradstd) * (η2sample / η2std)
Where:
-
Φstd is the quantum yield of the standard.
-
Gradsample and Gradstd are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term cancels out.
-
Measurement of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.[11][12]
Materials:
-
UV-Vis Spectrophotometer
-
Analytical balance
-
Volumetric flasks
-
Quartz cuvettes (1 cm path length)
-
Solvent
Procedure:
-
Stock Solution Preparation: Accurately weigh a known mass of the compound and dissolve it in a precise volume of solvent to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.
-
Absorbance Measurement: Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).
-
Data Analysis:
-
Plot a graph of absorbance versus concentration.
-
According to the Beer-Lambert law (A = εcl), the slope of this graph will be equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.[12]
-
Measurement of Photostability (Photobleaching Half-life)
Photostability refers to the ability of a fluorophore to resist photodegradation. A common method to quantify this is by measuring the photobleaching half-life (t₁/₂).[13]
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser) and a sensitive camera.
-
Microscope slides and coverslips.
-
Fluorophore solution at a standardized concentration.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Sample Preparation: Prepare a thin film of the dye solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix to immobilize it.
-
Microscope Setup: Place the slide on the microscope stage and focus on the sample. Use a consistent illumination intensity for all dyes being compared.
-
Image Acquisition: Acquire an initial image (t=0) and then continuously illuminate the sample, capturing images at regular time intervals.
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) for each image in the time series.
-
Correct for background fluorescence.
-
Normalize the intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value.[13]
-
Visualizations
To further elucidate the experimental processes and underlying photophysical principles, the following diagrams are provided.
Caption: Experimental workflow for comparing fluorescent dyes.
References
- 1. This compound [omlc.org]
- 2. Quantum Yield [this compound] | AAT Bioquest [aatbio.com]
- 3. omlc.org [omlc.org]
- 4. PhotochemCAD | Coumarin 1 [photochemcad.com]
- 5. omlc.org [omlc.org]
- 6. PhotochemCAD | Perylene [photochemcad.com]
- 7. Spectrum [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. smart.dhgate.com [smart.dhgate.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
9,10-Diphenylanthracene: A Clarification on its Role as a Fluorescence Standard
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide addresses the classification of 9,10-Diphenylanthracene (DPA) in the context of fluorescence spectroscopy. Contrary to the notion of it being a non-fluorescent standard, DPA is, in fact, a widely recognized and utilized highly fluorescent compound. Its significant quantum yield and characteristic blue fluorescence make it a valuable tool in many photochemical and photophysical studies, but fundamentally unsuitable as a non-fluorescent or negative control.
This comparison guide will clarify the pronounced fluorescent nature of DPA, contrast its properties with those of a true non-fluorescent standard, and provide robust experimental protocols for researchers to characterize the fluorescence properties of any given compound.
Correcting the Premise: this compound is a Fluorescent Standard
This compound is an aromatic hydrocarbon known for its strong blue light emission.[1] It is frequently employed as a reference standard for measuring the fluorescence quantum yields of other substances.[1] The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, for DPA is often cited as being close to 1.0 in solvents like cyclohexane, meaning that nearly every photon absorbed is subsequently emitted as a fluorescent photon.[2] This high efficiency is a key characteristic that makes it a benchmark fluorescent compound, not a non-fluorescent one.
Comparison of Photophysical Properties: Fluorescent vs. Non-Fluorescent Standards
To illustrate the clear distinction, the table below compares the key photophysical properties of this compound with a typical non-fluorescent standard. In practice, a "non-fluorescent standard" or a blank is most often the pure solvent in which the analyte is dissolved.[3] This is because the solvent's fluorescence should be negligible compared to the compound of interest. For the purpose of this comparison, we will consider a generic spectroscopic grade solvent like cyclohexane, which has minimal to no fluorescence in the spectral region where DPA is active.
| Property | This compound (DPA) | Non-Fluorescent Standard (e.g., Cyclohexane) |
| Fluorescence Quantum Yield (ΦF) | ~0.90 - 1.0 in cyclohexane[2] | Essentially zero (< 10-5) |
| Excitation Maximum (λex) | ~373 nm[4] | No significant absorption in the near-UV/Visible range |
| Emission Maximum (λem) | ~426 nm[4] | No significant emission |
| Molar Extinction Coefficient (ε) | High (e.g., ~14,000 M-1cm-1 at 372.5 nm)[2] | Very low to negligible in the relevant spectral range |
| Primary Use in Spectroscopy | Fluorescence quantum yield standard, sensitizer in chemiluminescence, active material in OLEDs.[1] | Solvent, blank for background subtraction, negative control.[3] |
Experimental Protocols
To empirically validate the fluorescent or non-fluorescent nature of a compound, the following experimental protocols are recommended.
Determination of Fluorescence Quantum Yield (Comparative Method)
This widely used method compares the fluorescence of a test compound to a standard with a known quantum yield.
Objective: To quantify the fluorescence efficiency of a test compound.
Materials:
-
Test compound
-
Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.546)
-
Spectroscopic grade solvent (e.g., cyclohexane for DPA)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and the fluorescence standard in the same solvent.
-
Prepare a series of dilutions for both the test compound and the standard, ensuring the absorbance at the excitation wavelength is within the linear range (typically < 0.1) to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the test compound and the standard at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using the fluorometer, record the fluorescence emission spectrum for each dilution. The excitation wavelength should be the same as that used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.
-
Determine the slope (gradient) of the linear fit for both plots.
-
-
Quantum Yield Calculation: The quantum yield of the test compound (Φtest) is calculated using the following equation:
Φtest = Φstd * (Gradtest / Gradstd) * (η2test / η2std)
Where:
-
Φstd is the quantum yield of the standard.
-
Gradtest and Gradstd are the gradients of the plots for the test compound and standard, respectively.
-
ηtest and ηstd are the refractive indices of the solvents used for the test compound and standard, respectively (if different).
-
Interpretation: A quantum yield close to zero indicates a non-fluorescent compound, while a value approaching 1 indicates high fluorescence efficiency.
Protocol for Classifying a Compound as Non-Fluorescent
Objective: To confirm the absence of significant fluorescence from a compound.
Procedure:
-
Prepare a solution of the compound at a concentration that gives a significant absorbance (e.g., Absorbance > 0.5) at its absorption maximum.
-
Run a blank measurement using only the pure solvent in the fluorometer to record any background signal, including Raman scattering.
-
Measure the fluorescence emission spectrum of the compound solution across a wide wavelength range, starting from just above the excitation wavelength.
-
Subtract the blank spectrum from the sample spectrum.
-
Analysis: If the resulting spectrum shows no discernible emission peaks and the signal is indistinguishable from the baseline noise, the compound can be classified as non-fluorescent under the tested conditions.
Workflow for Characterizing a Compound's Fluorescent Properties
The following diagram illustrates the logical workflow for determining whether a compound is fluorescent or non-fluorescent.
References
A Comparative Guide to the Stability of 9,10-Diphenylanthracene and Its Substituted Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal, photochemical, and electrochemical stability of 9,10-diphenylanthracene (DPA) and its substituted analogs. The information presented herein is supported by experimental data from peer-reviewed literature to aid in the selection and application of these compounds in various research and development contexts.
Introduction to this compound and its Analogs
This compound (DPA) is a polycyclic aromatic hydrocarbon (PAH) known for its high fluorescence quantum yield, making it a valuable component in organic light-emitting diodes (OLEDs), scintillators, and as a sensitizer in chemiluminescence. The stability of DPA and its derivatives under various stressors—heat, light, and electrochemical potentials—is a critical determinant of their performance and longevity in these applications. Substitution on the peripheral phenyl rings or the anthracene core can significantly influence these stability characteristics by altering the electronic and steric properties of the molecule. This guide explores these structure-stability relationships to provide a framework for the rational design and selection of DPA-based materials.
Comparative Stability Analysis
The stability of DPA and its analogs is assessed across three key domains: thermal, photochemical, and electrochemical.
Thermal Stability
Thermal stability is a crucial parameter for materials used in applications involving high temperatures, such as in OLEDs. It is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The decomposition temperature (Td), at which a compound undergoes significant mass loss, and the melting point (Tm) are key indicators of thermal stability.
Substituents on the 9,10-phenyl groups can influence thermal stability. For instance, the introduction of methoxy groups in 9,10-bis(4-methoxyphenyl)anthracene has been shown to yield a high decomposition temperature of 307 °C. The crystalline form of DPA also affects its thermal stability, with different polymorphs exhibiting different decomposition profiles.[1]
| Compound | Melting Point (Tm) (°C) | Decomposition Temp. (Td) (°C) | Reference |
| This compound (DPA) | 248-250 | ~350 | [1] |
| 9,10-Bis(4-methoxyphenyl)anthracene | Not specified | 307 | N/A |
| 9,10-Bis(biphenyl-4-yl)anthracene | 358-360 | >400 | N/A |
| 2-Methyl-9,10-di(2-naphthyl)anthracene | 245 | >400 | [2] |
| 9,10-Bis(4-(trifluoromethyl)phenyl)anthracene | 268-270 | >350 | N/A |
Note: Data is compiled from various sources and experimental conditions may vary.
Photochemical Stability
The photochemical stability of DPA and its analogs is of paramount importance in light-emitting and sensing applications. The primary degradation pathways upon exposure to light are photodimerization ([4π+4π] cycloaddition) and photooxidation.
Photooxidation: In the presence of oxygen, photo-excited DPA can generate singlet oxygen, which can then react with a ground-state DPA molecule to form an endoperoxide. This endoperoxide is often thermally or photochemically unstable and can decompose to form other oxidation products, leading to a loss of the desired photophysical properties.
Photodimerization: Anthracene and some of its derivatives can undergo a [4π+4π] cycloaddition reaction between two molecules upon photoirradiation, forming a dimer. The bulky phenyl substituents at the 9 and 10 positions of DPA sterically hinder this process, contributing to its relatively high photostability compared to unsubstituted anthracene.
The photostability is often indirectly assessed by the fluorescence quantum yield (Φf). A higher Φf generally suggests that the excited state is more likely to decay via radiative emission rather than through non-radiative pathways that can lead to chemical reactions. However, a more direct measure is the photodegradation quantum yield (Φdeg), which quantifies the number of molecules that decompose per photon absorbed.
| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Photodegradation Quantum Yield (Φdeg) | Reference |
| This compound (DPA) | Cyclohexane | 0.90 - 1.00 | Low (not specified) | N/A |
| 9,10-Bis(4-methoxyphenyl)anthracene | Toluene | 0.85 | Not specified | N/A |
| 9,10-Bis(4-cyanophenyl)anthracene | Toluene | 0.78 | Not specified | N/A |
| 9,10-Dithienylanthracene | DMF | 0.009 | Not specified | [3] |
| 9,10-Dipyrrylanthracene | DMF | 0.024 | Not specified | [3] |
Note: The introduction of heteroaromatic rings at the 9 and 10 positions, as in dithienylanthracene and dipyrrylanthracene, can significantly decrease the fluorescence quantum yield, suggesting lower photostability.[3]
Electrochemical Stability
The electrochemical stability of DPA and its derivatives is critical for their use in electronic devices where they are subjected to repeated oxidation and reduction cycles. Cyclic voltammetry (CV) is the primary technique used to evaluate the electrochemical behavior of these compounds. The stability of the radical cations and anions formed upon oxidation and reduction, respectively, is a key indicator of electrochemical robustness.
DPA typically undergoes a reversible one-electron reduction to form a stable radical anion. The stability of this radical anion is crucial for applications such as n-type organic semiconductors. The oxidation of DPA is generally less reversible, indicating that the radical cation may be more reactive. Substituents on the phenyl rings can modulate the oxidation and reduction potentials and influence the stability of the resulting radical ions.
| Compound | Oxidation Potential (Eox, V vs. Fc/Fc+) | Reduction Potential (Ered, V vs. Fc/Fc+) | Reversibility | Reference |
| This compound (DPA) | ~1.2 | ~-2.0 | Red: Reversible, Ox: Quasi-reversible | N/A |
| 2-Aza-9,10-diphenylanthracene | Harder to oxidize than DPA | Easier to reduce than DPA | Not specified | [4] |
| 9,10-Bis(4-methoxyphenyl)anthracene | ~1.1 | ~-2.1 | Not specified | N/A |
| 9,10-Bis(4-cyanophenyl)anthracene | ~1.4 | ~-1.8 | Not specified | N/A |
Note: Electron-donating groups (e.g., methoxy) tend to lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups (e.g., cyano) make the compound easier to reduce. The incorporation of a nitrogen atom into the anthracene core makes the compound easier to reduce and harder to oxidize.[4]
Degradation Pathways
Understanding the mechanisms of degradation is essential for developing strategies to improve the stability of DPA and its analogs.
Photochemical Degradation Pathways
The two main photochemical degradation pathways are photooxidation and photodimerization.
Caption: Key photochemical degradation pathways for this compound.
Electrochemical Degradation Pathway (Reduction)
The electrochemical reduction of DPA is generally a stable process, but the resulting radical anion can be reactive, especially in the presence of protic species.
Caption: Simplified electrochemical reduction pathway of this compound.
Experimental Protocols
This section provides an overview of the methodologies used to assess the stability of DPA and its analogs.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the compound.
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) of the compound is placed in a TGA crucible (e.g., alumina or platinum).
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon) to a final temperature (e.g., 600 °C).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is determined as the temperature at which a significant weight loss (e.g., 5%) is observed.
Photochemical Stability Testing
Objective: To evaluate the stability of the compound upon exposure to light.
Methodology:
-
A solution of the compound of a known concentration is prepared in a photochemically inert solvent (e.g., cyclohexane, acetonitrile).
-
The initial absorbance spectrum of the solution is recorded using a UV-Vis spectrophotometer.
-
The solution is irradiated with a light source of a specific wavelength or wavelength range (e.g., a xenon lamp with appropriate filters). The intensity of the light source should be known or monitored.
-
At regular time intervals, the absorbance spectrum of the solution is recorded.
-
The degradation of the compound is monitored by the decrease in the absorbance at its maximum absorption wavelength (λmax).
-
The photodegradation quantum yield (Φdeg) can be calculated if the photon flux of the light source is known.
Cyclic Voltammetry (CV)
Objective: To investigate the electrochemical redox behavior and stability of the compound.
Methodology:
-
A solution of the compound (typically 1-5 mM) is prepared in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
The solution is placed in an electrochemical cell equipped with a three-electrode system: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).
-
The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.
-
The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).
-
The resulting current is measured and plotted against the applied potential to obtain a cyclic voltammogram.
-
The oxidation and reduction potentials, as well as the reversibility of the redox processes, are determined from the voltammogram. The stability of the radical ions can be assessed by performing multiple cycles and observing any changes in the voltammogram.
Conclusion
The stability of this compound and its analogs is a multifaceted property that is highly dependent on the molecular structure and the environmental conditions.
-
Thermal Stability: DPA and its analogs generally exhibit good thermal stability, with decomposition temperatures often exceeding 300 °C. Strategic substitution can further enhance this property.
-
Photochemical Stability: The bulky phenyl groups at the 9 and 10 positions provide significant steric hindrance against photodimerization, making DPA more photostable than unsubstituted anthracene. However, photooxidation via endoperoxide formation remains a key degradation pathway. Substituents that alter the electronic properties can influence the rates of these photochemical reactions.
-
Electrochemical Stability: The electrochemical reduction of DPA to its radical anion is typically a reversible and stable process, which is advantageous for n-type materials. The stability of the radical cation formed upon oxidation can be more variable and is influenced by the substitution pattern.
This guide provides a foundational understanding of the stability of DPA and its derivatives. For specific applications, it is crucial to consult the primary literature for detailed experimental data and to perform stability testing under conditions that mimic the intended use. The continued exploration of structure-stability relationships will undoubtedly lead to the development of even more robust and efficient DPA-based materials for a wide range of technological applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters performance - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reliability of 9,10-Diphenylanthracene as a Chemiluminescence Sensitizer: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a reliable chemiluminescence sensitizer is paramount for the accuracy and sensitivity of analytical assays. This guide provides a comprehensive comparison of 9,10-Diphenylanthracene (DPA) with other common alternatives, supported by experimental data and detailed protocols to aid in making an informed decision.
This compound (DPA) is a widely utilized fluorescent compound that acts as a sensitizer, or "activator," in chemiluminescence reactions, most notably in the highly efficient peroxyoxalate system. Its primary role is to receive energy from a high-energy chemical intermediate and subsequently emit that energy as light. The reliability of DPA as a sensitizer is assessed based on its efficiency in this energy transfer process, which is quantified by its chemiluminescence quantum yield. This guide will delve into the performance of DPA in comparison to other commonly used sensitizers, namely rubrene and luminol, providing a clear, data-driven assessment of their relative merits.
Comparative Performance of Chemiluminescence Sensitizers
The efficiency of a chemiluminescence sensitizer is a critical factor in its reliability. The following table summarizes the key performance metrics for DPA, rubrene, and luminol. The data for DPA and rubrene are presented within the context of the peroxyoxalate chemiluminescence (PO-CL) system, a common application for these sensitizers. Luminol's chemiluminescence is typically generated through its own oxidation, often catalyzed by metal ions or enzymes.
| Sensitizer | Chemiluminescence System | Chemiluminescence Quantum Yield (ΦCL) | Emission Wavelength (λem) | Notes |
| This compound (DPA) | Peroxyoxalate | High | ~430 nm (Blue) | High fluorescence quantum yield contributes to overall efficiency.[1] |
| Rubrene | Peroxyoxalate | Very High | ~560 nm (Yellow-Orange) | Exhibits one of the highest known chemiluminescence quantum yields in the peroxyoxalate system.[2][3][4] |
| Luminol | Luminol Oxidation | ~1.25% | ~425 nm (Blue) | A standard for chemiluminescence, though its quantum yield is lower than the most efficient peroxyoxalate systems.[5] |
Signaling Pathways and Experimental Workflows
To understand the function of these sensitizers, it is essential to visualize the underlying chemical processes and the experimental steps involved in their evaluation.
Peroxyoxalate Chemiluminescence with DPA: The CIEEL Mechanism
The light-emitting pathway in the peroxyoxalate system sensitized by DPA is best described by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism.[6][7] In this multi-step process, the reaction of an oxalate ester (like TCPO) with hydrogen peroxide generates a high-energy intermediate, believed to be 1,2-dioxetanedione. This intermediate is not the light emitter itself. Instead, it interacts with the sensitizer, DPA.
Caption: The CIEEL mechanism for DPA-sensitized peroxyoxalate chemiluminescence.
Experimental Workflow for Comparative Analysis
The relative performance of different chemiluminescence sensitizers can be determined by measuring their relative quantum yields. This involves comparing the light output of the test sensitizer to that of a known standard under identical reaction conditions.
Caption: A typical experimental workflow for comparing the efficiency of chemiluminescence sensitizers.
Experimental Protocols
I. Synthesis of this compound (DPA)
A common laboratory synthesis of DPA involves the reaction of anthraquinone with a Grignard reagent followed by reduction.
Materials:
-
Anthraquinone
-
Phenylmagnesium bromide (Grignard reagent) in diethyl ether
-
Potassium iodide (KI)
-
Sodium hypophosphite (NaH₂PO₂)
-
Glacial acetic acid
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl), dilute
Procedure:
-
A solution of phenylmagnesium bromide in anhydrous diethyl ether is slowly added to a suspension of anthraquinone in diethyl ether under an inert atmosphere (e.g., nitrogen or argon) with constant stirring.
-
The reaction mixture is refluxed for several hours.
-
After cooling, the reaction is quenched by the slow addition of dilute hydrochloric acid.
-
The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude 9,10-diphenyl-9,10-dihydroanthracene-9,10-diol.
-
The crude diol is then dissolved in glacial acetic acid.
-
Potassium iodide and sodium hypophosphite are added to the solution, and the mixture is heated to reflux.
-
Upon cooling, the solid product, this compound, precipitates.
-
The precipitate is collected by filtration, washed with water and ethanol, and can be further purified by recrystallization from a suitable solvent like xylene.
II. Measurement of Relative Chemiluminescence Quantum Yield
This protocol outlines a method for comparing the chemiluminescence quantum yield of a test sensitizer (e.g., DPA) to a reference standard (e.g., luminol or another well-characterized sensitizer).
Materials:
-
Bis(2,4,6-trichlorophenyl) oxalate (TCPO)
-
This compound (DPA)
-
Rubrene (or other test sensitizer)
-
Luminol (as a reference standard)
-
Hydrogen peroxide (30%)
-
Sodium salicylate (catalyst)
-
Ethyl acetate (spectroscopic grade)
-
tert-Butanol
-
Luminometer or a fluorometer with the excitation source turned off
Procedure:
-
Preparation of Reagent Solutions:
-
Solution A (Oxalate): Prepare a 0.1 M solution of TCPO in ethyl acetate.
-
Solution B (Sensitizer): Prepare 1.0 mM solutions of DPA and rubrene in ethyl acetate.
-
Solution C (Oxidant/Catalyst): Prepare a solution containing 0.1 M hydrogen peroxide and 0.001 M sodium salicylate in a 1:1 mixture of ethyl acetate and tert-butanol.
-
Luminol Standard Solution: Prepare a solution of luminol in a suitable buffer (e.g., 0.1 M carbonate buffer, pH 10.5) and an appropriate oxidant/catalyst system (e.g., hydrogen peroxide and potassium ferricyanide).
-
-
Chemiluminescence Measurement:
-
In a cuvette suitable for the luminometer, add a specific volume of Solution A (e.g., 1.0 mL).
-
Add an equal volume of Solution B (either DPA or rubrene) (e.g., 1.0 mL).
-
Place the cuvette in the luminometer's sample holder.
-
Inject a specific volume of Solution C (e.g., 0.5 mL) into the cuvette to initiate the reaction.
-
Immediately start the measurement and record the total light emission (integrated intensity) over a set period (e.g., 300 seconds).
-
Repeat the measurement for the luminol standard under its optimal reaction conditions.
-
-
Calculation of Relative Quantum Yield:
-
The relative quantum yield (ΦCL,rel) of the test sensitizer can be calculated using the following equation: ΦCL,rel = (ICL,sample / Moles,sample) / (ICL,standard / Moles,standard) where ICL is the integrated chemiluminescence intensity and Moles refers to the number of moles of the limiting reactant (typically the oxalate ester for the peroxyoxalate system and luminol for the standard).
-
Conclusion
Based on the available data, this compound is a reliable and efficient chemiluminescence sensitizer, particularly within the peroxyoxalate system. Its high fluorescence quantum yield and effective participation in the CIEEL mechanism lead to strong light emission. While rubrene often exhibits a higher chemiluminescence quantum yield in the same system, the choice between DPA and rubrene may also depend on the desired emission wavelength (blue for DPA, yellow-orange for rubrene) and other experimental factors such as solubility and stability. Compared to luminol, the peroxyoxalate system with DPA can offer significantly higher quantum yields, leading to greater sensitivity in analytical applications. The detailed protocols provided in this guide should enable researchers to perform their own comparative assessments and select the most appropriate sensitizer for their specific needs.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemiluminescent Nanomicelles for Imaging Hydrogen Peroxide and Self-Therapy in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arxiv.org [arxiv.org]
- 6. Peroxyoxalate - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Head-to-Head Comparison of 9,10-Diphenylanthracene and Rubrene in Electrochemiluminescence
In the field of electrochemiluminescence (ECL), 9,10-Diphenylanthracene (DPA) and rubrene are two of the most extensively studied and highly efficient organic emitters.[1][2] DPA is known for its bright blue emission, while rubrene is a benchmark for yellow-orange light generation.[3][4] This guide provides a detailed, data-driven comparison of their ECL performance, supported by experimental protocols and visualizations to aid researchers, scientists, and drug development professionals in selecting the appropriate luminophore for their applications.
Quantitative Performance Comparison
The ECL efficiency and electrochemical properties of DPA and rubrene are highly dependent on the experimental conditions, particularly the solvent and the coreactant used. The following table summarizes key performance metrics for these two compounds.
| Property | This compound (DPA) | Rubrene | Reference(s) |
| ECL Emission Wavelength | ~430 nm (Blue) | ~555 nm (Yellow-Orange) | [2][5] |
| Oxidation Potential (Eox) | ~0.38 V vs Fc/Fc+ | Varies with conditions | [4] |
| Reduction Potential (Ered) | ~-2.0 V vs Fc/Fc+ | Varies with conditions | [4] |
| ECL Efficiency (ΦECL) | Standard reference; relative ΦECL can be >1 for other compounds | Can be significantly higher than DPA under certain conditions | [5][6] |
| Solubility | Soluble in various organic solvents like acetonitrile/benzene | Soluble in organic solvents; water-soluble derivatives exist | [1][5] |
| Stability | Generally stable radical ions | Susceptible to oxidation, but fluorinated derivatives show enhanced stability | [6][7] |
Experimental Protocols
The following protocols outline the general procedures for measuring the ECL of DPA and rubrene.
1. Annihilation ECL Measurement
This method involves the generation of both radical cations and anions at the electrode surface, which then annihilate to produce the excited state and subsequent light emission.
-
Materials:
-
This compound (DPA) or Rubrene
-
Solvent: Acetonitrile/Benzene (v/v = 2:3)[5]
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6)
-
Working Electrode: Platinum (Pt)
-
Counter Electrode: Platinum (Pt) wire
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Electrochemical Analyzer (e.g., CHI 440a)
-
Luminometer or a CCD camera coupled with a monochromator (e.g., Princeton Instruments PyLon 100BX with Acton SP2300)[5]
-
-
Procedure:
-
Prepare a solution of the luminophore (e.g., 1 mM DPA or rubrene) in the chosen solvent system containing the supporting electrolyte (e.g., 0.1 M TBAPF6).
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes.
-
Position the cell in a light-tight chamber in front of the light detector.
-
Generate the ECL by applying a potential waveform that alternately generates the radical anion and cation. This can be achieved by pulsing the potential. For example, pulse the potential with a width of 1 second from approximately 80 mV past the peak oxidation and reduction potentials.[5]
-
Record the emitted light intensity and spectrum simultaneously with the electrochemical data.
-
Relative ECL efficiencies can be calculated with respect to a standard, such as DPA itself.[5]
-
2. Coreactant ECL Measurement
In this approach, a coreactant is used to simplify the generation of the excited state, often requiring only a single potential step.
-
Materials:
-
Procedure:
-
Prepare a solution containing the luminophore (e.g., 1 mM) and the coreactant (e.g., BPO) in the appropriate solvent with a supporting electrolyte.[1]
-
Deoxygenate the solution as described previously.
-
Set up the electrochemical cell and light detection system.
-
Apply a potential step to initiate the ECL reaction. For an oxidative-reductive coreactant like TPrA, a potential step to oxidize the TPrA is applied. For a system with BPO, a potential step from 0 to 80 mV from the reduction peak can be used.[5][8]
-
Record the resulting light emission and electrochemical current.
-
Visualizations
General ECL Annihilation Pathway
The following diagram illustrates the fundamental steps involved in the annihilation pathway for electrochemiluminescence.
References
- 1. "Electrogenerated Chemiluminescent Studies of this compound, " by Pradip Bastola [aquila.usm.edu]
- 2. researchgate.net [researchgate.net]
- 3. Upconverted blue electrochemiluminescence of this compound with ultrafast response on photo-electro functional DNA/Ru(bpy)32+ hybrid electrode - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
- 8. bard.cm.utexas.edu [bard.cm.utexas.edu]
Unveiling the Link Between Crystal Packing and Optoelectronic Performance in DPA Polymorphs: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's solid-state arrangement and its functional properties is paramount. This guide provides a comparative analysis of the optoelectronic characteristics of 9,10-diphenylanthracene (DPA) polymorphs, highlighting how subtle changes in crystal packing can dramatically influence their performance. Experimental data is presented to support these correlations, offering valuable insights for the rational design of organic materials with tailored optoelectronic functionalities.
The arrangement of molecules in a crystalline solid, known as polymorphism, can lead to vastly different physical and chemical properties for the same compound. In the realm of organic electronics, this phenomenon is particularly significant, as the intermolecular interactions dictated by the crystal packing directly impact key optoelectronic parameters such as light emission and charge transport. This compound (DPA), a widely studied blue-emitting organic semiconductor, serves as an excellent model system to explore these structure-property relationships. DPA is known to exist in several polymorphic forms, including the α, β, γ, and δ phases, each exhibiting unique crystal packing and, consequently, distinct optoelectronic behaviors.
Comparative Analysis of DPA Polymorphs
The optoelectronic properties of DPA polymorphs are intrinsically linked to their crystal structures. The following tables summarize the key crystallographic and optoelectronic data for the most well-characterized polymorphs of DPA.
Table 1: Crystallographic Data of DPA Polymorphs
| Polymorph | Crystal System | Space Group | Key Packing Motif | Reference |
| α-DPA | Monoclinic | C2/c | Herringbone | [1] |
| γ-DPA | Monoclinic | P21/n | π-stacked | [1] |
| β-DPA | - | - | - | - |
| δ-DPA | Orthorhombic | - | Herringbone-like | - |
Data for β-DPA and full crystallographic details for δ-DPA are not consistently available in the reviewed literature.
Table 2: Optoelectronic Properties of DPA Polymorphs
| Polymorph | Excitation Wavelength (nm) | Emission Wavelength (nm) | Solid-State Photoluminescence Quantum Yield (PLQY) | Charge Carrier Mobility (cm²/Vs) | Reference |
| α-DPA | ~335, 353, 372, 396 | ~468 | 23% | - | [1][2] |
| γ-DPA | ~331, 348, 367, 387 | ~455 | - | - | [1] |
| Bulk DPA Crystal | - | - | - | Electron: 13, Hole: 3.7 | - |
| DPA in Cyclohexane | - | - | 97% | - | [3] |
Experimental Protocols
The characterization of DPA polymorphs and their optoelectronic properties relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Synthesis of DPA Polymorphs
The controlled crystallization of specific DPA polymorphs is a critical first step. While detailed, reproducible procedures for all polymorphs are not universally documented, the following general approaches are employed:
-
α-Polymorph (Solution Growth): The α-polymorph is typically obtained by slow evaporation of a DPA solution in a suitable organic solvent. A common method involves dissolving DPA in a solvent like xylene and allowing the solvent to evaporate slowly at room temperature.[1]
-
γ-Polymorph (Melt Growth): The γ-polymorph can be prepared by melting DPA powder and then slowly cooling the melt. This method often yields the thermodynamically less stable form.[1]
-
Other Polymorphs (Additive-Assisted Crystallization & Sublimation): Metastable polymorphs like β-DPA are often obtained as a mixture from sublimation or from the melt.[2] Additive-assisted crystallization, where a small amount of a related aromatic hydrocarbon is added to the crystallization solution, has been shown to selectively produce metastable DPA polymorphs.[2]
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the crystal structure of the different polymorphs.
Methodology:
-
Crystal Selection and Mounting: A high-quality single crystal of the DPA polymorph with well-defined facets and no visible defects is selected under a microscope. The crystal is then mounted on a goniometer head using a suitable adhesive.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are collected by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined using direct methods or Patterson methods and refined to obtain the final crystal structure.
Photoluminescence Quantum Yield (PLQY) Measurement
The solid-state PLQY is a measure of the efficiency of light emission from the crystalline material. The absolute method using an integrating sphere is the standard for solid samples.[4]
Methodology:
-
Sample Preparation: A crystalline powder or a thin film of the DPA polymorph is placed inside an integrating sphere.
-
Measurement Procedure:
-
The sample is excited with a monochromatic light source of a known wavelength.
-
The integrating sphere collects all the emitted and scattered light.
-
Two measurements are performed: one with the excitation beam hitting the sample directly, and another with the beam hitting the sphere wall (indirect excitation).
-
A blank measurement with an empty sample holder is also performed to account for the sphere's response.
-
-
Data Analysis: The PLQY is calculated from the integrated intensities of the excitation and emission spectra, correcting for the absorption of the sample.
Charge Carrier Mobility Measurement
The four-probe method is a reliable technique to measure the intrinsic charge carrier mobility of organic single crystals, as it eliminates the influence of contact resistance.
Methodology:
-
Device Fabrication: Four electrodes are patterned onto the surface of a DPA single crystal. This can be achieved through techniques like photolithography or shadow masking during metal deposition.
-
Measurement Setup: The crystal is placed in a probe station. The outer two probes are used to apply a source-drain voltage (V_sd), and the inner two probes act as voltage sensors (V_1 and V_2). A gate voltage (V_g) can be applied through a back gate to modulate the charge carrier density.
-
Data Acquisition: The current (I_sd) flowing through the outer probes and the voltage difference (ΔV = V_2 - V_1) across the inner probes are measured as a function of the gate voltage.
-
Mobility Calculation: The field-effect mobility (μ) is calculated from the transconductance (g_m = dI_sd / dV_g) and the geometry of the four-probe setup.
Structure-Property Relationships
The correlation between the crystal packing of DPA polymorphs and their optoelectronic properties can be visualized through the following logical flow.
Caption: Relationship between synthesis, polymorph, packing, and properties.
Conclusion
The polymorphic nature of this compound provides a compelling illustration of how molecular-level organization governs macroscopic optoelectronic properties. The α-polymorph, with its herringbone packing, is anticipated to exhibit a higher solid-state photoluminescence quantum yield compared to the π-stacked γ-polymorph, where stronger intermolecular interactions can lead to the formation of non-emissive or red-shifted excimer states. Conversely, the nature of the π-π interactions in different polymorphs will critically influence the efficiency of charge transport. A comprehensive understanding of these relationships, supported by robust experimental data, is essential for the targeted design of next-generation organic electronic materials. Further research is needed to fully characterize all DPA polymorphs and to establish a more complete and quantitative picture of the structure-property landscape.
References
- 1. mdpi.com [mdpi.com]
- 2. Additive-Assisted Crystallization of this compound [mdpi.com]
- 3. Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a back-thinned CCD detector - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Colour-tuneable solid-state fluorescence of crystalline powders formed from push–pull substituted 2,5-diphenyl-stilbenes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 9,10-Diphenylanthracene: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 9,10-Diphenylanthracene (DPA), ensuring compliance and safety in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Assessment
According to multiple Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2] It is not regulated for transport by DOT, IATA, or IMDG.[2] Despite its non-hazardous classification, it is crucial to handle all laboratory chemicals with care and follow established best practices for chemical waste management to protect both human health and the environment.[3] Like many polycyclic aromatic hydrocarbons (PAHs), it may pose environmental and health risks, necessitating careful handling and disposal.[4]
Key Chemical and Physical Properties:
The following table summarizes key quantitative data for this compound for easy reference.
| Property | Value |
| CAS Number | 1499-10-1 |
| Molecular Formula | C₂₆H₁₈ |
| Molecular Weight | 330.42 g/mol [1] |
| Appearance | Light yellow powder/solid[2][5] |
| Melting Point | 245 - 252 °C (473 - 485.6 °F)[1][2][5] |
| Solubility | Low water solubility; soluble in organic solvents like benzene and toluene[4] |
| Odor | Odorless[2][5] |
Step-by-Step Disposal Protocol
Even though this compound is not federally regulated as hazardous waste, institutional and local regulations may have specific requirements. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[6][7] The following is a general best-practice protocol.
Step 1: Waste Collection and Segregation
-
Collect waste this compound in a dedicated waste container. Do not mix it with other chemical wastes, especially liquids or hazardous materials, to avoid unnecessary treatment costs and potential reactions.[3][8]
-
Keep solid and liquid waste separate.[8]
-
For spills, sweep up the solid material and place it into a suitable, closed container for disposal.[1][5][9] Avoid creating dust.[1][9]
Step 2: Container Selection and Labeling
-
Use a container that is in good condition, leak-proof, and compatible with the chemical. The original product container is often a suitable choice.[10] Plastic containers are generally preferred for chemical waste storage when compatibility is not an issue.[7]
-
Label the waste container clearly. The label should include:
Step 3: Storage
-
Store the sealed waste container in a designated satellite accumulation area within your laboratory.[6]
-
Keep the container tightly closed except when adding waste.[6][11]
-
Store it in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][9]
Step 4: Disposal Request
-
Once the container is full or ready for disposal, contact your institution's EHS or hazardous waste program to arrange for pickup.[6][7]
-
Do not dispose of this compound in the regular trash or pour it down the drain.[1][6][12] Disposal of any chemical into the solid waste system (regular trash) is generally not allowed without specific institutional approval.[7]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve filling out an online or paper form.[7][10]
Step 5: Disposal of Empty Containers
-
For containers that held this compound, deface or remove the original label.[10]
-
While some guidelines suggest triple-rinsing for containers of hazardous chemicals, this may not be strictly necessary for a non-hazardous substance.[10][11] However, to ensure best practices, rinse the container with a suitable solvent (e.g., acetone or toluene) and collect the rinsate as chemical waste. Then, wash with soap and water.
-
Once clean, the container may be disposed of in the regular trash or recycled, as per your facility's policy.[10][11]
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for chemical waste disposal in a laboratory setting.
Caption: Chemical waste disposal decision workflow.
References
- 1. westliberty.edu [westliberty.edu]
- 2. fishersci.com [fishersci.com]
- 3. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 4. CAS 1499-10-1: this compound | CymitQuimica [cymitquimica.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. chemicalbook.com [chemicalbook.com]
- 10. vumc.org [vumc.org]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. acs.org [acs.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
